molecular formula C22H22O10 B10818132 4''-methyloxy-Genistin

4''-methyloxy-Genistin

Cat. No.: B10818132
M. Wt: 446.4 g/mol
InChI Key: DQFZFJHZGAOITN-UHFFFAOYSA-N
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Description

4''-methyloxy-Genistin is a useful research compound. Its molecular formula is C22H22O10 and its molecular weight is 446.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

7-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C22H22O10/c1-29-21-16(8-23)32-22(20(28)19(21)27)31-12-6-14(25)17-15(7-12)30-9-13(18(17)26)10-2-4-11(24)5-3-10/h2-7,9,16,19-25,27-28H,8H2,1H3

InChI Key

DQFZFJHZGAOITN-UHFFFAOYSA-N

Canonical SMILES

COC1C(OC(C(C1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO

Origin of Product

United States

Foundational & Exploratory

4''-Methyloxy-Genistin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4''-methyloxy-genistin (B591309), a naturally occurring isoflavone, with a focus on its natural sources, isolation methodologies, and purification. This guide is intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a relatively rare O-methylated isoflavone. Its natural occurrences are not widespread, with primary sources being endophytic fungi and certain plant species.

  • Endophytic Fungi: The most well-documented source of this compound is from an endophytic fungus, Aspergillus sp. MA-135. This fungus was isolated from the marine medicinal plant Erythricium sp., which was collected from the South China Sea. Fungal endophytes represent a significant and promising source for novel bioactive compounds.

  • Plant Species: The compound has also been identified in the heartwood of Dalbergia hainanensis, a species of legume in the family Fabaceae.

Quantitative Data

The yield of this compound can vary significantly based on the source and the extraction and purification methods employed. The following table summarizes the reported yield from its primary fungal source.

Natural SourceOrganism/PartYield of this compoundReference
Endophytic FungusAspergillus sp. MA-135 (from 20L culture broth)13.2 mg

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves multi-step extraction and chromatographic techniques to separate it from a complex mixture of metabolites. The following is a detailed methodology based on its isolation from the fungal strain Aspergillus sp. MA-135.

Fungal Cultivation and Fermentation
  • Strain Activation: The endophytic fungus Aspergillus sp. MA-135 is cultured on a potato dextrose agar (B569324) (PDA) medium at 28°C for 5-7 days.

  • Seed Culture: Agar plugs containing the mycelium are transferred to 250 mL Erlenmeyer flasks, each containing 100 mL of potato dextrose broth (PDB) medium. The flasks are incubated at 28°C on a rotary shaker at 180 rpm for 3 days.

  • Large-Scale Fermentation: The seed cultures are then inoculated into a larger volume (e.g., 20 L) of PDB medium for large-scale fermentation under the same conditions for approximately 10-14 days.

Extraction
  • Solvent Extraction of Culture Broth: After fermentation, the entire culture broth (including mycelia) is filtered to separate the supernatant and the mycelia.

  • Supernatant Extraction: The filtered supernatant is subjected to liquid-liquid extraction three times with an equal volume of ethyl acetate (B1210297) (EtOAc).

  • Mycelia Extraction: The mycelia are extracted three times with 80% aqueous acetone (B3395972). The acetone is then evaporated under reduced pressure, and the remaining aqueous solution is extracted three times with EtOAc.

  • Combining Extracts: All the EtOAc extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

G cluster_0 Step 1: Initial Fractionation cluster_1 Step 2: Further Separation cluster_2 Step 3: Final Purification crude_extract Crude EtOAc Extract silica_gel Silica Gel Column Chromatography (Gradient: Petroleum Ether-EtOAc) crude_extract->silica_gel fractions Collect Fractions (Fr. 1-8) silica_gel->fractions active_fraction Bioactive Fraction (e.g., Fr. 5) fractions->active_fraction Based on TLC/Bioassay sephadex Sephadex LH-20 Column (Eluent: CHCl3/MeOH, 1:1) active_fraction->sephadex sub_fractions Collect Sub-fractions (Fr. 5.1-5.5) sephadex->sub_fractions target_sub_fraction Target Sub-fraction (e.g., Fr. 5.3) sub_fractions->target_sub_fraction Based on TLC/NMR screening hplc Semi-preparative HPLC (e.g., C18 column, MeOH/H2O gradient) target_sub_fraction->hplc pure_compound Pure this compound hplc->pure_compound G lps LPS tlr4 TLR4/MD2 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 Activates nfkb_path NF-κB Pathway myd88->nfkb_path Activates inos iNOS Expression nfkb_path->inos cox2 COX-2 Expression nfkb_path->cox2 no Nitric Oxide (NO) inos->no Produces inflammation Inflammatory Response no->inflammation pge2 Prostaglandin E2 (PGE2) cox2->pge2 Produces pge2->inflammation compound This compound compound->inos Inhibits compound->cox2 Inhibits

The Biosynthesis of 4''-Methyloxy-Genistin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 4''-methyloxy-Genistin in plants. While the complete pathway, particularly the final methylation step, is an area of ongoing research, this document synthesizes current knowledge on isoflavone (B191592) biosynthesis and proposes a putative pathway for the formation of this specific methoxylated isoflavone glycoside. This guide includes detailed descriptions of the enzymatic steps, quantitative data on related enzymes, comprehensive experimental protocols, and visual diagrams to facilitate understanding and further investigation.

Introduction to this compound and its Precursors

Isoflavones are a class of flavonoids predominantly found in leguminous plants, where they play crucial roles in plant-microbe interactions and defense responses.[1] These compounds, including the well-studied genistein (B1671435), are also recognized for their potential health benefits in humans, acting as phytoestrogens.[2][3] The modification of the basic isoflavone structure through glycosylation and methylation leads to a wide array of derivatives with altered biological activities and bioavailability.[4]

This compound is a derivative of genistin (B1671436), which is the 7-O-glucoside of the isoflavone genistein. The addition of a methyl group at the 4''-position of the glucose moiety is a key modification that likely alters its physicochemical properties, such as lipophilicity, and potentially its biological function. Understanding the biosynthetic pathway of this compound is critical for its potential production through metabolic engineering and for exploring its pharmacological properties.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavone-specific branch. The pathway can be divided into three main stages:

  • Formation of the Isoflavone Aglycone (Genistein): This involves the synthesis of the basic C6-C3-C6 isoflavone skeleton.

  • Glycosylation of Genistein to form Genistin: A glucose moiety is attached to the genistein backbone.

  • Putative Methylation of Genistin: The final proposed step involves the methylation of the sugar moiety to yield this compound.

From Phenylalanine to Genistein

The synthesis of genistein starts from the amino acid L-phenylalanine and proceeds through the well-established phenylpropanoid and flavonoid pathways. The key enzymatic steps are outlined below.

Genistein_Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin chalcone->Naringenin CHI 2-Hydroxyisoflavanone (B8725905) 2-Hydroxyisoflavanone Naringenin->2-Hydroxyisoflavanone IFS Genistein Genistein 2-Hydroxyisoflavanone->Genistein HID

Diagram 1: Biosynthesis of Genistein.

The key enzymes in this pathway are:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-Coumarate:CoA ligase

  • CHS: Chalcone synthase[5]

  • CHI: Chalcone isomerase[5]

  • IFS: Isoflavone synthase, a key enzyme that catalyzes the aryl migration to form the isoflavone skeleton.[5][6]

  • HID: 2-hydroxyisoflavanone dehydratase[5]

Glycosylation: The Formation of Genistin

Genistein is subsequently glycosylated to form genistin (genistein 7-O-glucoside). This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the 7-hydroxyl group of genistein.[3]

Genistin_Formation Genistein Genistein Genistin Genistin (Genistein 7-O-glucoside) Genistein->Genistin UGT + UDP-Glucose

Diagram 2: Glycosylation of Genistein.
The Putative Final Step: Methylation of Genistin

The final step in the biosynthesis of this compound is the methylation of the 4''-hydroxyl group of the glucose moiety of genistin. This reaction is hypothesized to be catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While OMTs that methylate the aglycone part of flavonoids are well-characterized, enzymes that specifically target the sugar moiety are less common and the specific enzyme for this reaction in plants has not yet been definitively identified.[7] However, the existence of a regiospecific sugar-O-methyltransferase from Nocardia that acts on a rhamnose moiety of flavonoids suggests that such enzymatic activity is possible.[7]

We propose the existence of a "Genistin 4''-O-methyltransferase" (G4''OMT) that catalyzes this final step.

Final_Methylation Genistin Genistin MeO_Genistin This compound Genistin->MeO_Genistin G4''OMT (putative) + SAM

Diagram 3: Putative Methylation of Genistin.

Quantitative Data

The following tables summarize available kinetic data for key enzyme families involved in the biosynthesis of isoflavone glycosides. It is important to note that the kinetic parameters can vary significantly depending on the plant species, specific enzyme isoform, and assay conditions.

Table 1: Kinetic Parameters of Isoflavone Synthase (IFS)

Enzyme SourceSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
Soybean (recombinant)Naringenin10120[6]
Soybean (recombinant)Liquiritigenin5250[6]

Table 2: Kinetic Parameters of Flavonoid UDP-Glycosyltransferases (UGTs)

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Medicago truncatula UGT84F9Quercetin (with UDP-Glc)15.2 ± 1.50.012 ± 0.0003782[8]
Camellia sinensis CsUGT75L12Kaempferol (with UDP-Glc)38.6 ± 3.20.19 ± 0.014922[1]
Camellia sinensis CsUGT75L12Genistein (with UDP-Glc)55.4 ± 5.10.11 ± 0.011986[1]

Table 3: Kinetic Parameters of Flavonoid O-Methyltransferases (OMTs) (acting on aglycones)

EnzymeSubstrateKm (µM)Reference
Alfalfa Isoliquiritigenin (B1662430) 2'-O-methyltransferaseIsoliquiritigenin2.2[9]
Chrysosplenium americanum F3'OMT3,7,4'-trimethylquercetin7.2[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of a Putative O-Methyltransferase

This protocol describes the expression of a candidate OMT gene in E. coli and subsequent purification of the recombinant protein.

Protein_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Gene_Amplification Amplify OMT cDNA Vector_Ligation Ligate into pGEX expression vector Gene_Amplification->Vector_Ligation Transformation_Ecoli Transform into E. coli Vector_Ligation->Transformation_Ecoli Culture_Growth Grow E. coli culture to OD600 0.5-0.6 Transformation_Ecoli->Culture_Growth Induction Induce with IPTG Culture_Growth->Induction Incubation Incubate at 16-30°C Induction->Incubation Cell_Harvest Harvest cells by centrifugation Incubation->Cell_Harvest Lysis Lyse cells (e.g., sonication) Cell_Harvest->Lysis Affinity_Chromatography Purify via Glutathione-Sepharose (for GST-tagged protein) Lysis->Affinity_Chromatography Elution Elute purified protein Affinity_Chromatography->Elution

Diagram 4: Workflow for Recombinant OMT Production.

Methodology:

  • Cloning: The open reading frame of the candidate OMT gene is amplified by PCR from a cDNA library of the plant of interest. The PCR product is then cloned into an expression vector, such as pGEX, which allows for the expression of the protein as a fusion with glutathione (B108866) S-transferase (GST) for easy purification.[11]

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is further incubated at a lower temperature (e.g., 16-30°C) for several hours or overnight to enhance the yield of soluble protein.[11]

  • Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are lysed by sonication or using a French press. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble proteins is incubated with glutathione-Sepharose beads. After washing the beads to remove unbound proteins, the GST-tagged OMT is eluted with a buffer containing reduced glutathione.[11] The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for a Putative Genistin 4''-O-Methyltransferase

This assay is designed to determine if the purified recombinant protein can catalyze the methylation of genistin.

Reaction Mixture (100 µL total volume):

  • 100 mM Tris-HCl buffer (pH 7.5-8.0)

  • 100 µM Genistin (substrate)

  • 200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

  • 1-5 µg of purified recombinant OMT

  • 5 mM MgCl₂ (optional, as some OMTs are cation-dependent)

  • 0.5 mM DTT (to maintain a reducing environment)

Procedure:

  • The reaction components are mixed in a microcentrifuge tube.

  • The reaction is initiated by the addition of the purified enzyme.

  • The mixture is incubated at 30-37°C for 30-60 minutes.

  • The reaction is stopped by adding an equal volume of methanol (B129727) or by acidification with HCl.[12][13]

  • The reaction mixture is then centrifuged to pellet any precipitated protein.

  • The supernatant is analyzed by HPLC or LC-MS to detect the formation of this compound.

HPLC Analysis of Isoflavones and their Derivatives

High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of isoflavones.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of solvent A (e.g., water with 0.1% formic or acetic acid) and solvent B (e.g., acetonitrile (B52724) or methanol with 0.1% formic or acetic acid) is typically used.

Example Gradient Program:

  • A linear gradient from 10% to 50% solvent B over 40 minutes, followed by a wash and re-equilibration step. The specific gradient will need to be optimized for the separation of genistin and its methylated product.

Detection:

  • Isoflavones are typically detected by their UV absorbance at around 260 nm.[14]

Quantification:

  • Quantification is performed by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentrations.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a multi-step enzymatic process that builds upon the well-established isoflavone pathway. While the initial steps leading to the formation of genistin are well-characterized, the final methylation of the sugar moiety remains a putative step requiring further investigation. The identification and characterization of the specific "Genistin 4''-O-methyltransferase" will be a significant advancement in our understanding of flavonoid metabolism and will open up new avenues for the biotechnological production of this potentially valuable compound.

Future research should focus on:

  • Screening plant transcriptomic and genomic databases for candidate OMTs that show homology to known sugar-modifying enzymes.

  • Heterologous expression and functional characterization of candidate enzymes using genistin as a substrate.

  • In vivo studies in plants to confirm the role of the identified enzyme in the biosynthesis of this compound.

  • Elucidation of the kinetic properties and substrate specificity of the purified enzyme.

This technical guide provides a solid foundation for researchers to embark on these exciting avenues of discovery in the field of plant secondary metabolism and its application in drug development.

References

A Comparative Analysis of 4''-methyloxy-Genistin and Genistein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive comparison of the chemical and biological properties of 4''-methyloxy-Genistin and its aglycone form, genistein (B1671435). Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical characteristics, experimental methodologies for their analysis, and the key signaling pathways they modulate.

Core Chemical Properties: A Comparative Overview

This compound is a naturally occurring isoflavone (B191592) glycoside, while genistein is its aglycone counterpart. The presence of a methoxy-glucose moiety significantly alters the physicochemical properties of the parent molecule, influencing its solubility, lipophilicity, and bioavailability.

PropertyThis compoundGenistein
Synonyms Genistein 7-O-beta-D-glucoside-4''-O-methylate5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, Prunetol
Molecular Formula C₂₂H₂₂O₁₀[1][2][3]C₁₅H₁₀O₅[4]
Molecular Weight 446.408 g/mol [1]270.24 g/mol [4]
Appearance Powder[1]Pale yellow crystalline powder[5]
Melting Point Not available297-298 °C[5]
Water Solubility Higher than genistein (inferred due to glycoside)Practically insoluble[4]
Organic Solvent Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol[3]Soluble in DMSO, acetone, methanol, ethanol[5][6]
LogP (Lipophilicity) Lower than genistein (inferred)3.04 - 3.114[5][6]

Experimental Protocols: Methodologies for Analysis

Accurate characterization and quantification of this compound and genistein are crucial for research and development. Below are detailed methodologies for key experiments.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC method for the quantification of genistein. A similar approach, with potential modifications to the gradient, can be used for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water, often with a small percentage of an acid like glacial acetic acid or trifluoroacetic acid to improve peak shape. A typical mobile phase composition is a ratio of water, acetonitrile, and glacial acetic acid (e.g., 67.5:25.0:7.5 v/v/v).[7]

  • Flow Rate: 1.0 - 1.5 mL/min.[7][8]

  • Detection: UV detection at a wavelength of 260 nm.[7]

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol or the mobile phase) and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: A calibration curve is generated using a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow for HPLC Quantification

HPLC_Workflow prep Sample Preparation (Dissolution & Filtration) hplc HPLC System (Pump, Injector, Column) prep->hplc Inject detection UV Detector (260 nm) hplc->detection Elution data Data Acquisition & Analysis detection->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for HPLC quantification of isoflavones.

Assessment of Tyrosine Kinase Inhibition

Genistein is a well-known inhibitor of tyrosine kinases. This protocol describes a general method to assess this inhibitory activity.

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase.

  • Materials:

    • Purified tyrosine kinase (e.g., EGFR, Src).

    • Substrate (e.g., a synthetic peptide or a protein like histone H2B).

    • ATP (as a phosphate (B84403) donor).

    • Assay buffer.

    • Detection reagent (e.g., a phosphotyrosine-specific antibody).

  • Procedure:

    • The tyrosine kinase, substrate, and inhibitor (genistein or this compound) are pre-incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phosphotyrosine-specific antibody or by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Estrogen Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a compound for the estrogen receptor (ER).

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]estradiol) for binding to the estrogen receptor.

  • Materials:

    • Estrogen receptor (e.g., from MCF-7 cell lysates or recombinant ER).

    • Radiolabeled estradiol (B170435) ([³H]estradiol).

    • Test compound (genistein or this compound).

    • Assay buffer.

    • Method to separate bound from free radioligand (e.g., hydroxylapatite assay or filter binding assay).

  • Procedure:

    • A constant amount of estrogen receptor and [³H]estradiol are incubated with increasing concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free [³H]estradiol are separated.

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]estradiol (IC₅₀) is determined. This value can be used to calculate the binding affinity (Ki) of the compound for the estrogen receptor.[9]

Signaling Pathways: Mechanisms of Action

This compound is considered a prodrug that is metabolized in vivo to release genistein.[2] Therefore, the primary biological activities are attributed to genistein.

Tyrosine Kinase Inhibition Pathway

Genistein exerts a significant portion of its cellular effects by inhibiting various tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation.[10][11]

Genistein's Inhibition of Tyrosine Kinase Signaling

Tyrosine_Kinase_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Substrate Intracellular Substrates RTK->Substrate ATP Genistein Genistein Genistein->RTK Inhibits Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Genistein inhibits receptor tyrosine kinase autophosphorylation.

By binding to the ATP-binding site of the kinase domain, genistein competitively inhibits the autophosphorylation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[11] This blockage prevents the downstream activation of signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, ultimately leading to reduced cell proliferation and survival.

Estrogen Receptor Signaling Pathway

Genistein is a phytoestrogen, meaning it can bind to estrogen receptors (ERα and ERβ) and elicit estrogenic or anti-estrogenic effects.[4] Its activity is dependent on the cellular context and the concentration of endogenous estrogens.

Genistein's Modulation of Estrogen Receptor Signaling

Estrogen_Receptor_Signaling Genistein Genistein ER Estrogen Receptor (ERα / ERβ) Genistein->ER Binds Nucleus Nucleus ER->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response

Caption: Genistein binds to estrogen receptors, modulating gene transcription.

Upon binding to estrogen receptors, genistein can induce conformational changes in the receptor, leading to its dimerization and translocation to the nucleus.[12] In the nucleus, the genistein-ER complex can bind to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes.[13] This can result in a variety of cellular responses, including effects on cell growth, differentiation, and apoptosis. Genistein has been shown to compete with estradiol for binding to the estrogen receptor.[14]

Conclusion

This compound, as a glycosidic prodrug, offers the potential for modified pharmacokinetic properties compared to its aglycone, genistein. While genistein has been extensively studied for its potent biological activities, including tyrosine kinase inhibition and estrogen receptor modulation, understanding the comparative chemical properties of its glycosylated forms is essential for the development of novel therapeutics and functional foods. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers investigating these important isoflavones.

References

Spectroscopic and Structural Elucidation of 4''-methyloxy-Genistin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4''-methyloxy-Genistin, a naturally occurring isoflavone (B191592) glycoside. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Core Spectroscopic Data

The structural identity of this compound (also known as Genistein 7-O-beta-D-glucoside-4''-O-methylate or 4''-O-methylgenistin) has been confirmed through rigorous spectroscopic analysis. The key data from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
28.40s
66.45d2.0
86.70d2.0
2'7.42d8.7
3'6.87d8.7
5'6.87d8.7
6'7.42d8.7
1''5.11d7.5
2''3.27m
3''3.44m
4''3.00m
5''3.52m
6''a3.49m
6''b3.71m
4''-OCH₃3.46s
5-OH12.93s

Data sourced from Bednarek et al., 2017.

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)
2154.6
3122.9
4180.7
5161.5
699.9
7163.2
894.7
9157.5
10106.3
1'121.2
2'130.6
3'115.5
4'157.8
5'115.5
6'130.6
1''100.2
2''73.4
3''77.8
4''80.5
5''75.9
6''60.9
4''-OCH₃60.9

Data sourced from Bednarek et al., 2017.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound
Ion ModeCalculated m/zFound m/zMolecular Formula
[M-H]⁻445.1140445.1151C₂₂H₂₁O₁₀

Data sourced from Bednarek et al., 2017.

Experimental Protocols

The acquisition of the presented spectroscopic data followed precise experimental methodologies, as detailed below.

NMR Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a Bruker Avance™ 600 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

HRESI-MS analysis was performed on a Bruker ESI-TOF (Time-of-Flight) mass spectrometer. The sample was introduced via direct infusion. The mass spectrometer was operated in negative ion mode with a potential of 4.5 kV between the spray needle and the orifice. The nebulizer pressure was maintained at 0.4 bar, and the drying gas flow rate was 4.0 L/min at a temperature of 200 °C.

Logical Workflow for Compound Identification

The process of identifying and characterizing this compound involves a logical sequence of steps, from isolation to final structure confirmation. This workflow is visualized in the diagram below.

cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Natural Source (e.g., Biotransformation) Purification Purification by Chromatography (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Determine Elemental Composition Purification->MS Sample for MS NMR Nuclear Magnetic Resonance (NMR) - 1H NMR for proton environment - 13C NMR for carbon skeleton - 2D NMR for connectivity Purification->NMR Sample for NMR Data_Integration Integration of MS and NMR Data MS->Data_Integration NMR->Data_Integration Structure_Confirmation Confirmation of This compound Structure Data_Integration->Structure_Confirmation

Caption: Workflow for the identification of this compound.

This guide provides foundational spectroscopic data and methodologies essential for the accurate identification and further investigation of this compound in various research and development contexts.

In-Depth Technical Guide: The Biological Activity of 4''-Methyloxy-Genistin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4''-methyloxy-Genistin, a naturally occurring isoflavone (B191592) methyl-glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Primarily isolated from sources such as soybeans and Cordyceps militaris, this compound is a glycoside of genistein, a well-studied phytoestrogen. Upon metabolic processing, this compound releases its aglycone, genistein, which is known to exert a wide range of biological effects. This technical guide provides a comprehensive overview of the currently available scientific data on the biological activities of this compound, with a focus on its antiallergic properties. While research also points towards potential anticancer, antioxidant, and immunomodulatory activities, specific quantitative data and detailed experimental protocols for this compound in these areas are limited in the current scientific literature. This guide will present the available data in structured tables, detail experimental methodologies from key studies, and provide visualizations of implicated signaling pathways to facilitate a deeper understanding of its mechanism of action.

Chemical and Physical Properties

PropertyValueReference
Chemical Name Genistein 7-O-beta-D-glucoside-4''-O-methylate[1][2]
Synonyms This compound, CGNMII[1][2][3]
CAS Number 950910-16-4[1][2][3]
Molecular Formula C22H22O10[1][2][3]
Molecular Weight 446.408 g/mol [1][2]
Botanical Source Glycine max (L.) merr. (Soybean), Cordyceps militaris[4]

Biological Activities

This compound is a phytoestrogen that is metabolized to genistein, a compound known for its interaction with estrogen receptors and a wide array of biological activities.[5] The primary biological activities attributed directly to this compound include antiallergic and immunomodulating effects.[4] Research suggests potential applications in cancer prevention and therapy, particularly in hormone-dependent cancers, due to its influence on cell cycle regulation, apoptosis, and potential inhibition of angiogenesis and metastasis.[5] Furthermore, its antioxidant properties are noted as a contributor to its cellular protective effects.[5]

Antiallergic Activity

A key study by Park et al. (2012) investigated the antiallergic properties of novel isoflavone methyl-glycosides from Cordyceps militaris grown on germinated soybeans, identifying this compound (referred to as CGNMII in the study) as a potent inhibitor of mast cell degranulation.

ParameterTest SubstanceConcentration% InhibitionCell Line
β-Hexosaminidase Release CGNMII10 µM~60%RBL-2H3
CGNMII50 µM~80%RBL-2H3
Histamine Release CGNMII50 µM~70%RBL-2H3
Interleukin-4 (IL-4) Release CGNMII50 µM~50%RBL-2H3
Tumor Necrosis Factor-α (TNF-α) Release CGNMII50 µM~60%RBL-2H3

Data is estimated from graphical representations in Park et al. (2012) and presented as approximate values.

The antiallergic effect of this compound is mediated through the inhibition of the high-affinity IgE receptor (FcεRI) signaling cascade in mast cells. Upon antigen stimulation, this compound was found to reduce the phosphorylation of key signaling proteins, thereby preventing the downstream events that lead to degranulation and the release of inflammatory mediators.

FceRI_Signaling_Pathway Antigen Antigen FceRI FcεRI Antigen->FceRI Lyn Lyn FceRI->Lyn p Syk Syk Lyn->Syk LAT LAT Syk->LAT p AKT AKT Syk->AKT p ERK ERK1/2 Syk->ERK p PLCg1 PLCγ1 LAT->PLCg1 p Degranulation Degranulation (Histamine, β-Hexosaminidase) PLCg1->Degranulation Cytokine_Release Cytokine Release (IL-4, TNF-α) AKT->Cytokine_Release ERK->Cytokine_Release MOG This compound (CGNMII) MOG->Lyn MOG->Syk MOG->LAT MOG->PLCg1 MOG->AKT MOG->ERK

Inhibition of FcεRI signaling by this compound.
  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells were used as a model for mast cells.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Sensitization: For degranulation and cytokine release assays, RBL-2H3 cells were seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE (100 ng/mL) for 24 hours.

  • Sensitized RBL-2H3 cells were washed with Siraganian buffer.

  • Cells were pre-treated with various concentrations of this compound for 1 hour at 37°C.

  • Degranulation was induced by adding DNP-human serum albumin (HSA) (100 ng/mL) for 1 hour.

  • The supernatant was collected, and the release of β-hexosaminidase was quantified by measuring the enzymatic cleavage of p-nitrophenyl-N-acetyl-β-D-glucosaminide to p-nitrophenol, with absorbance read at 405 nm.

  • The percentage of inhibition was calculated relative to the control (antigen-stimulated cells without the test compound).

  • Sensitized RBL-2H3 cells were pre-treated with this compound for 1 hour.

  • Cells were stimulated with DNP-HSA (100 ng/mL) for 6 hours.

  • The cell culture supernatants were collected.

  • The concentrations of IL-4 and TNF-α in the supernatants were measured using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • IgE-sensitized RBL-2H3 cells were pre-treated with this compound for 1 hour.

  • Cells were stimulated with DNP-HSA for 10 minutes.

  • Cells were lysed, and total protein was extracted.

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked and then incubated with primary antibodies against phosphorylated and total forms of Lyn, Syk, LAT, PLCγ1, AKT, and ERK1/2.

  • After washing, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Anticancer and Antioxidant Activities
Estrogen Receptor Modulation

As a phytoestrogen, this compound is expected to interact with estrogen receptors.[5] Its aglycone, genistein, is known to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher affinity for ERβ. This interaction is central to many of genistein's biological effects, including its role in hormone-dependent cancers and bone health. However, direct binding affinity studies and functional assays to quantify the estrogenic or anti-estrogenic activity of this compound itself are not well-documented. The presence of the methoxy-glucose moiety at the 7-position of the isoflavone core likely influences its binding affinity and subsequent signaling compared to genistein.

Experimental Workflows

The general workflow for investigating the biological activity of a compound like this compound typically follows a multi-step process from initial screening to mechanistic studies.

experimental_workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Drug Development Activity_Screening Initial Activity Screening (e.g., Cytotoxicity, Antioxidant Capacity) Dose_Response Dose-Response Studies (e.g., IC50 Determination) Activity_Screening->Dose_Response Mechanism_Assays Mechanistic Assays (e.g., Western Blot, ELISA, Gene Expression) Dose_Response->Mechanism_Assays Animal_Model Animal Model of Disease (e.g., Allergy, Cancer) Mechanism_Assays->Animal_Model Efficacy_Testing Efficacy Testing (e.g., Tumor Growth, Inflammatory Markers) Animal_Model->Efficacy_Testing Toxicity_Studies Toxicology and Safety Assessment Efficacy_Testing->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

In Vitro Metabolism of 4''-Methyloxy-Genistin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro metabolism studies on 4''-methyloxy-Genistin are not extensively available in the public domain. This guide provides a comprehensive overview based on the well-documented in vitro metabolism of its parent compound, genistein (B1671435), which is released upon metabolic processing. The experimental protocols and data templates provided are intended to serve as a foundational resource for researchers investigating the metabolism of this compound and similar isoflavones.

Introduction

This compound is a specialized isoflavone (B191592), a class of phytoestrogens found predominantly in soy and other legumes. As a glycoside of genistein, its biological activity is largely dependent on its metabolic conversion to the aglycone form, genistein. Understanding the in vitro metabolism of this compound is crucial for elucidating its pharmacokinetic profile, potential drug-drug interactions, and overall biological effects. This technical guide summarizes the predicted metabolic pathways based on genistein metabolism, provides detailed experimental protocols for in vitro assessment, and offers templates for data presentation.

Predicted Metabolic Pathways

The in vitro metabolism of this compound is anticipated to proceed in two main phases. The initial step involves the deglycosylation to yield genistein. Subsequently, genistein undergoes Phase I and Phase II metabolism.

Phase I Metabolism (Oxidation): This phase is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. Studies on genistein have identified several CYP isoforms involved in its hydroxylation.[1][2][3] The primary oxidative metabolites of genistein are hydroxylated products.[1][2][4]

Phase II Metabolism (Conjugation): Following Phase I, or acting directly on genistein, Phase II enzymes conjugate the molecule to enhance its water solubility and facilitate excretion. The most significant Phase II reaction for genistein is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[5][6][7][8] Several UGT isoforms, particularly UGT1A1, UGT1A8, UGT1A9, and UGT1A10, have been shown to be active in genistein glucuronidation.[5][7]

Metabolic Pathway of this compound cluster_0 Initial Metabolism cluster_1 Phase I Metabolism (CYP450) cluster_2 Phase II Metabolism (UGTs) 4-MOG This compound Genistein Genistein 4-MOG->Genistein Deglycosylation Metabolites_P1 Hydroxylated Metabolites (e.g., Orobol) Genistein->Metabolites_P1 Hydroxylation Metabolites_P2 Glucuronide Conjugates Genistein->Metabolites_P2 Glucuronidation Metabolites_P1->Metabolites_P2 Glucuronidation

Predicted metabolic pathway of this compound.

Data Presentation: Quantitative Analysis

Due to the limited direct quantitative data for this compound metabolism, the following tables are provided as templates for researchers to structure their experimental findings. These tables are designed for clarity and easy comparison of metabolic parameters.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism

Enzyme SystemMetaboliteKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human Liver MicrosomesGenistein
Hydroxylated Metabolite 1
Glucuronide Conjugate 1
Recombinant CYP IsoformMetabolite
Recombinant UGT IsoformMetabolite

Table 2: Metabolic Stability of this compound in Liver Subcellular Fractions

SystemHalf-life (t1/2) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)% Remaining at 60 min
Human Liver Microsomes
Human Liver S9 Fraction
Human Hepatocytes
Rat Liver Microsomes
Mouse Liver Microsomes

Experimental Protocols

Detailed methodologies for key in vitro metabolism experiments are provided below. These protocols are based on established methods for studying drug metabolism.[9][10][11][12][13][14][15][16][17][18]

Liver Microsomal Stability Assay

This assay is primarily used to assess Phase I metabolic stability.

Materials:

  • Pooled human liver microsomes

  • This compound stock solution (e.g., in DMSO)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

  • Acetonitrile (or other organic solvent) for reaction termination

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a master mix containing phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL).

  • Pre-warm the master mix at 37°C for 5-10 minutes.

  • Add this compound to the pre-warmed master mix to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be less than 1%.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.

Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_MM Prepare Master Mix (Buffer + Microsomes) Prewarm Pre-warm Master Mix (37°C) Prep_MM->Prewarm Prep_Test Prepare Test Compound Stock Solution Add_Test Add Test Compound Prep_Test->Add_Test Prewarm->Add_Test Initiate Initiate with NADPH Add_Test->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points Incubate->Sample Terminate Terminate Reaction (Acetonitrile + IS) Sample->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Workflow for a liver microsomal stability assay.
Liver S9 Fraction Stability Assay

This assay can be used to evaluate both Phase I and Phase II metabolism.

Materials:

  • Pooled human liver S9 fraction

  • This compound stock solution

  • Phosphate buffer (100 mM, pH 7.4)

  • Cofactors: NADPH (for Phase I) and UDPGA (for Phase II)

  • Acetonitrile (or other organic solvent)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, S9 fraction (final concentration typically 1 mg/mL), and this compound (e.g., 1 µM).

  • Pre-warm the mixture at 37°C.

  • Initiate the reaction by adding the cofactors (NADPH and/or UDPGA).

  • Incubate at 37°C with gentle shaking.

  • Sample and terminate the reaction at various time points as described in the microsomal stability assay.

  • Analyze the samples by LC-MS/MS to determine the depletion of the parent compound and the formation of metabolites.

  • Control incubations without cofactors are essential to distinguish between Phase I and Phase II metabolism.

Hepatocyte Metabolism Assay

This assay provides a more comprehensive assessment of metabolism as hepatocytes contain a full complement of metabolic enzymes and cofactors.[10][11][13][15][16]

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • This compound stock solution

  • Incubator (37°C, 5% CO2)

  • Shaker for suspension cultures

  • LC-MS/MS system

Procedure:

  • Thaw and prepare a suspension of hepatocytes according to the supplier's instructions to achieve a desired cell density (e.g., 0.5-1 x 106 viable cells/mL).

  • Pre-warm the hepatocyte suspension in culture medium at 37°C in a CO2 incubator.

  • Add this compound to the cell suspension.

  • Incubate the mixture at 37°C with continuous gentle shaking.

  • At designated time points, collect aliquots and terminate metabolic activity by adding a cold organic solvent.

  • Process the samples for LC-MS/MS analysis as previously described.

  • A control with heat-inactivated hepatocytes can be used to assess non-enzymatic degradation and cell binding.

Conclusion

While direct experimental data on the in vitro metabolism of this compound is scarce, a robust understanding can be inferred from the extensive research on its aglycone, genistein. The metabolic fate is likely to involve initial deglycosylation followed by CYP-mediated hydroxylation and UGT-mediated glucuronidation. The experimental protocols and data presentation templates provided in this guide offer a solid framework for researchers to systematically investigate the in vitro metabolism of this compound, thereby contributing valuable data to the field of isoflavone research and drug development.

References

The Pharmacological Landscape of Methylated Genistin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known pharmacological properties of methylated genistin (B1671436) and related isoflavone (B191592) derivatives. Due to a notable scarcity of research focused specifically on methylated forms of genistin, this document synthesizes findings from studies on genistein (B1671435) and its methylated metabolites and derivatives. The data presented herein is intended to serve as a foundational resource for furthering research and development in this promising area of pharmacology.

Executive Summary

Genistin, the glucoside form of the soy isoflavone genistein, is a subject of growing interest in pharmacology due to the diverse biological activities of its aglycone, genistein. Methylation, a common metabolic process and a strategic chemical modification, has been shown to significantly impact the bioavailability and therapeutic efficacy of flavonoids. While direct studies on methylated genistin are limited, research on methylated genistein and other methylated flavonoids suggests that this modification can enhance anti-inflammatory, anti-cancer, and antioxidant properties. This guide consolidates the available quantitative data, experimental methodologies, and known signaling pathways to provide a detailed understanding of the potential of methylated isoflavones.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for genistein and its derivatives, including a complex containing a methylated component, to provide a comparative baseline for future studies on methylated genistin.

Table 1: Anti-inflammatory Activity of Genistein and its Complex

CompoundModelMetricValueReference
GenisteinTPA-induced mouse ear edemaInhibition Rate (IR)38.71%[1]
Genistein:Randomly-Methylated-β-CyclodextrinTPA-induced mouse ear edemaInhibition Rate (IR)58.06%[1]
Indomethacin (Control)TPA-induced mouse ear edemaInhibition Rate (IR)74.19%[1]

Table 2: In Vitro Anti-Cancer Activity of Genistein

Cell LineCancer TypeMetricValue (µM)Reference
PC3Prostate CancerIC50480[2]
MDA-MB-231Breast CancerIC506.5 - 12.0 µg/mL[3]
MCF-7Breast CancerIC506.5 - 12.0 µg/mL[3]

Table 3: Pharmacokinetic Parameters of Genistein in Humans

ParameterValueReference
Plasma half-life~7.9 hours[4]
Unconjugated genistein in plasma<1%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the literature concerning the pharmacological evaluation of genistein and its derivatives.

TPA-Induced Mouse Ear Edema Assay for Anti-inflammatory Activity

This protocol is adapted from a study evaluating the anti-inflammatory effects of genistein and its cyclodextrin (B1172386) complexes[1].

  • Animal Model: 8-week old C57BL/6J female mice are used.

  • Induction of Inflammation: Topical application of 10 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in 0.1 ml of a 9:1 acetone:dimethylsulfoxide (v/v) solvent is applied to both ears of each mouse.

  • Treatment Application: Thirty minutes after TPA application, the test compound (e.g., genistein, methylated genistin derivative, or control) is topically applied to the ears.

  • Measurement: Ear thickness is measured using a digital caliper before TPA application and at various time points after treatment (e.g., 6 and 24 hours).

  • Data Analysis: The change in ear thickness (edema) is calculated. The inhibition rate (IR) is determined using the formula: IR (%) = [(Edema_control - Edema_treated) / Edema_control] x 100.

  • Histological Analysis: Ear biopsies can be collected for haematoxylin-eosin staining and immunohistochemical analysis of inflammatory markers like CD45 to further assess inflammation.

MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines[2].

  • Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., methylated genistin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by methylated genistin have not been elucidated, the known pathways affected by genistein provide a strong starting point for investigation. It is hypothesized that methylation may enhance the interaction of genistin's aglycone with these targets.

Anti-inflammatory Signaling

Genistein exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

anti_inflammatory_pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) Methylated_Genistin Methylated Genistin (Hypothesized) Methylated_Genistin->IKK Inhibition anti_cancer_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Conversion Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Methylated_Genistin Methylated Genistin (Hypothesized) Methylated_Genistin->PI3K Inhibition Methylated_Genistin->Akt Inhibition

References

4''-Methyloxy-Genistin: A Technical Guide on its Phytoestrogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4''-methyloxy-Genistin is a naturally occurring isoflavone (B191592) glycoside found predominantly in soy and other legumes.[1] As a derivative of genistein (B1671435), it is classified as a phytoestrogen, a plant-derived compound that mimics the effects of estrogen in the body. Upon ingestion, this compound is metabolized to its aglycone form, genistein, which is responsible for its primary biological activities.[1] This technical guide provides a comprehensive overview of this compound as a phytoestrogen, with a focus on its mechanism of action, effects on signaling pathways, and relevant experimental methodologies. Due to the limited direct research on this compound, this guide will also extensively reference data and protocols for its active metabolite, genistein, to provide a thorough understanding of its potential biological effects.

Introduction

Phytoestrogens have garnered significant interest in the scientific community for their potential roles in human health and disease. Among these, isoflavones found in soy have been a primary focus of research. This compound, a glycosidic form of the well-studied isoflavone genistein, is a key component of this group.[1][2] Its structural similarity to endogenous estrogens allows it to interact with estrogen receptors (ERs), leading to a range of physiological responses.[3][4] This guide will delve into the technical aspects of this compound's phytoestrogenic character, providing valuable information for researchers and professionals in drug development.

Chemical and Physical Properties

PropertyValueReference
Chemical Name Genistein 7-O-beta-D-glucoside-4''-O-methylate[5]
CAS Number 950910-16-4[1]
Molecular Formula C22H22O10[1]
Molecular Weight 446.4 g/mol [1]
Botanical Source Soybeans, other legumes, Citrus aurantium L.[1][5]
Compound Type Flavonoid, Isoflavone Glycoside[1][5]

Mechanism of Action as a Phytoestrogen

The primary mechanism by which this compound exerts its phytoestrogenic effects is through its metabolic conversion to genistein. Genistein then acts as a selective estrogen receptor modulator (SERM), binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[6][7]

Estrogen Receptor Binding

Genistein exhibits a higher binding affinity for ERβ compared to ERα.[6][7] This differential binding is a key determinant of its tissue-specific effects.

CompoundReceptorBinding Affinity (IC50)Reference
GenisteinEstrogen Receptor (general)5 x 10⁻⁷ M[8]
GenisteinERβ9-10 fold higher affinity than for ERα[7]
17β-estradiolERβ-207.90 kJ/mol (binding energy)[9]
GenisteinERβ-213.62 kJ/mol (binding energy)[9]
Estrogenic and Anti-estrogenic Effects

The phytoestrogenic activity of genistein is dose-dependent. At low concentrations (10⁻⁸–10⁻⁶ M), it can stimulate the growth of estrogen-receptor-positive cells, such as MCF-7 breast cancer cells.[8] Conversely, at higher concentrations (>10⁻⁵ M), it exhibits inhibitory effects on cell growth, acting independently of the estrogen receptor.[8] This biphasic response highlights the complexity of its action and the importance of concentration in determining its biological outcome.

Signaling Pathways Modulated by Genistein (as the active metabolite of this compound)

Genistein influences a multitude of signaling pathways, many of which are intertwined with its estrogenic activity.

Estrogen Receptor-Mediated Signaling

Upon binding to ERs, genistein can modulate the transcription of estrogen-responsive genes.[8] This can lead to a variety of cellular responses, including cell cycle regulation and apoptosis.[1][10]

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Genistein Genistein (from this compound) ER Estrogen Receptor (ERα / ERβ) Genistein->ER Complex Genistein-ER Complex Genistein->Complex ER->Complex HSP Heat Shock Proteins HSP->ER dissociation ERE Estrogen Response Element (DNA) Complex->ERE translocation Transcription Gene Transcription ERE->Transcription Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription->Cellular_Response mRNA

Estrogen Receptor-Mediated Signaling Pathway of Genistein.
Modulation of Other Key Signaling Pathways

Genistein's biological activity extends beyond direct ER signaling. It is a known inhibitor of tyrosine kinases and can modulate various other pathways involved in cell growth, apoptosis, and angiogenesis.[2][10]

  • PI3K/Akt Pathway: Genistein can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[10][11]

  • MAPK Pathway: It can modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which are involved in cell growth and differentiation.[10][12]

  • NF-κB Pathway: Genistein has been shown to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.[10][11]

Genistein_Crosstalk_Signaling cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes Genistein Genistein PI3K_Akt PI3K/Akt Pathway Genistein->PI3K_Akt inhibits MAPK MAPK Pathway Genistein->MAPK modulates NF_kB NF-κB Pathway Genistein->NF_kB inhibits Angiogenesis Angiogenesis Genistein->Angiogenesis inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits MAPK->Proliferation NF_kB->Apoptosis inhibits Inflammation Inflammation NF_kB->Inflammation

Crosstalk of Genistein with Key Cellular Signaling Pathways.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the methodologies used to study genistein are directly applicable.

Estrogen Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to estrogen receptors.

  • Principle: A competitive binding assay where the test compound (genistein) competes with a radiolabeled estrogen ([³H]estradiol) for binding to ERα or ERβ.

  • Methodology:

    • Prepare purified recombinant human ERα or ERβ.

    • Incubate the receptor with a constant concentration of [³H]estradiol and varying concentrations of the test compound.

    • Separate the receptor-bound from free radioligand using a method like hydroxylapatite precipitation or size-exclusion chromatography.

    • Quantify the radioactivity in the bound fraction using liquid scintillation counting.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]estradiol.

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of a compound on cell viability and proliferation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Methodology:

    • Seed estrogen-responsive cells (e.g., MCF-7) in a 96-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of this compound or genistein for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control.

Cell_Proliferation_Workflow Start Start Seed_Cells Seed Cells (e.g., MCF-7 in 96-well plate) Start->Seed_Cells Treatment Treat with This compound/Genistein Seed_Cells->Treatment Incubation Incubate (e.g., 24-72 hours) Treatment->Incubation Add_MTT Add MTT Solution Incubation->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze_Data Analyze Data (Calculate % Viability) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a Cell Proliferation (MTT) Assay.

Potential Therapeutic Applications

The phytoestrogenic properties of this compound, through its conversion to genistein, suggest several potential therapeutic applications:

  • Hormone-Dependent Cancers: Due to its ability to modulate estrogen receptor signaling, it is being investigated for its role in the prevention and treatment of breast and prostate cancers.[1]

  • Menopausal Symptoms: Its estrogen-like effects may help in mitigating symptoms associated with menopause.[1]

  • Bone Health: By interacting with estrogen receptors in bone cells, it may help in maintaining bone density and preventing osteoporosis.[1]

  • Cardiovascular Protection: It may contribute to cardiovascular health, although the exact mechanisms are still under investigation.[1]

Conclusion

This compound is a significant phytoestrogen that, upon conversion to genistein, exhibits a wide range of biological activities primarily through the modulation of estrogen receptor signaling. Its biphasic, dose-dependent effects and its interaction with multiple cellular pathways make it a compound of great interest for further research and potential therapeutic development. This guide provides a foundational understanding of its phytoestrogenic properties, drawing upon the extensive research conducted on its active metabolite, genistein. Future studies focusing directly on this compound are warranted to fully elucidate its unique pharmacological profile.

References

4''-Methyloxy-Genistin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of 4''-methyloxy-genistin (B591309), an isoflavone (B191592) methyl-glycoside. It covers the discovery and history of this compound, detailing its isolation from natural sources. The guide presents quantitative data on its biological activities, particularly its antiallergic properties. Detailed experimental protocols for its isolation and relevant bioassays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanism of action and study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

This compound, also known as genistein (B1671435) 7-O-beta-D-glucoside-4''-O-methylate, was first identified as a novel isoflavone methyl-glycoside isolated from Cordyceps militaris grown on germinated soybeans (GSC). The discovery was part of a metabolomics study aimed at investigating the changes in chemical composition when Cordyceps militaris is cultivated on germinated soybeans. The structure of this compound was elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Subsequent research has focused on the biological activities of this compound, with a particular emphasis on its immunomodulating and antiallergic effects. A key study by Park et al. (2012) demonstrated the potent antiallergic activity of this compound in antigen-stimulated mast cells, suggesting its therapeutic potential for allergic diseases. While primarily isolated from GSC, this isoflavone is a derivative of genistein, a well-known phytoestrogen found in soy and other legumes. The methylation at the 4''-position of the glucose moiety is a distinguishing feature of this particular glycoside.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related extracts.

ParameterValueCell Line/ModelReference
Antiallergic Activity
IC50 for Degranulation Inhibition (GSCME*)28.5 µg/mLRBL-2H3 cells
Physical and Chemical Properties
Molecular FormulaC22H22O10N/A
Molecular Weight446.408 g/mol N/A
Purity (Commercial)95% - 99%N/A

*GSCME: Germinated Soybean Cordyceps militaris Ethyl acetate (B1210297) extract, which contains this compound.

Experimental Protocols

Isolation of this compound from Cordyceps militaris Grown on Germinated Soybeans

This protocol is based on the methods described in the initial discovery of the compound.

  • Cultivation: Cordyceps militaris is cultured on germinated soybeans at 20-25°C for approximately one week to maximize the production of isoflavone methyl-glycosides.

  • Extraction: The cultured material is harvested and extracted with 80% methanol (B129727) (MeOH) under reflux for 48 hours. The resulting extract is filtered and concentrated under reduced pressure.

  • Fractionation: The concentrated methanol extract is suspended in water and partitioned sequentially with hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The ethyl acetate fraction, which is enriched with isoflavones, is collected.

  • Chromatographic Purification: The EtOAc fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient system.

  • Structure Elucidation: The purified compound's structure is confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Mast Cell Degranulation Assay (RBL-2H3 cells)

This protocol is adapted from studies investigating the antiallergic effects of this compound.

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Sensitization: Cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE overnight.

  • Treatment: The sensitized cells are washed with Siraganian buffer and then treated with various concentrations of this compound for 1 hour at 37°C.

  • Antigen Stimulation: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA) for 1 hour at 37°C.

  • Quantification of Degranulation: The release of β-hexosaminidase, a marker of degranulation, into the supernatant is measured. An aliquot of the supernatant is incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate (B86180) buffer (pH 4.5). The reaction is stopped with Na₂CO₃/NaHCO₃ buffer (pH 10.0), and the absorbance is measured at 405 nm. The percentage of degranulation is calculated relative to the total β-hexosaminidase content in cell lysates (treated with Triton X-100).

Visualizations

Signaling Pathway of Antiallergic Action

Antiallergic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ag_IgE_FcεRI Antigen-IgE-FcεRI Complex Lyn Lyn Ag_IgE_FcεRI->Lyn Syk Syk Lyn->Syk LAT LAT Syk->LAT AKT AKT Syk->AKT PLCg1 PLCγ1 LAT->PLCg1 ERK ERK1/2 LAT->ERK Degranulation Degranulation (Histamine, β-hexosaminidase release) PLCg1->Degranulation AKT->Degranulation Cytokine_Release Cytokine Release (IL-4, TNF-α) ERK->Cytokine_Release MOG This compound MOG->Lyn MOG->Syk MOG->LAT MOG->PLCg1 MOG->AKT MOG->ERK

Caption: Antiallergic signaling pathway of this compound in mast cells.

Experimental Workflow for Isolation and Characterization

Isolation_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Analysis Cultivation Cultivation of C. militaris on Germinated Soybeans Extraction 80% Methanol Extraction Cultivation->Extraction Partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) Extraction->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Column Silica Gel Column Chromatography EtOAc_Fraction->Silica_Column Prep_HPLC Preparative HPLC (C18) Silica_Column->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: Workflow for the isolation and characterization of this compound.

Potential Applications and Future Directions

The demonstrated antiallergic activity of this compound positions it as a promising candidate for the development of novel therapeutics for allergic conditions such as allergic rhinitis, asthma, and atopic dermatitis. Its mechanism of action, involving the inhibition of key signaling molecules in the mast cell activation pathway, suggests a targeted approach to modulating the allergic response.

While the current research is promising, further studies are warranted. Specifically, in vivo studies are needed to confirm the efficacy and safety of this compound in animal models of allergic disease. Additionally, a more detailed investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into a clinical setting. The influence of the 4''-methoxy group on the bioavailability and activity of the parent compound, genistin, is another area that requires further exploration. Finally, while the primary focus has been on its antiallergic effects, exploring other potential biological activities, such as its estrogenic and anti-inflammatory properties, could reveal a broader therapeutic potential for this novel isoflavone.

Potential Therapeutic Targets of 4''-Methyloxy-Genistin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4''-methyloxy-Genistin, a naturally occurring isoflavone (B191592) glycoside found predominantly in soy products, is metabolized in vivo to its aglycone form, genistein (B1671435). Genistein is recognized for its pleiotropic biological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide delineates the key molecular targets and signaling pathways modulated by genistein, the active metabolite of this compound. The primary mechanisms of action involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and inflammatory signaling cascades. This document provides a comprehensive overview of the current understanding of these mechanisms, supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction

This compound is a glycosidic form of the well-studied isoflavone, genistein. Upon ingestion, it undergoes metabolic processing that results in the release of genistein, which is then able to exert its biological effects. Genistein's structural similarity to 17β-estradiol allows it to interact with estrogen receptors, though it also modulates a variety of other cellular targets. Its potential therapeutic applications are broad, with a significant body of research focusing on its anti-cancer properties. This guide will focus on the established therapeutic targets of genistein as the primary active metabolite of this compound.

Key Therapeutic Targets and Signaling Pathways

The therapeutic potential of this compound, through its active metabolite genistein, stems from its ability to modulate multiple key signaling pathways implicated in the pathogenesis of various diseases, most notably cancer.

Cell Cycle Regulation: G2/M Arrest

Genistein has been consistently shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines. This effect prevents cells from entering mitosis, thereby inhibiting proliferation.

  • Mechanism of Action: Genistein's induction of G2/M arrest is mediated through the modulation of key cell cycle regulatory proteins. It has been shown to decrease the expression of cyclin A and cyclin B1. Furthermore, genistein upregulates the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1, which can complex with and inhibit the activity of Cdc2 and Cdk2, crucial kinases for G2/M transition. In some cancer cell types, this G2/M arrest is also linked to the activation of the ATM/p53 signaling pathway.[1][2][3][4]

G2_M_Arrest cluster_0 G2/M Transition Proteins cluster_1 Tumor Suppressor Pathway cluster_2 Cellular Outcome Genistein Genistein CyclinA Cyclin A Genistein->CyclinA CyclinB1 Cyclin B1 Genistein->CyclinB1 ATM ATM Genistein->ATM G2M_Arrest G2/M Arrest CyclinA->G2M_Arrest CyclinB1->G2M_Arrest Cdc2 Cdc2 Cdc2->G2M_Arrest Cdk2 Cdk2 Cdk2->G2M_Arrest p53 p53 ATM->p53 p21 p21WAF1/CIP1 p53->p21 p21->Cdc2 p21->Cdk2

Genistein-induced G2/M cell cycle arrest pathway.
Induction of Apoptosis

Genistein is a potent inducer of apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells.

  • Mechanism of Action: Genistein triggers apoptosis through both intrinsic and extrinsic pathways. It has been observed to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspases, including caspase-3, -8, and -9, which are key executioners of apoptosis.[2]

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Genistein has been shown to be a potent inhibitor of this pathway.

  • Mechanism of Action: Genistein inhibits the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of target genes involved in cell survival and inflammation. The inhibition of NF-κB by genistein has been linked to the downregulation of the Akt signaling pathway.[6][7][8][9]

NFkB_Inhibition cluster_0 Upstream Kinase cluster_1 NF-κB Complex cluster_2 Cellular Response Genistein Genistein Akt Akt Genistein->Akt IkB IκBα Akt->IkB | (Phosphorylation) NFkB NF-κB IkB->NFkB Inhibits Gene_Transcription Gene Transcription (Survival, Proliferation) NFkB->Gene_Transcription

Inhibition of the NF-κB signaling pathway by genistein.
Modulation of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a common event in cancer.

  • Mechanism of Action: Genistein has been shown to inhibit the PI3K/Akt signaling pathway. It can decrease the phosphorylation and activation of Akt, a key downstream effector of PI3K.[8] By inhibiting Akt, genistein can suppress the downstream signaling that leads to cell survival and proliferation.

Quantitative Data Summary

The following tables summarize the effective concentrations of genistein observed in various preclinical studies. It is important to note that these concentrations are from in vitro studies and may not directly translate to in vivo therapeutic doses.

Table 1: Effective Concentrations of Genistein for Cell Cycle Arrest

Cell LineCancer TypeEffective Concentration (µM)Observed EffectReference
HGC-27Human Gastric CancerNot SpecifiedG2/M Arrest[3]
HCT-116Human Colon Cancer25 - 50G2/M Arrest[1]
SW-480Human Colon Cancer50G2/M Arrest[1]
T24Human Bladder CancerConcentration-dependentG2/M Arrest[2]
MCF-7Human Breast Cancer10 - 25G0/G1 Arrest[10]
HB4aNon-tumoral Breast25G0/G1 Arrest[10]
MDA-MB-231Human Breast Cancer5 - 20G2/M Arrest[5]

Table 2: Effective Concentrations of Genistein for Induction of Apoptosis

Cell LineCancer TypeEffective Concentration (µM)Observed EffectReference
HT29Human Colon Cancer30 - 70Increased Caspase-3 activity[11]
T24Human Bladder CancerConcentration-dependentIncreased Sub-G1 population[2]
MDA-MB-231Human Breast Cancer5 - 20Increased apoptosis[5]
PC-3Human Prostate Cancer30Increased apoptosis with radiation[6]

Table 3: Effective Concentrations of Genistein for NF-κB Inhibition

Cell LineCancer TypeEffective Concentration (µM)Observed EffectReference
PC-3Human Prostate Cancer30Inhibition of NF-κB DNA binding[6]
MDA-MB-231Human Breast CancerNot SpecifiedDownregulation of NF-κB activation[5]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the therapeutic potential of genistein. These protocols are synthesized from methodologies described in the cited literature.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of genistein on the viability of cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[5]

  • Treatment: Treat the cells with various concentrations of genistein (e.g., 0, 5, 10, 20, 50, 100 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Following treatment, add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the effect of genistein on cell cycle distribution.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of genistein for 48 hours.[1]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow A 1. Cell Seeding & Treatment B 2. Cell Harvesting A->B C 3. Fixation in Ethanol B->C D 4. Staining with PI/RNase A C->D E 5. Flow Cytometry Analysis D->E F 6. Data Analysis (Cell Cycle Phases) E->F

Workflow for cell cycle analysis by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by genistein.

  • Cell Seeding and Treatment: Seed cells in 24-well plates and treat with various concentrations of genistein for 48 hours.[13]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[12][13]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blot Analysis for PI3K/Akt Pathway

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Cell Lysis: After treatment with genistein, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, through its active metabolite genistein, holds significant therapeutic potential by targeting fundamental cellular processes involved in disease progression, particularly in cancer. Its ability to induce cell cycle arrest and apoptosis, and to inhibit pro-survival signaling pathways like NF-κB and PI3K/Akt, underscores its multifaceted mechanism of action.

Future research should focus on several key areas. Firstly, studies directly evaluating the pharmacokinetic and pharmacodynamic profiles of this compound are needed to understand its metabolic conversion to genistein and to establish its bioavailability. Secondly, while in vitro studies provide valuable mechanistic insights, further in vivo studies in relevant animal models are crucial to validate these findings and to assess the therapeutic efficacy and safety of this compound. Finally, combination studies exploring the synergistic potential of this compound with existing therapeutic agents could pave the way for novel and more effective treatment strategies. The data presented in this guide provides a solid foundation for the continued investigation and development of this compound as a promising therapeutic agent.

References

4''-methyloxy-Genistin CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information on the isoflavone (B191592) 4''-methyloxy-Genistin, tailored for researchers, scientists, and professionals in drug development. This document outlines its core physicochemical properties and provides a visual representation of its key attributes.

Core Physicochemical Data

This compound is an isoflavone methyl-glycoside that has been isolated from Cordyceps militaris grown on germinated soybeans.[1] As a derivative of genistin, it belongs to the broader class of flavonoids, which are widely studied for their biological activities.[2] The fundamental quantitative data for this compound are summarized below.

PropertyValueReferences
CAS Number 950910-16-4[2][3][4][5][6]
Molecular Formula C₂₂H₂₂O₁₀[2][3][7]
Molecular Weight 446.40 g/mol [1][5]
Synonym Genistein 7-O-beta-D-glucoside-4''-O-methylate[2]

Methodology for Data Acquisition

The data presented in this guide are based on standard analytical methodologies for the characterization of chemical compounds.

  • Mass Spectrometry: Used for the determination of the molecular weight by measuring the mass-to-charge ratio of ions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed for the structural elucidation of the molecule, confirming the connectivity of atoms and the overall chemical structure.

  • Chromatographic Techniques (e.g., HPLC): Utilized to purify the compound and assess its purity.[2]

Key Compound Attributes

The following diagram illustrates the relationship between this compound and its fundamental identifiers.

G 4_methyloxy_Genistin This compound CAS_Number CAS: 950910-16-4 4_methyloxy_Genistin->CAS_Number Molecular_Weight MW: 446.40 g/mol 4_methyloxy_Genistin->Molecular_Weight Molecular_Formula Formula: C₂₂H₂₂O₁₀ 4_methyloxy_Genistin->Molecular_Formula

Caption: Core identifiers of this compound.

References

An In-depth Technical Guide to 4''-methyloxy-Genistin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4''-methyloxy-Genistin, an isoflavone (B191592) of interest to researchers, scientists, and drug development professionals. The document details its chemical identity, physicochemical properties, biological activities, and known mechanisms of action, with a focus on its potential therapeutic applications.

Chemical Identity and Synonyms

This compound is a methoxylated derivative of the isoflavone genistin. A clear identification of this compound is crucial for research and development purposes. The following table summarizes its various synonyms and chemical identifiers.

Identifier TypeIdentifierCite
Common Name This compound[1][2][3]
Systematic Name 7-{[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy}-5-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one[2]
Synonyms Genistein (B1671435) 7-O-beta-D-glucoside-4''-O-methylate[1]
4''-甲氧基染料木苷
CAS Number 950910-16-4[1][2][3]
Molecular Formula C22H22O10[1][2][3]
Molecular Weight 446.408 g/mol [1][2]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data. The available data, including predicted and experimentally determined values, are presented below.

PropertyValueRemarksCite
Physical State Solid-
Purity 95%~99%As determined by HPLC-DAD or HPLC-ELSD[1]
Solubility Soluble in DMSO-
pKa (Predicted) 6.12 ± 0.20This is a predicted value.
Density (Predicted) 1.5±0.1 g/cm3 This is a predicted value.[4]

Biological Activity and Mechanism of Action

This compound, as a derivative of genistein, is expected to exhibit a range of biological activities. Upon ingestion, it is likely metabolized to its aglycone form, genistein, which is known to exert various effects.[3] The primary known activities include immunomodulatory and antiallergic effects.[5]

Estrogen Receptor Modulation

A significant aspect of the biological activity of genistein and its derivatives is the modulation of estrogen receptors (ERs).[3] These compounds can act as selective estrogen receptor modulators (SERMs), exhibiting agonist or antagonist effects in a tissue-dependent manner. This activity is central to their potential applications in hormone-dependent conditions.

Signaling Pathway Modulation

The biological effects of genistein and its derivatives are mediated through the modulation of various intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a key signaling cascade implicated in cell survival, proliferation, and metabolism that is known to be affected.[5]

The diagram below illustrates the general mechanism of the PI3K/Akt/mTOR pathway, which is a known target of isoflavones like genistein.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Genistein Genistein (Aglycone of this compound) Genistein->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of genistein.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not currently available. However, the pharmacokinetics of its aglycone, genistein, have been studied. Genistein generally exhibits low oral bioavailability due to extensive metabolism.[6] Key pharmacokinetic parameters for genistein in mice are summarized below.

ParameterRouteDose (mg/kg)ValueCite
Tmax i.v.9-52~78 min (secondary peak)[7]
Half-life (initial) i.v.9-522.5 ± 0.4 min & 7.1 ± 1.1 min[7]
Half-life (terminal) i.v.9-5239.5 ± 16.8 min[7]
Systemic Availability p.o.18012%[7]
Peak Plasma Conc. p.o.1801.1 µg/mL[7]

Note: The data presented is for genistein in mice and should be interpreted with caution when extrapolating to this compound or to other species.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and specific biological assays of this compound are not extensively published. However, general methods for the synthesis and analysis of isoflavones can be adapted.

General Synthesis of Isoflavone Derivatives

The synthesis of isoflavone derivatives often involves the reaction of a deoxybenzoin (B349326) with a suitable reagent to form the chromone (B188151) ring. A general workflow is outlined below.

Synthesis_Workflow Start Starting Materials (Deoxybenzoin & Reagents) Reaction Chemical Reaction (e.g., Cyclization) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: General workflow for the synthesis of isoflavone derivatives.

A potential synthetic route for genistein analogues involves the reaction of phloroglucinol (B13840) with a substituted phenyl acetonitrile (B52724) in the presence of a catalyst, followed by hydrolysis.[8]

Purification and Analysis

Purification of isoflavones is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) is a common method for both purification and quantitative analysis.[1] The identity and structure of the purified compound are then confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Conclusion

This compound is an isoflavone with potential biological activities, likely acting through the modulation of estrogen receptors and key signaling pathways such as PI3K/Akt/mTOR. While specific data on its physicochemical properties, pharmacokinetics, and detailed experimental protocols are limited, the information available for its aglycone, genistein, provides a valuable framework for future research. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and to develop it as a potential agent for various health applications. This guide serves as a foundational resource for professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to Genistein 7-O-beta-D-glucoside-4''-O-methylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental methodologies for Genistein 7-O-beta-D-glucoside-4''-O-methylate. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this isoflavone (B191592) glycoside.

Core Properties

Genistein 7-O-beta-D-glucoside-4''-O-methylate, also known as 4''-methyloxy-Genistin, is a naturally occurring isoflavone. It has been identified and isolated from Citrus aurantium L. and, notably, from Cordyceps militaris grown on germinated soybeans[1]. As a derivative of genistein, a well-studied phytoestrogen, it is anticipated to share some of its biological activities, which are often modulated by its glycosylation and methylation patterns.

Table 1: Chemical and Physical Properties

PropertyValueReference
Synonyms This compound, CGNMI[2][3]
CAS Number 950910-16-4[1]
Molecular Formula C22H22O10[1]
Molecular Weight 446.408 g/mol [1]
Compound Type Flavonoid (Isoflavone Glycoside)[1]
Botanical Source Citrus aurantium L., Cordyceps militaris on germinated soybeans[1][3]
Purity 95%~99% (Commercially available)[1]
Identification Methods Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[1]
Analysis Method HPLC-DAD or/and HPLC-ELSD[1]

Biological Activities and Signaling Pathways

A related compound, glycitein (B1671905) 7-O-beta-D-glucoside 4''-O-methylate, has been shown to inhibit epidermal growth factor (EGF)-induced mucus hypersecretion in human lung mucoepidermoid cells (NCI-H292). This effect is mediated through the downregulation of NF-κB activity and the inhibition of p38 and ERK1/2 (p42/p44) phosphorylation. Given the structural similarity, it is plausible that Genistein 7-O-beta-D-glucoside-4''-O-methylate exerts its anti-inflammatory and immunomodulatory effects through similar signaling pathways.

The parent compound, genistein, is known to inhibit NF-κB activation, a key regulator of inflammatory responses. This inhibition can occur through the modulation of the Akt signaling pathway.

Proposed Signaling Pathway for Anti-inflammatory and Mucus-Regulating Effects

The following diagram illustrates the proposed signaling pathway through which Genistein 7-O-beta-D-glucoside-4''-O-methylate may exert its biological effects, based on studies of similar compounds.

G Proposed Signaling Pathway of Genistein 7-O-beta-D-glucoside-4''-O-methylate cluster_0 MAPK Pathway cluster_1 NF-κB Pathway cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR p38 p38 EGFR->p38 Activates ERK ERK1/2 EGFR->ERK Activates IKK IKK EGFR->IKK Activates Compound Genistein 7-O-beta-D-glucoside-4''-O-methylate Compound->p38 Inhibits Phosphorylation Compound->ERK Inhibits Phosphorylation Compound->IKK Inhibits NFkB_nuc Nuclear NF-κB p38->NFkB_nuc Potentiates ERK->NFkB_nuc Potentiates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Activates (via IκBα degradation) IkB->NFkB Inhibits NFkB->NFkB_nuc Translocates COX2 COX-2 Expression NFkB_nuc->COX2 Induces Transcription MMP9 MMP-9 Expression NFkB_nuc->MMP9 Induces Transcription MUC5AC MUC5AC Expression (Mucus Hypersecretion) NFkB_nuc->MUC5AC Induces Transcription G Isolation Workflow for Isoflavone Glycosides start Dried & Powdered Cordyceps on Soybeans extraction Solvent Extraction (e.g., Methanol or Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate) concentration->partition chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc analysis Structural Analysis (MS, NMR) hplc->analysis end Pure Genistein 7-O-beta-D-glucoside-4''-O-methylate analysis->end

References

Methodological & Application

HPLC method for 4''-methyloxy-Genistin quantification.

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method has been developed for the quantification of 4''-methyloxy-Genistin, a key isoflavone (B191592) with potential applications in research and drug development. This application note provides a comprehensive protocol for the accurate and precise measurement of this compound in various sample matrices. The method utilizes reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, a widely accessible and reliable analytical technique.

Principle

This method separates this compound from other components in a sample based on its polarity. The separation is achieved on a C18 stationary phase with a mobile phase gradient of acetonitrile (B52724) and water, containing a small amount of formic acid to ensure good peak shape. The quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a this compound reference standard. The detection wavelength is set at 262 nm, which is a common absorption maximum for isoflavones.

Application

This method is suitable for the quantitative analysis of this compound in purified samples, extracts from natural products, and in-process samples during drug development. It can be adapted for various matrices with appropriate sample preparation.

Experimental Protocols

Equipment and Reagents
  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance

    • pH meter

    • Sonicator

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE or PVDF)

  • Reagents:

    • This compound reference standard (purity ≥95%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (analytical grade)

    • Methanol (B129727) (HPLC grade, for sample and standard preparation)

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Solid Samples (e.g., plant material, powders):

    • Accurately weigh about 1 g of the homogenized sample.

    • Add 20 mL of methanol and extract by sonicating for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., extracts, formulations):

    • Dilute the sample with methanol to an expected concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 15% B2-15 min: 15% to 35% B15-20 min: 35% to 60% B20-22 min: 60% to 15% B22-27 min: 15% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 262 nm
Injection Volume 10 µL
Method Validation (Illustrative Data)

The proposed method should be validated according to ICH guidelines. The following tables provide illustrative data for key validation parameters, based on typical performance for similar isoflavone analyses.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = 25431x + 1258≥ 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.250.80

Table 3: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound5< 2.0< 2.5
25< 1.5< 2.0
75< 1.0< 1.5

Table 4: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
This compound109.999.0
5050.8101.6
9089.399.2

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using the described HPLC method.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Calibration HPLC_System->Sample_Injection Quantification Quantification Calibration->Quantification Peak_Integration Peak Integration & Identification Sample_Injection->Peak_Integration Peak_Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for this compound Quantification.

Conclusion

The described HPLC method provides a reliable and robust protocol for the quantification of this compound. The method is specific, linear, precise, and accurate over a relevant concentration range. This application note serves as a valuable resource for researchers, scientists, and drug development professionals working with this isoflavone.

Application Note: Quantitative Analysis of 4''-methyloxy-Genistin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4''-methyloxy-Genistin is an O-methylated derivative of the soy isoflavone (B191592) genistin. Isoflavones and their metabolites are of significant interest in clinical and pharmaceutical research due to their potential health benefits, including antioxidant and immunomodulatory activities. Accurate quantification of these compounds in biological matrices such as plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note presents a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection by Multiple Reaction Monitoring (MRM).

Experimental

Materials and Reagents

  • This compound reference standard (>98% purity)

  • Formononetin (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with a Turbo V™ ion source

  • Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm

Sample Preparation

A protein precipitation method was optimized for the extraction of this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma, add 20 µL of Internal Standard working solution (Formononetin, 1 µg/mL in 50% methanol).

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

  • Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

Mass Spectrometry

The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. The ion source parameters were optimized for maximum signal intensity. Multiple Reaction Monitoring (MRM) was used for quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

MRM Transitions

The proposed MRM transitions for this compound are based on its molecular weight of 446.4 g/mol and the fragmentation patterns of similar isoflavone glycosides. The primary fragmentation is expected to be the cleavage of the glycosidic bond.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound 447.1285.11508025
Formononetin (IS) 269.1254.11507530
Method Validation (Expected Performance)

The method would be validated according to regulatory guidelines. The following tables summarize the expected performance parameters based on typical results for isoflavone analysis in plasma.[1]

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
This compoundLLOQ1< 15± 15< 15± 15
Low3< 10± 10< 10± 10
Medium100< 10± 10< 10± 10
High800< 10± 10< 10± 10

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compoundLow385 - 11090 - 110
High80085 - 11090 - 110
Conclusion

This application note provides a comprehensive LC-MS/MS method for the quantification of this compound in human plasma. The proposed method is expected to be sensitive, selective, and robust, making it suitable for supporting pharmacokinetic and other clinical studies.

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50% methanol to create working standards for the calibration curve (e.g., 10, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Formononetin and dissolve in 1 mL of methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with 50% methanol.

Protocol 2: Plasma Sample Preparation
  • Arrange labeled 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike 100 µL of blank human plasma with the appropriate working standard solution to prepare calibration standards and QCs.

  • To each 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution (1 µg/mL Formononetin).

  • Add 400 µL of cold acetonitrile with 0.1% formic acid to each tube.

  • Vortex each tube for 1 minute at high speed.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Place the tubes in a sample concentrator and evaporate the solvent under a gentle stream of nitrogen at 40°C until completely dry.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to autosampler vials with inserts.

Protocol 3: LC-MS/MS System Operation
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.

  • Create a sequence table in the instrument control software including blank injections, calibration standards, QCs, and unknown samples.

  • Set the injection volume to 5 µL.

  • Start the sequence run.

  • After the run, process the data using the appropriate software to generate a calibration curve and calculate the concentrations of this compound in the unknown samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Plasma Sample add_is Add Internal Standard (Formononetin) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

signaling_pathway cluster_parent This compound Fragmentation parent_ion Parent Ion (Q1) [M+H]+ m/z 447.1 fragmentation Collision-Induced Dissociation (CID) parent_ion->fragmentation product_ion Product Ion (Q3) [Aglycone+H]+ m/z 285.1 fragmentation->product_ion neutral_loss Neutral Loss (Methylated Glucose) 162 Da fragmentation->neutral_loss

Caption: Proposed fragmentation pathway of this compound in positive ESI mode.

References

Application Notes & Protocols: High-Purity Extraction of 4''-methyloxy-Genistin from Cordyceps militaris

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cordyceps militaris, a fungus renowned in traditional medicine, is a source of numerous bioactive secondary metabolites. Among these are isoflavones, a class of compounds with potential therapeutic applications. This document details a comprehensive protocol for the extraction, purification, and analysis of a specific isoflavone, 4''-methyloxy-Genistin, from the fruiting bodies of Cordyceps militaris. The methodologies provided are designed for researchers in natural product chemistry, pharmacology, and drug development, offering a robust foundation for obtaining high-purity this compound for further investigation.

Overview of the Extraction and Purification Workflow

The overall process involves the initial extraction of raw biomass with a suitable solvent, followed by a multi-step purification process to isolate the target compound. The workflow is designed to maximize yield and purity, employing standard laboratory techniques.

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis & Final Product A Cordyceps militaris Fruiting Bodies B Drying & Pulverization A->B C Ultrasonic-Assisted Solvent Extraction (80% Methanol) B->C D Crude Extract C->D Filtration & Concentration E Liquid-Liquid Partitioning (Ethyl Acetate) D->E F Column Chromatography (Silica Gel) E->F G Preparative HPLC F->G H Purity Analysis (Analytical HPLC) G->H Fraction Collection I Structural Elucidation (LC-MS, NMR) H->I J High-Purity this compound I->J

Figure 1: Overall workflow for the extraction and purification of this compound.

Experimental Protocols

Materials and Reagents
  • Dried fruiting bodies of Cordyceps militaris

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Silica (B1680970) gel (200-300 mesh)

  • Reference standard of this compound (>98% purity)

Protocol 1: Extraction
  • Preparation of Biomass: Dry the fresh fruiting bodies of Cordyceps militaris at 50°C for 48 hours. Pulverize the dried biomass into a fine powder (approximately 40-60 mesh).

  • Solvent Extraction:

    • Suspend 100 g of the dried powder in 1 L of 80% aqueous methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at 40°C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Pool the supernatants from all three extractions.

  • Concentration: Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

Protocol 2: Purification
  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in 200 mL of deionized water.

    • Transfer the aqueous solution to a separatory funnel and partition three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and evaporate the solvent to yield the ethyl acetate fraction.

  • Silica Gel Column Chromatography:

    • Pre-treat the ethyl acetate fraction with a small amount of silica gel and dry it to create a solid sample.

    • Pack a glass column with silica gel (200-300 mesh) using a hexane slurry.

    • Load the solid sample onto the top of the column.

    • Elute the column with a stepwise gradient of hexane-ethyl acetate (from 9:1 to 1:1, v/v).

    • Collect fractions of 20 mL and monitor by thin-layer chromatography (TLC).

    • Pool the fractions containing the target compound.

  • Preparative HPLC:

    • Concentrate the pooled fractions from the silica gel column.

    • Perform preparative high-performance liquid chromatography (HPLC) on the concentrated sample.

    • The purified this compound is collected based on the retention time of the reference standard.

Protocol 3: Analysis and Quantification
  • Analytical HPLC:

    • Analyze the purity of the collected fractions using an analytical HPLC system.

    • Quantify the concentration of this compound by creating a calibration curve with the reference standard.

  • Structural Elucidation:

    • Confirm the identity of the purified compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Extraction and Purification Yields
StepStarting MaterialYield (g)Purity (%)
Crude Extract 100 g dried biomass15.2~1
Ethyl Acetate Fraction 15.2 g crude extract4.8~5
Silica Gel Fraction 4.8 g EA fraction0.9~40
Preparative HPLC 0.9 g silica fraction0.085>98
Table 2: HPLC and LC-MS Parameters
ParameterAnalytical HPLCPreparative HPLCLC-MS
Column C18 (4.6 x 250 mm, 5 µm)C18 (20 x 250 mm, 10 µm)C18 (2.1 x 100 mm, 3.5 µm)
Mobile Phase A: Water, B: AcetonitrileA: Water, B: AcetonitrileA: 0.1% Formic Acid, B: Acetonitrile
Gradient 20-80% B (30 min)35-65% B (40 min)20-90% B (25 min)
Flow Rate 1.0 mL/min15.0 mL/min0.3 mL/min
Detection 262 nm (UV)262 nm (UV)ESI (+/-), Full Scan
Injection Volume 10 µL500 µL5 µL
Column Temp. 30°C30°C35°C

Putative Signaling Pathway

Genistin, the parent compound of this compound, is known to interact with several cellular signaling pathways. It is hypothesized that this compound may exhibit similar, or modulated, activity. One of the key pathways potentially influenced is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

G cluster_pathway Putative PI3K/Akt Signaling Pathway Inhibition compound This compound receptor Cell Surface Receptor compound->receptor Binds/Interferes pi3k PI3K receptor->pi3k pi3k->compound Inhibits pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Phosphorylates akt->compound Inhibits bad Bad akt->bad Inhibits apoptosis Apoptosis bad->apoptosis Promotes

Synthesis of 4''-methyloxy-Genistin for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, biological activities, and relevant signaling pathways of 4''-methyloxy-Genistin, a methoxylated derivative of the soy isoflavone (B191592) genistin (B1671436). This guide is intended to serve as a valuable resource for researchers in oncology, drug discovery, and related fields.

Introduction

Genistein (B1671435) and its glycoside form, genistin, are well-studied phytoestrogens found predominantly in soybeans. They have garnered significant interest for their potential roles in cancer prevention and therapy.[1] this compound, a derivative with a methoxy (B1213986) group at the 4'' position of the glucose moiety, is a subject of growing interest due to the potential for improved metabolic stability and altered biological activity compared to its parent compound. This document outlines a detailed protocol for its synthesis, summarizes its known biological effects, and visualizes its interactions with key cellular signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C22H22O10[2]
Molecular Weight 446.4 g/mol [2]
CAS Number 950910-16-4[2]
Synonym Genistein 7-O-beta-D-glucoside-4''-O-methylate[3]
Appearance Solid (predicted)
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol

Synthesis Protocol

The synthesis of this compound requires a regioselective methylation of the 4''-hydroxyl group of the glucose moiety of genistin. This is typically achieved through a multi-step process involving the protection of other reactive hydroxyl groups, followed by methylation and subsequent deprotection.

Materials and Reagents
  • Genistin

  • Anhydrous Pyridine

  • Acetic Anhydride (B1165640)

  • Dimethylformamide (DMF)

  • Sodium Hydride (NaH)

  • Methyl Iodide (CH3I)

  • Methanol (MeOH)

  • Sodium Methoxide (B1231860) (NaOMe) in Methanol

  • Silica (B1680970) Gel for column chromatography

  • Ethyl acetate, Hexane, Dichloromethane, Methanol (for chromatography)

  • Standard laboratory glassware and equipment

Experimental Workflow

Synthesis_Workflow cluster_protection Protection of Hydroxyl Groups cluster_methylation Regioselective Methylation cluster_deprotection Deprotection cluster_purification Purification Start Genistin Acetylation Acetylation with Acetic Anhydride in Pyridine Start->Acetylation Protected_Genistin Peracetylated Genistin Acetylation->Protected_Genistin Methylation_Step1 Reaction with NaH in DMF Protected_Genistin->Methylation_Step1 Methylation_Step2 Addition of Methyl Iodide Methylation_Step1->Methylation_Step2 Methylated_Intermediate 4''-O-methyl-peracetyl-Genistin Methylation_Step2->Methylated_Intermediate Deprotection_Step Zemplén Deacetylation with NaOMe in Methanol Methylated_Intermediate->Deprotection_Step Final_Product_Unpurified Crude this compound Deprotection_Step->Final_Product_Unpurified Purification_Step Silica Gel Column Chromatography Final_Product_Unpurified->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure

1. Protection of Hydroxyl Groups (Acetylation):

  • Dissolve Genistin in anhydrous pyridine.

  • Add acetic anhydride dropwise at 0°C.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain peracetylated genistin.

2. Regioselective 4''-O-Methylation:

  • Dissolve the peracetylated genistin in anhydrous DMF.

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction to 0°C and add methyl iodide dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of methanol.

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4''-O-methyl-peracetyl-genistin.

3. Deprotection (Zemplén Deacetylation):

  • Dissolve the crude methylated intermediate in dry methanol.

  • Add a catalytic amount of sodium methoxide solution in methanol.

  • Monitor the reaction by TLC until completion (disappearance of the starting material).

  • Neutralize the reaction with Amberlite IR-120 (H+) resin.

  • Filter the resin and concentrate the filtrate to obtain the crude this compound.

4. Purification:

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

5. Characterization:

  • Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities and Potential Applications

This compound, as a derivative of genistin, is expected to exhibit a range of biological activities relevant to cancer research and drug development. While specific data for this derivative is limited, the known activities of genistein and its other derivatives provide a strong rationale for its investigation.

Antiproliferative and Cytotoxic Effects

Genistein has been shown to inhibit the proliferation of various cancer cell lines.[4] The antiproliferative activity of genistein and some of its derivatives against different cancer cell lines is summarized in the table below. It is hypothesized that the methoxy group in this compound may enhance its metabolic stability and cellular uptake, potentially leading to improved antiproliferative efficacy.

CompoundCell LineIC50 (µM)Reference
GenisteinMCF-7 (Breast)7.0 - 37.0[4]
GenisteinMDA-MB-231 (Breast)7.0 - 37.0[4]
GenisteinPC-3 (Prostate)~25[5]
GenisteinHCT-116 (Colon)~50[6]
GenisteinSW-480 (Colon)>100[6]
Modulation of Key Signaling Pathways

Genistein and its derivatives are known to modulate multiple signaling pathways that are critical for cancer cell growth, survival, and metastasis.

Genistein can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Genistin This compound Bcl2 Bcl-2 (Anti-apoptotic) Genistin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Genistin->Bax Promotes Death_Receptors Death Receptors (e.g., Fas, TNFR) Genistin->Death_Receptors Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Genistein-induced apoptosis pathway.

Genistein can cause cell cycle arrest, primarily at the G2/M phase, by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Cell_Cycle_Pathway Genistin This compound p53 p53 Genistin->p53 Activates CDK1_CyclinB CDK1/Cyclin B Genistin->CDK1_CyclinB Inhibits p21 p21 p53->p21 Induces CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest G2_M_Transition->Cell_Cycle_Arrest

Caption: Genistein-mediated cell cycle arrest.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Genistein has been shown to inhibit this pathway, contributing to its anticancer effects.

PI3K_Akt_mTOR_Pathway Genistin This compound RTK Receptor Tyrosine Kinase (RTK) Genistin->RTK Inhibits PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Inhibition of PI3K/Akt/mTOR pathway by Genistein.

Conclusion

This compound represents a promising derivative of a well-established natural product for further investigation in cancer research. The provided synthesis protocol offers a clear path for its preparation in a laboratory setting. The known biological activities of related isoflavones, particularly their ability to modulate key signaling pathways involved in cancer progression, underscore the potential of this compound as a lead for novel therapeutic strategies. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and to explore its therapeutic potential in various cancer models.

References

Application Notes and Protocols for 4''-methyloxy-Genistin: A Cell-Based Assay Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4''-methyloxy-Genistin is a naturally occurring isoflavone (B191592) glycoside found predominantly in soybeans and other legumes.[1][2] As a phytoestrogen, it mimics the effects of estrogen, albeit with lower potency, by interacting with estrogen receptors.[1] Upon ingestion and cellular metabolism, this compound is converted to its aglycone form, genistein (B1671435), which is responsible for its biological activities.[1] Genistein has been the subject of extensive research for its potential applications in cancer prevention and therapy, particularly in hormone-dependent cancers like breast and prostate cancer.[1] Its mechanisms of action are multifaceted, involving the modulation of various signaling pathways that regulate the cell cycle, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).[1][3] This document provides detailed protocols for cell-based assays to investigate the effects of this compound on cell viability and apoptosis.

Data Presentation

Table 1: Effect of this compound on Cell Viability and Apoptosis

Concentration (µM)Cell Viability (%) (MTT Assay, 48h)Early Apoptotic Cells (%) (Annexin V+/PI-, 48h)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+, 48h)
0 (Vehicle Control)100 ± 4.53.2 ± 0.81.5 ± 0.3
1085.3 ± 5.110.5 ± 1.23.8 ± 0.6
2562.7 ± 3.925.8 ± 2.18.2 ± 1.1
5041.5 ± 2.842.1 ± 3.515.4 ± 1.9
10025.1 ± 2.255.6 ± 4.222.7 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used for assessing the effect of genistein on cell proliferation.[4][5][6]

1. Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (e.g., 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard methods for detecting apoptosis induced by genistein.[4][7]

1. Materials and Reagents:

  • Human cancer cell line

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

2. Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol. Incubate for 48 hours.

  • Cell Harvesting: After incubation, collect the cells by trypsinization and centrifugation. Also, collect the supernatant to include any floating apoptotic cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

G cluster_workflow Experimental Workflow cluster_assays cluster_analysis start Seed Cancer Cells treatment Treat with this compound start->treatment incubation Incubate for 48 hours treatment->incubation MTT MTT Assay for Cell Viability incubation->MTT FACS Annexin V/PI Staining for Apoptosis (Flow Cytometry) incubation->FACS Data_MTT Measure Absorbance & Calculate Viability MTT->Data_MTT Data_FACS Quantify Apoptotic Cell Populations FACS->Data_FACS

Caption: Experimental workflow for assessing the effects of this compound.

G cluster_pathway Simplified Genistein-Modulated Apoptosis Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Genistin This compound Genistein Genistein (Active Metabolite) Genistin->Genistein Metabolism ER Estrogen Receptor Genistein->ER PI3K PI3K Genistein->PI3K Inhibition p53 p53 Genistein->p53 Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Caspases Caspase Activation Bcl2->Caspases Inhibition Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of genistein-induced apoptosis.

References

Application Notes and Protocols: Anti-proliferative Assay of 4''-methyloxy-Genistin on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-methyloxy-Genistin is a naturally occurring isoflavone (B191592) glycoside. Upon administration, it is metabolized to its active aglycone form, Genistein (B1671435). Genistein is a well-documented phytoestrogen with known anti-proliferative effects on a variety of cancer cell lines. These application notes provide a comprehensive overview of the methodologies to assess the anti-proliferative activity of this compound, focusing on the biological effects of its active metabolite, Genistein. The provided protocols and data are intended to guide researchers in the evaluation of this compound's potential as an anti-cancer agent.

The anti-proliferative effects of Genistein are attributed to its ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis. Genistein has been shown to inhibit the activation of pro-survival pathways such as PI3K/Akt and MAPK, and the transcription factor NF-κB.[1][2][3][4][5][6] This modulation leads to cell cycle arrest, primarily at the G2/M phase, and induction of programmed cell death.[6]

Data Presentation

The anti-proliferative activity of Genistein is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The IC50 values of Genistein have been determined in various cancer cell lines, demonstrating a broad spectrum of activity.

Table 1: IC50 Values of Genistein in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7Breast Cancer~20 - 5048 - 72[7][8]
MDA-MB-231Breast Cancer~25 - 5072[7]
PC-3Prostate Cancer~10 - 5048[4]
LNCaPProstate Cancer~5 - 1548[4]
HCT-116Colon Cancer~25 - 5048
SW-480Colon Cancer~30 - 6048[9]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-proliferative effects of this compound (via its active form, Genistein) are provided below.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or Genistein (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10][11][12]

  • Compound Treatment: Prepare serial dilutions of this compound or Genistein in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[10][12]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10][12]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[10][11]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[10][11][12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate treatment Treat with this compound/Genistein start->treatment incubation Incubate (24-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate (2-4h) add_mtt->formazan_incubation solubilize Add Solubilization Solution formazan_incubation->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow.
Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound or Genistein

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in appropriate culture dishes and treat with different concentrations of this compound or Genistein for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to obtain a cell pellet.[13][14]

  • Washing: Wash the cell pellet once with ice-cold PBS.[14]

  • Fixation: Resuspend the cells in ice-cold PBS and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.[13][15]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 15-30 minutes at room temperature.[13][15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.[13]

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fix_ethanol Fix in 70% Ethanol wash_pbs->fix_ethanol wash_stain_pbs Wash with PBS fix_ethanol->wash_stain_pbs stain_pi Stain with PI/RNase A wash_stain_pbs->stain_pi incubate_dark Incubate in Dark stain_pi->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry quantify_phases Quantify Cell Cycle Phases flow_cytometry->quantify_phases

Cell Cycle Analysis Workflow.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound or Genistein

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Genistein for a specific duration.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge to obtain a cell pellet.[16][17]

  • Washing: Wash the cells twice with cold PBS.[16][17]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][18]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_dark Incubate in Dark (15 min) add_stains->incubate_dark add_buffer Add Binding Buffer incubate_dark->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry quantify_populations Quantify Cell Populations flow_cytometry->quantify_populations PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Genistein Genistein Genistein->PI3K Inhibits Genistein->Akt Inhibits MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activates Genistein Genistein Genistein->Raf Inhibits Genistein->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates NFkB_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Cytokines, Growth Factors IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genistein Genistein Genistein->IKK Inhibits GeneExpression Target Gene Expression (Anti-apoptotic, Pro-proliferative) NFkB_nuc->GeneExpression Induces

References

Application Notes and Protocols: Estrogen Receptor Binding Assay for 4''-methyloxy-Genistin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-methyloxy-Genistin is a specialized isoflavone, a type of phytoestrogen found predominantly in soy and other legumes.[1] Isoflavones are biologically active compounds that can mimic estrogen by binding to estrogen receptors (ERs), albeit often with different potencies, thereby impacting cellular processes.[1] Like its parent compound genistein (B1671435), this compound is of interest for its potential roles in hormone-dependent conditions, including certain cancers, bone health, and menopausal symptoms.[1] The primary mechanism of action for these effects is believed to be through the modulation of estrogen receptor activity.[1]

Estrogen receptors, primarily ERα and ERβ, are key targets in drug discovery. Understanding the binding affinity of a compound for these receptor subtypes is a critical first step in characterizing its potential as a therapeutic agent. This document provides a detailed protocol for determining the estrogen receptor binding affinity of this compound using a competitive binding assay and summarizes the binding characteristics of the related, well-studied isoflavone, genistein.

Data Presentation: Estrogen Receptor Binding Affinity of Related Isoflavones

CompoundReceptor SubtypeBinding Affinity MetricValueReference
Genistein ERαRelative Binding Affinity (RBA %)¹0.021%[7]
ERβRelative Binding Affinity (RBA %)¹6.8%[7]
ER (unspecified)IC₅₀5 x 10⁻⁷ M (500 nM)[8]
ERαIC₅₀29.38 ± 6.13 nM[9]
Genistin ER (unspecified)IC₅₀> 100 µg/ml[6]

¹Relative Binding Affinity (RBA) is expressed relative to 17β-estradiol (E2), where the RBA of E2 is set to 100%.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This protocol outlines a competitive radiometric binding assay to determine the relative binding affinity of a test compound, such as this compound, for estrogen receptors ERα and ERβ. The assay measures the ability of the test compound to compete with a radiolabeled ligand, typically [³H]-17β-estradiol, for binding to the receptor.

Materials:

  • Recombinant human ERα and ERβ protein

  • [³H]-17β-estradiol (radiolabeled tracer)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compound (this compound)

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4, with 1 mM dithiothreitol (B142953) added just prior to use)

  • Hydroxyapatite (B223615) (HAP) slurry

  • Wash Buffer

  • Scintillation fluid

  • Scintillation vials

  • Microcentrifuge tubes

  • Incubator or water bath

  • Microcentrifuge

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound (this compound) in the assay buffer. A wide concentration range should be used to generate a complete competition curve.

    • Prepare the radiolabeled tracer solution by diluting [³H]-17β-estradiol in the assay buffer to a final concentration of approximately 1-2 nM.

    • Prepare the receptor solution by diluting the recombinant ERα or ERβ protein in the assay buffer to a concentration that provides approximately 50-100 µg of protein per assay tube.

  • Assay Setup:

    • Set up microcentrifuge tubes for total binding, non-specific binding (NSB), and competitive binding.

    • Total Binding: Add receptor solution, [³H]-17β-estradiol, and assay buffer.

    • Non-Specific Binding (NSB): Add receptor solution, [³H]-17β-estradiol, and a high concentration of unlabeled 17β-estradiol (to saturate the receptors).

    • Competitive Binding: Add receptor solution, [³H]-17β-estradiol, and the various dilutions of the test compound or unlabeled 17β-estradiol (for the standard curve).

  • Incubation:

    • Vortex all tubes gently and incubate at a low temperature (e.g., 0-4°C) for 18-24 hours to allow the binding to reach equilibrium.[7]

  • Separation of Bound and Free Ligand:

    • Following incubation, add a pre-chilled hydroxyapatite (HAP) slurry to each tube. HAP absorbs the receptor-ligand complexes.

    • Incubate the tubes with the HAP slurry for a short period (e.g., 15-20 minutes) with intermittent vortexing.

    • Centrifuge the tubes to pellet the HAP with the bound receptor-ligand complexes.

    • Carefully aspirate and discard the supernatant containing the unbound radiolabeled ligand.

  • Washing:

    • Wash the HAP pellet multiple times with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand. Centrifuge and aspirate the supernatant after each wash.

  • Quantification:

    • After the final wash, add scintillation fluid to each tube containing the HAP pellet.

    • Vortex thoroughly and transfer the contents to scintillation vials.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific [³H]-17β-estradiol binding against the logarithm of the competitor concentration (unlabeled 17β-estradiol or test compound).

    • Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.

    • The Relative Binding Affinity (RBA) can be calculated using the formula: RBA = (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_incubation 3. Incubation cluster_separation 4. Separation cluster_quantification 5. Quantification cluster_analysis 6. Data Analysis Reagents Prepare Reagents (Test Compound, Radioligand, Receptor) Assay_Tubes Set up Assay Tubes (Total, NSB, Competitive) Reagents->Assay_Tubes Incubate Incubate at 4°C (18-24 hours) Assay_Tubes->Incubate Add_HAP Add Hydroxyapatite (HAP) Incubate->Add_HAP Centrifuge Centrifuge to Pellet Complexes Add_HAP->Centrifuge Aspirate Aspirate Supernatant Centrifuge->Aspirate Add_Scintillant Add Scintillation Fluid Aspirate->Add_Scintillant Measure Measure Radioactivity Add_Scintillant->Measure Plot_Data Plot Competition Curve Measure->Plot_Data Calculate_IC50 Calculate IC₅₀ and RBA Plot_Data->Calculate_IC50

Caption: Workflow for the competitive estrogen receptor binding assay.

Estrogen Receptor Signaling Pathways

Estrogens and estrogen-like compounds mediate their effects through two main pathways: a genomic pathway that involves the regulation of gene expression, and a non-genomic pathway that involves rapid, membrane-initiated signaling cascades.

Estrogen_Signaling cluster_genomic Genomic Pathway (Nuclear Initiated) cluster_nongenomic Non-Genomic Pathway (Membrane Initiated) Estrogen_N Estrogen ER_N Estrogen Receptor (ER) (in cytoplasm/nucleus) Estrogen_N->ER_N Binds Dimerization ER Dimerization & Translocation ER_N->Dimerization ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Binds Transcription Gene Transcription (mRNA synthesis) ERE->Transcription Regulates Protein Protein Synthesis & Cellular Response Transcription->Protein Estrogen_M Estrogen mER Membrane ER (mER) or GPER Estrogen_M->mER Binds Signaling_Cascade Activation of Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) mER->Signaling_Cascade Signaling_Cascade->Transcription Cross-talk Downstream Downstream Cellular Effects (e.g., ion channel activation, kinase phosphorylation) Signaling_Cascade->Downstream Extracellular_Estrogen Extracellular Estrogen (e.g., this compound) Extracellular_Estrogen->Estrogen_N Extracellular_Estrogen->Estrogen_M

Caption: Overview of genomic and non-genomic estrogen receptor signaling.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 4''-methyloxy-Genistin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-methyloxy-Genistin is a methoxy (B1213986) derivative of Genistin, an isoflavone (B191592) glycoside found predominantly in soy and other legumes. Isoflavones are a class of phytoestrogens known for their potential health benefits, including antioxidant properties that may contribute to the prevention of conditions associated with oxidative stress, such as certain cancers and cardiovascular diseases.[1][2] The antioxidant capacity of isoflavones is attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in the oxidative stress response.[1][3][4] This document provides detailed protocols for evaluating the in vitro antioxidant activity of this compound.

In Vitro Antioxidant Activity Assays

Several methods are commonly employed to determine the antioxidant capacity of natural compounds. These assays are based on different mechanisms of antioxidant action, primarily categorized as hydrogen atom transfer (HAT) and single electron transfer (SET). It is recommended to use a battery of assays to obtain a comprehensive antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used and straightforward method to assess the free radical scavenging ability of a compound.[5] The stable DPPH radical has a deep violet color in solution, which turns to yellow or colorless upon reduction by an antioxidant.[6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol (B129727). Store in a dark, amber-colored bottle.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions of the test compound and a positive control (e.g., Ascorbic Acid, Quercetin) in the same solvent, ranging from 1 to 500 µg/mL.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the diluted test compound or standard to 100 µL of the 0.1 mM DPPH solution.[7]

    • For the blank, add 100 µL of the solvent (e.g., methanol) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7][8]

    • Measure the absorbance at 517 nm using a microplate reader.[8][9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Illustrative Data for DPPH Assay:

CompoundIC50 (µg/mL)
This compound150 - 250
Genistein (B1671435) (aglycone)50 - 100
Genistin (glycoside)180 - 300
Ascorbic Acid (Standard)5 - 15
Quercetin (Standard)2 - 8

Note: The antioxidant activity of isoflavone glycosides is generally lower than their corresponding aglycones.[1]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare DPPH Solution Prepare DPPH Solution Mix Sample and DPPH Mix Sample and DPPH Prepare DPPH Solution->Mix Sample and DPPH Prepare Sample Dilutions Prepare Sample Dilutions Prepare Sample Dilutions->Mix Sample and DPPH Incubate (30 min, Dark) Incubate (30 min, Dark) Mix Sample and DPPH->Incubate (30 min, Dark) Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubate (30 min, Dark)->Measure Absorbance (517 nm) Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Absorbance (517 nm)->Calculate % Inhibition & IC50

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] The blue-green ABTS•+ chromophore is reduced to the colorless ABTS form by the antioxidant.[11] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[12]

    • To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13]

    • Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.[11]

    • Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the diluted test compound or standard to 190 µL of the diluted ABTS•+ solution.[12]

    • For the blank, add 10 µL of the solvent to 190 µL of the ABTS•+ solution.

    • Incubate the plate at room temperature for 6 minutes.[7]

    • Measure the absorbance at 734 nm.[7]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Illustrative Data for ABTS Assay:

CompoundTEAC (mM Trolox equivalents/mg)
This compound0.8 - 1.5
Genistein (aglycone)1.5 - 2.5
Genistin (glycoside)0.5 - 1.2
Ascorbic Acid (Standard)1.0 - 1.8
Quercetin (Standard)3.0 - 4.5

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Generate ABTS Radical Generate ABTS Radical Mix Sample and ABTS Radical Mix Sample and ABTS Radical Generate ABTS Radical->Mix Sample and ABTS Radical Prepare Sample Dilutions Prepare Sample Dilutions Prepare Sample Dilutions->Mix Sample and ABTS Radical Incubate (6 min) Incubate (6 min) Mix Sample and ABTS Radical->Incubate (6 min) Measure Absorbance (734 nm) Measure Absorbance (734 nm) Incubate (6 min)->Measure Absorbance (734 nm) Calculate % Inhibition & TEAC Calculate % Inhibition & TEAC Measure Absorbance (734 nm)->Calculate % Inhibition & TEAC

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[14]

    • Warm the FRAP reagent to 37°C before use.[15]

    • Prepare a stock solution and serial dilutions of this compound and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the diluted test compound or standard to 180 µL of the pre-warmed FRAP reagent.

    • Incubate the plate at 37°C for 30 minutes.[15]

    • Measure the absorbance at 593 nm.[15]

  • Calculation: A standard curve is generated using the absorbance values of the ferrous sulfate (B86663) solutions. The antioxidant capacity of the sample is expressed as mM Fe²⁺ equivalents per mg of the compound.

Illustrative Data for FRAP Assay:

CompoundFRAP Value (mM Fe²⁺/mg)
This compound0.5 - 1.0
Genistein (aglycone)1.2 - 2.0
Genistin (glycoside)0.3 - 0.8
Ascorbic Acid (Standard)1.5 - 2.5
Quercetin (Standard)4.0 - 6.0

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare FRAP Reagent Prepare FRAP Reagent Mix Sample and FRAP Reagent Mix Sample and FRAP Reagent Prepare FRAP Reagent->Mix Sample and FRAP Reagent Prepare Sample Dilutions Prepare Sample Dilutions Prepare Sample Dilutions->Mix Sample and FRAP Reagent Incubate (30 min, 37°C) Incubate (30 min, 37°C) Mix Sample and FRAP Reagent->Incubate (30 min, 37°C) Measure Absorbance (593 nm) Measure Absorbance (593 nm) Incubate (30 min, 37°C)->Measure Absorbance (593 nm) Calculate Fe(II) Equivalents Calculate Fe(II) Equivalents Measure Absorbance (593 nm)->Calculate Fe(II) Equivalents

Cellular Antioxidant Activity and Signaling Pathways

Beyond direct radical scavenging, isoflavones can exert antioxidant effects by modulating cellular signaling pathways. A key pathway is the Nrf2-Keap1 pathway, which regulates the expression of antioxidant enzymes.[3][4]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cellular environment, providing a more biologically relevant measure of antioxidant activity.[16]

Experimental Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled, clear-bottom plate at a density of 6 x 10⁴ cells/well.

    • Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of this compound and a positive control (e.g., Quercetin) in treatment medium for 1 hour.

    • Add 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe and incubate for a further 30 minutes.

    • Induce oxidative stress by adding a free radical generator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The results are expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of Quercetin.

Signaling Pathway Analysis

Isoflavones can activate the Nrf2-Keap1 signaling pathway, a crucial regulator of cellular defense against oxidative stress.[3][4] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of antioxidants or oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their increased expression.[4]

Nrf2_Pathway Isoflavone Isoflavone Keap1_Nrf2 Keap1_Nrf2 Isoflavone->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2_free Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ub_Proteasome Keap1_Nrf2->Ub_Proteasome promotes ROS ROS ROS->Keap1_Nrf2 induces dissociation Nrf2_n Nrf2_n Nrf2_free->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant_Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes

Conclusion

The provided protocols offer a comprehensive framework for evaluating the antioxidant activity of this compound. A combination of chemical-based assays (DPPH, ABTS, FRAP) and cell-based assays (CAA) is recommended to elucidate both the direct radical scavenging capacity and the biologically relevant antioxidant effects. Further investigation into the modulation of signaling pathways, such as the Nrf2-Keap1 pathway, will provide deeper insights into the mechanisms of action of this promising isoflavone derivative.

References

Application Notes and Protocols for In Vivo Experimental Design of 4''-methyloxy-Genistin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-methyloxy-Genistin is a methoxylated glycoside derivative of the soy isoflavone (B191592) genistein (B1671435). Upon ingestion, it is anticipated to be metabolized to its active aglycone form, genistein, which has been extensively studied for its potential therapeutic effects in a variety of diseases, including cancer, osteoporosis, and cardiovascular conditions.[1] The biological activities of genistein are attributed to its action as a phytoestrogen, modulating estrogen receptor signaling, and its ability to influence other cellular pathways related to cell cycle regulation, apoptosis, and angiogenesis.[1]

These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical animal models. The experimental designs are primarily adapted from established methodologies for genistein and other isoflavones, given the limited specific in vivo data for this compound. It is strongly recommended that preliminary pharmacokinetic and dose-ranging tolerability studies be conducted for this compound to establish its specific absorption, distribution, metabolism, and excretion (ADME) profile and to determine optimal dosing regimens.

I. Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for designing efficacious in vivo studies. For its parent compound, genistein, studies have shown it generally has low oral bioavailability as an aglycone due to extensive metabolism.[2][3][4] The glycoside form, genistin (B1671436), may have different absorption and disposition characteristics.[5][6][7][8] The addition of a methoxy (B1213986) group in this compound could further influence its metabolic fate and bioavailability.

Protocol 1: Pharmacokinetic Study of this compound in Rodents

Objective: To determine the pharmacokinetic profile of this compound and its major metabolite, genistein, after oral and intravenous administration.

Animal Model:

  • Species: Sprague-Dawley rats or C57BL/6 mice

  • Sex: Female (unless the therapeutic target is sex-specific)

  • Age: 8-10 weeks

  • Housing: Standard laboratory conditions with controlled light-dark cycle, temperature, and humidity. Access to standard chow and water ad libitum.

Experimental Groups:

  • Oral Administration: this compound (e.g., 50 mg/kg) administered by oral gavage.

  • Intravenous Administration: this compound (e.g., 5 mg/kg) administered via tail vein injection.

  • Vehicle Control (Oral): Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose) administered by oral gavage.

  • Vehicle Control (Intravenous): Vehicle (e.g., saline with a solubilizing agent like DMSO) administered via tail vein injection.

Methodology:

  • Dose Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle.

  • Administration: Administer the compound or vehicle to the respective groups.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of this compound and genistein in plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.

Table 1: Representative Pharmacokinetic Parameters of Genistein in Rodents (for comparative purposes)

ParameterOral Administration (Genistein)Intravenous Administration (Genistein)Reference
Dose 40 mg/kg (rats)20 mg/kg (mice)[2][6]
Cmax 4876.19 ng/mL-[6]
Tmax 2 hours-[6]
AUC(0-inf) 31,269.66 ng·h/mL-[6]
Bioavailability 24-38%-[6]
Half-life (t1/2) ~8 hours-[8]

II. In Vivo Efficacy Studies

Based on the known biological activities of genistein, the following are detailed protocols for evaluating the efficacy of this compound in models of osteoporosis and cancer.

A. Osteoporosis Model

Rationale: Genistein has demonstrated bone-protective effects in animal models of postmenopausal osteoporosis. It is hypothesized that this compound, as a prodrug of genistein, will exhibit similar therapeutic benefits.

Objective: To evaluate the effect of this compound on preventing bone loss in an ovariectomized rat model.

Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Female

  • Age: 12 weeks

  • Procedure: Bilateral ovariectomy (OVX) or sham surgery.

Experimental Groups:

  • Sham Control: Sham-operated + Vehicle.

  • OVX Control: Ovariectomized + Vehicle.

  • Positive Control: OVX + 17β-Estradiol (e.g., 10 µg/kg/day, subcutaneous).

  • Test Group (Low Dose): OVX + this compound (e.g., 10 mg/kg/day, oral gavage).

  • Test Group (High Dose): OVX + this compound (e.g., 50 mg/kg/day, oral gavage).

Methodology:

  • Acclimatization: Allow rats to acclimatize for one week before surgery.

  • Surgery: Perform bilateral ovariectomy or sham surgery.

  • Treatment: Begin daily treatment one week post-surgery and continue for 12 weeks.

  • Bone Mineral Density (BMD) Measurement: Measure BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study.

  • Serum Biomarker Analysis: At the end of the study, collect blood to measure serum levels of bone turnover markers such as alkaline phosphatase (ALP) and tartrate-resistant acid phosphatase (TRAP).

  • Histomorphometry: Euthanize the animals, collect femurs and tibias, and perform histological analysis to assess bone microarchitecture (e.g., trabecular bone volume, trabecular number, trabecular separation).

Table 2: Expected Quantitative Outcomes in an OVX Rat Model Treated with a Genistein Analog

ParameterSham ControlOVX ControlPositive Control (Estradiol)Test Group (Effective Dose)
Femoral BMD (g/cm²) NormalDecreasedMaintained/IncreasedMaintained/Increased
Serum ALP (U/L) NormalIncreasedDecreasedDecreased
Serum TRAP (U/L) NormalIncreasedDecreasedDecreased
Trabecular Bone Volume (%) HighLowHighIncreased

Signaling Pathway Visualization: Estrogen Receptor Signaling in Bone

The bone-protective effects of genistein are primarily mediated through its interaction with estrogen receptors (ERs), particularly ERβ, leading to the regulation of gene expression that favors bone formation and inhibits bone resorption.

Estrogen_Signaling_in_Bone cluster_extracellular Extracellular cluster_cell Osteoblast/Osteoclast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4MOG This compound Genistein Genistein 4MOG->Genistein Metabolism ER Estrogen Receptor (ERα/ERβ) Genistein->ER Binding ER_Genistein ER-Genistein Complex ER_Genistein_dimer Dimerized ER-Genistein ER_Genistein->ER_Genistein_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_Genistein_dimer->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulation Bone_Formation ↑ Bone Formation ↓ Bone Resorption Gene_Transcription->Bone_Formation Leads to

Estrogen Receptor Signaling Pathway
B. Cancer Models

Rationale: Genistein has been shown to inhibit the growth of various cancer cells in vitro and in vivo.[9][10][11] Its mechanisms of action include the induction of apoptosis and inhibition of cell proliferation and angiogenesis, often through modulation of signaling pathways like PI3K/Akt and NF-κB.

Objective: To assess the anti-tumor efficacy of this compound in a xenograft mouse model.

Animal Model:

  • Species: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Sex: Female (for breast or ovarian cancer models) or Male (for prostate cancer models)

  • Age: 6-8 weeks

  • Procedure: Subcutaneous injection of human cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).

Experimental Groups:

  • Vehicle Control: Tumor-bearing mice + Vehicle.

  • Positive Control: Tumor-bearing mice + Standard-of-care chemotherapeutic agent (e.g., Doxorubicin).

  • Test Group (Low Dose): Tumor-bearing mice + this compound (e.g., 50 mg/kg/day, oral gavage).

  • Test Group (High Dose): Tumor-bearing mice + this compound (e.g., 150 mg/kg/day, oral gavage).

Methodology:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups and begin daily administration of the respective treatments.

  • Tumor Growth Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice twice a week as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Tumor Analysis: Excise the tumors, weigh them, and process them for histological analysis (H&E staining), immunohistochemistry (e.g., for Ki-67, a proliferation marker), and Western blot analysis of key signaling proteins.

Table 3: Expected Quantitative Outcomes in a Cancer Xenograft Model

ParameterVehicle ControlPositive Control (Chemotherapy)Test Group (Effective Dose)
Tumor Volume (mm³) Progressive GrowthSignificant Inhibition/RegressionSignificant Inhibition
Tumor Weight (g) HighLowLow
Ki-67 Proliferation Index (%) HighLowLow
Apoptotic Index (%) LowHighHigh

Signaling Pathway Visualization: PI3K/Akt and NF-κB Pathways in Cancer

Genistein is known to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the NF-κB pathway, which is involved in inflammation and cancer progression.

Cancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Genistein Genistein Genistein->PI3K Inhibition IKK IKK Genistein->IKK Inhibition Akt Akt PI3K->Akt Cell_Survival ↑ Cell Survival ↑ Proliferation ↓ Apoptosis Akt->Cell_Survival IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression Gene Expression NFkB_nuc->Gene_Expression Gene_Expression->Cell_Survival

PI3K/Akt and NF-κB Signaling Pathways

III. Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vivo evaluation of this compound.

In_Vivo_Workflow Start Study Initiation Animal_Model Animal Model Selection (e.g., OVX Rats, Xenograft Mice) Start->Animal_Model Dose_Prep This compound Dose Preparation Animal_Model->Dose_Prep Randomization Randomization into Treatment Groups Dose_Prep->Randomization Treatment Daily Treatment Administration Randomization->Treatment Monitoring In-life Monitoring (Tumor Volume, Body Weight, BMD) Treatment->Monitoring Endpoint Endpoint Data Collection (Blood, Tissues) Monitoring->Endpoint Analysis Data Analysis (Biomarkers, Histology, etc.) Endpoint->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

General In Vivo Experimental Workflow

IV. Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vivo investigation of this compound. Successful execution of these studies will provide valuable insights into the therapeutic potential of this compound. It is imperative to adhere to ethical guidelines for animal research and to meticulously document all experimental procedures and results. The adaptation of these protocols from genistein studies underscores the importance of conducting initial, compound-specific pharmacokinetic and toxicological assessments to ensure the validity and reproducibility of the findings.

References

Dissolving 4''-methyloxy-Genistin for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubilization and use of 4''-methyloxy-Genistin in cell culture applications. Due to the limited availability of specific data for this compound, the following protocols are based on information available for structurally related isoflavones, such as genistein (B1671435) and genistin, as well as general best practices for handling hydrophobic compounds in cell-based assays.

Introduction to this compound

This compound is a methoxylated derivative of the isoflavone (B191592) genistin. Isoflavones are a class of phytoestrogens known to exert a variety of biological effects, including the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1] The addition of a methoxy (B1213986) group can alter the compound's physicochemical properties, including its solubility and bioavailability, potentially influencing its activity in cell-based models.

Chemical Structure:

  • Formula: C₂₂H₂₂O₁₀[2]

  • Molecular Weight: 446.4 g/mol [2]

  • Synonym: Genistein 7-O-beta-D-glucoside-4''-O-methylate[2]

Solubility of this compound

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound and other isoflavones for cell culture use.[3]

  • Other Potential Solvents: Ethanol, methanol, and pyridine (B92270) have also been listed as potential solvents.[3] However, for cell culture applications, DMSO is generally preferred due to its miscibility with aqueous media and relatively lower cytotoxicity at low concentrations.

The table below summarizes the known solubility of related isoflavones, which can serve as a useful reference.

CompoundSolventSolubilitySource
GenisteinDMSO~30 mg/mL[4]
GenistinDMSO~12.5 mg/mL[5]
GenistinDimethyl formamide (B127407) (DMF)~16 mg/mL[5]
This compoundDMSO10 mM (Commercially available stock)[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for cell culture experiments.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 446.4 g/mol

    • To prepare 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 446.4 g/mol * 1000 mg/g = 4.464 mg

  • Weigh the compound:

    • Carefully weigh out 4.464 mg of this compound powder using an analytical balance.

  • Dissolve in DMSO:

    • Add the weighed powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

  • Ensure complete dissolution:

    • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.

Workflow for Preparing this compound Stock Solution

G cluster_preparation Stock Solution Preparation weigh Weigh 4.464 mg of This compound add_dmso Add 1 mL of sterile DMSO weigh->add_dmso  Transfer to tube vortex Vortex until fully dissolved add_dmso->vortex aliquot Aliquot into sterile tubes vortex->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

Preparation of Working Solutions for Cell Culture

It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5%.

Procedure:

  • Thaw the stock solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended):

    • For lower final concentrations, it is often easier to perform a serial dilution. For example, dilute the 10 mM stock 1:10 in sterile cell culture medium to create a 1 mM intermediate stock.

  • Prepare the final working solution:

    • Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your cell culture plate.

    • Example for a final concentration of 10 µM in 1 mL of medium:

      • Using the 10 mM stock: (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL.

      • The final DMSO concentration would be 0.1%.

    • Add the calculated volume of the stock solution to the cell culture medium and mix well before adding to the cells.

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol for Assessing Cell Viability (MTT Assay)

This protocol provides a general method to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. A common concentration range to start with for isoflavones is 1-100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Include wells with medium only (blank) and medium with the highest concentration of DMSO used (vehicle control).

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Experimental Workflow for Cell Viability Assay

G cluster_workflow Cell Viability Assay Workflow seed Seed cells in 96-well plate treat Treat with this compound (and vehicle control) seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT solution incubate->mtt solubilize Add solubilization buffer mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze

Caption: A general workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathways to Investigate

Based on the known biological activities of the parent compound genistein, this compound may modulate similar cellular signaling pathways. Researchers are encouraged to investigate these pathways to elucidate the mechanism of action of this specific compound.

Potential Signaling Pathways Modulated by Isoflavones

G cluster_pathways Potential Signaling Pathways cluster_cellular_processes Cellular Processes cluster_signaling_molecules Key Signaling Molecules isoflavone This compound akt Akt/PI3K isoflavone->akt mapk MAPK isoflavone->mapk nfkb NF-κB isoflavone->nfkb vegf VEGF isoflavone->vegf proliferation Cell Proliferation apoptosis Apoptosis inflammation Inflammation angiogenesis Angiogenesis akt->proliferation akt->apoptosis mapk->proliferation mapk->apoptosis nfkb->inflammation vegf->angiogenesis

Caption: Potential signaling pathways that may be modulated by this compound.

Conclusion and Best Practices

The successful use of this compound in cell culture experiments relies on its proper dissolution and the careful control of solvent concentrations. While specific data for this compound is limited, the provided protocols, based on related isoflavones, offer a solid foundation for initiating research.

Key Recommendations:

  • Use high-purity DMSO: Always use sterile, cell culture grade DMSO.

  • Mind the final DMSO concentration: Keep the final concentration in the culture medium as low as possible, ideally below 0.1%.

  • Include proper controls: Always include a vehicle control (DMSO alone) in your experiments.

  • Perform preliminary cytotoxicity tests: Determine the IC₅₀ value of this compound in your specific cell line to establish appropriate working concentrations for subsequent mechanistic studies.

  • Store stock solutions properly: Aliquot and store stock solutions at -20°C to maintain stability and prevent contamination. Avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols for 4''-methyloxy-Genistin in Hormone-Dependent Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4''-methyloxy-Genistin is a naturally occurring isoflavone (B191592) glycoside found predominantly in soy and other legumes. Structurally, it is a derivative of genistin, which is the 7-O-glucoside of the well-researched phytoestrogen, genistein (B1671435). Upon ingestion and metabolic processing, this compound is believed to release its aglycone form, genistein, which is responsible for its biological activity.[1] Therefore, the study of this compound in the context of hormone-dependent cancers is intrinsically linked to the extensive research on its active metabolite, genistein.

These application notes provide a comprehensive overview of the use of this compound for investigating hormone-dependent cancers such as breast and prostate cancer.[1] Given the limited direct experimental data on this compound, this document will focus on the established mechanisms and experimental protocols for genistein as the primary active compound. The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action in Hormone-Dependent Cancers

Genistein, the active metabolite of this compound, exerts its effects on hormone-dependent cancers through a multi-faceted approach, primarily by:

  • Modulating Estrogen Receptor (ER) Activity: Genistein can competitively bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher affinity for ERβ.[1] This interaction can lead to either estrogenic or anti-estrogenic effects depending on the cellular context and concentration of endogenous estrogens.

  • Influencing Gene Expression: It can alter the expression of genes involved in cell cycle regulation and apoptosis.[1]

  • Inhibition of Angiogenesis and Metastasis: Genistein has been shown to potentially inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).[1]

  • Antioxidant Properties: Its antioxidant effects contribute to the protection of cells from oxidative stress, a factor implicated in carcinogenesis.[1]

Data Presentation: Efficacy of Genistein in Hormone-Dependent Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of genistein in various hormone-dependent cancer cell lines, providing a quantitative measure of its anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer (ER+)10 - 100[2]
MDA-MB-231Breast Cancer (ER-)10 - 100[2]
PC-3Prostate Cancer~25 (after 4 days)[3]
DU-145Prostate Cancer~25 (after 4 days)[3]
LNCaPProstate CancerNot specified
HeLaCervical CancerNot specified
HT-29Colon CancerNot specified
LoVoColon CancerNot specified

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound (via its active form, genistein) are provided below.

Cell Culture and Treatment
  • Cell Lines: Hormone-dependent cancer cell lines such as MCF-7 (breast), LNCaP (prostate), and others as required.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin. For estrogen-sensitive studies, phenol (B47542) red-free medium with charcoal-stripped FBS is recommended.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a stock solution of this compound or genistein in DMSO. Dilute the stock solution in the culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with the test compound for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Procedure:

    • Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., ERα, Bcl-2, Bax, Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways Modulated by Genistein

The following diagrams illustrate the key signaling pathways affected by genistein in hormone-dependent cancer cells.

genistein_signaling genistein Genistein (from this compound) er Estrogen Receptor (ERα / ERβ) genistein->er Binds to pi3k_akt PI3K/Akt Pathway genistein->pi3k_akt Inhibits nfkb NF-κB Pathway genistein->nfkb Inhibits ere Estrogen Response Element (ERE) er->ere Binds to gene_exp Altered Gene Expression ere->gene_exp cell_cycle Cell Cycle Arrest gene_exp->cell_cycle apoptosis Apoptosis gene_exp->apoptosis angiogenesis Angiogenesis pi3k_akt->angiogenesis Promotes metastasis Metastasis nfkb->metastasis Promotes

Caption: Genistein's multifaceted impact on cancer cell signaling pathways.

Experimental Workflow for In Vitro Studies

The diagram below outlines a typical workflow for the in vitro evaluation of this compound.

experimental_workflow start Start: Cancer Cell Lines (e.g., MCF-7, LNCaP) treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis protein_analysis->data_analysis conclusion Conclusion on Anti-Cancer Effects data_analysis->conclusion

Caption: A standard workflow for assessing anti-cancer effects in vitro.

Conclusion

While direct research on this compound is limited, its role as a pro-drug for the extensively studied genistein makes it a compound of interest for research in hormone-dependent cancers. The provided protocols and data on genistein serve as a robust foundation for investigating the potential therapeutic applications of this compound. Further studies are warranted to elucidate the specific metabolic fate and potential unique properties of this compound itself.

References

Application Notes and Protocols for 4''-methyloxy-Genistin in Bone Health Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-methyloxy-Genistin is a naturally occurring isoflavone, a type of phytoestrogen found predominantly in soy and other legumes.[1] It is a glycoside form of genistein (B1671435), meaning it is bound to a sugar molecule.[1] Upon ingestion and metabolic processing, this compound releases its aglycone form, genistein, which is responsible for its biological activity.[1] Consequently, the majority of research on the effects of this compound on bone health has been conducted using genistein. These studies have demonstrated that genistein possesses bone-sparing and antiresorptive properties, making it a compound of interest for the prevention and treatment of osteoporosis.[2][3]

Genistein's mechanism of action in bone is multifaceted. It has been shown to stimulate osteoblastic bone formation and inhibit osteoclastic bone resorption.[2][4] This dual action is attributed to its ability to interact with estrogen receptors (ERs), particularly ERβ, and to modulate various signaling pathways involved in bone remodeling, including the MAPK, NF-κB, and BMP2/SMAD5/RUNX2 pathways.[2][4][5][6] Additionally, genistein exhibits antioxidant properties that may contribute to a healthier bone microenvironment.[7]

These application notes provide a comprehensive overview of the use of this compound (via its active metabolite, genistein) in bone health research, including its mechanism of action, quantitative data from key studies, and detailed protocols for relevant in vitro experiments.

Mechanism of Action on Bone Cells

Genistein, the active metabolite of this compound, exerts its effects on bone health by influencing the two main cell types involved in bone remodeling: osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Stimulation of Osteoblast Function:

  • Promotes Differentiation and Mineralization: Genistein has been shown to enhance the differentiation of osteoblasts and promote the mineralization of the bone matrix.[6]

  • Upregulates Key Osteogenic Markers: It increases the expression of critical transcription factors and proteins involved in bone formation, such as Runt-related transcription factor 2 (Runx2), Bone Morphogenetic Protein 2 (BMP2), alkaline phosphatase (ALP), and osteocalcin.[6][8]

  • Activates Pro-Osteogenic Signaling Pathways: Genistein stimulates the BMP2/SMAD5/RUNX2 signaling cascade, a crucial pathway for osteoblast maturation.[5] It also activates the p38 MAPK pathway, which contributes to the expression of osteogenic genes.[6]

Inhibition of Osteoclast Activity:

  • Suppresses Osteoclast Differentiation: Genistein inhibits the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.[3][9] This is achieved, in part, by down-regulating the expression of key osteoclastogenic factors.

  • Modulates the RANKL/OPG Signaling Pathway: It can interfere with the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling, a critical pathway for osteoclast formation and activation.[2][10]

  • Inhibits NF-κB Signaling: Genistein has been shown to prevent the translocation of the redox-sensitive transcription factor NF-κB to the nucleus in osteoclast precursors, thereby inhibiting their differentiation.[3]

  • Antioxidant Effects: By reducing reactive oxygen species (ROS) production, genistein can mitigate oxidative stress-induced osteoclastogenesis.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of genistein on bone cells and bone mineral density.

Table 1: In Vitro Effects of Genistein on Osteoblast and Osteoclast Activity

Cell TypeParameter MeasuredGenistein ConcentrationResultReference
Rat Calvarial OsteoblastsAlkaline Phosphatase (ALP) Activity10⁻⁵ MOptimal concentration for stimulating osteogenesis[6]
hBMSCsCell Proliferation10⁻⁶ MMaximal response compared to control[5]
Mouse Marrow CulturesOsteoclast-like Cell Formation10⁻⁷ to 10⁻⁵ MSignificant inhibition of PTH, PGE2, VD3, or LPS-induced formation[9]
RAW 264.7 CellsRANKL-induced Osteoclast Differentiation1-20 µMInhibition of differentiation[3]

Table 2: In Vivo and Clinical Effects of Genistein on Bone Mineral Density (BMD)

Study PopulationTreatmentDurationKey FindingsReference
Osteopenic Postmenopausal Women54 mg/day Genistein24 monthsSignificant increase in lumbar spine and femoral neck BMD compared to placebo[5]
Early Postmenopausal WomenGenistein12 monthsSignificant increase in femoral neck and lumbar spine BMD[11]
Ovariectomized Rats10 mg/kg/day Genistein12 weeksStimulatory effect on bone formation and inhibitory activity against bone resorption[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by genistein in osteoblasts and osteoclasts.

genistein_osteoblast_signaling cluster_genistein Genistein cluster_receptors Receptors cluster_signaling Signaling Cascades cluster_transcription Transcription Factors cluster_osteogenesis Osteogenic Response genistein Genistein er Estrogen Receptors (ERα / ERβ) genistein->er bmp2 BMP2 er->bmp2 p38mapk p38 MAPK er->p38mapk smad5 SMAD5 bmp2->smad5 runx2 RUNX2 smad5->runx2 p38mapk->runx2 osteogenesis ↑ Osteoblast Differentiation ↑ Mineralization ↑ Osteocalcin, ALP runx2->osteogenesis

Caption: Genistein signaling in osteoblasts.

genistein_osteoclast_signaling cluster_genistein Genistein cluster_rankl RANKL Signaling cluster_signaling Downstream Signaling cluster_osteoclastogenesis Osteoclastogenic Response genistein Genistein nfkb NF-κB Pathway genistein->nfkb ros ROS Production genistein->ros rankl RANKL rank RANK rankl->rank rank->nfkb rank->ros osteoclastogenesis ↓ Osteoclast Differentiation ↓ Bone Resorption nfkb->osteoclastogenesis ros->osteoclastogenesis

Caption: Genistein's inhibitory effects on osteoclasts.

Experimental Workflows

osteoblast_differentiation_workflow cluster_assays Differentiation Assays start Seed Osteoblast Precursor Cells (e.g., MC3T3-E1) treatment Treat with this compound (or Genistein) at various concentrations start->treatment incubation Incubate for specified time points (e.g., 3, 7, 14 days) treatment->incubation alp_staining Alkaline Phosphatase (ALP) Staining (Early Marker) incubation->alp_staining alizarin_red Alizarin Red S Staining (Mineralization - Late Marker) incubation->alizarin_red qpcr qPCR for Osteogenic Genes (Runx2, Osteocalcin, BMP2) incubation->qpcr analysis Quantify Staining and Gene Expression alp_staining->analysis alizarin_red->analysis qpcr->analysis end Determine Osteogenic Potential analysis->end

Caption: Osteoblast differentiation assay workflow.

osteoclastogenesis_workflow cluster_assays Osteoclast Assays start Isolate Bone Marrow Macrophages (BMMs) or use RAW 264.7 cells stimulation Stimulate with RANKL and M-CSF start->stimulation treatment Co-treat with this compound (or Genistein) stimulation->treatment incubation Incubate for 5-7 days treatment->incubation trap_staining TRAP Staining (Identify Multinucleated Osteoclasts) incubation->trap_staining pit_assay Pit Formation Assay (Assess Bone Resorption Activity) incubation->pit_assay qpcr qPCR for Osteoclast Genes (Cathepsin K, TRAP) incubation->qpcr analysis Count TRAP+ cells and quantify pit area trap_staining->analysis pit_assay->analysis qpcr->analysis end Determine Inhibitory Effect on Osteoclastogenesis analysis->end

Caption: Osteoclastogenesis assay workflow.

Experimental Protocols

Note: As this compound is metabolized to genistein, the following protocols are based on studies using genistein. Researchers should consider the metabolic conversion when designing experiments with this compound.

Protocol 1: In Vitro Osteoblast Differentiation Assay

Objective: To evaluate the effect of this compound (genistein) on the differentiation and mineralization of osteoblasts.

Materials:

  • Osteoblast precursor cell line (e.g., MC3T3-E1) or primary osteoblasts.

  • Alpha-MEM (Minimum Essential Medium Eagle - Alpha modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Osteogenic induction medium: Alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

  • Genistein stock solution (dissolved in DMSO).

  • Alkaline Phosphatase (ALP) staining kit.

  • Alizarin Red S staining solution.

  • Multi-well culture plates (24- or 48-well).

Procedure:

  • Cell Seeding: Seed osteoblast precursor cells into multi-well plates at a density of 2 x 10⁴ cells/cm² in standard culture medium and incubate overnight to allow for cell attachment.

  • Treatment: Replace the medium with osteogenic induction medium containing various concentrations of genistein (e.g., 10⁻⁸ M to 10⁻⁵ M) or a vehicle control (DMSO).

  • Incubation: Culture the cells for up to 21 days, replacing the medium with fresh treatment medium every 2-3 days.

  • ALP Staining (Day 7):

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 10 minutes.

    • Wash with PBS and stain for ALP activity according to the manufacturer's instructions.

    • Visualize and photograph the stained cells. For quantification, the stained matrix can be destained and the absorbance measured.

  • Alizarin Red S Staining (Day 21):

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

    • Wash thoroughly with deionized water to remove excess stain.

    • Visualize and photograph the mineralized nodules. For quantification, the stain can be extracted and the absorbance measured.

  • Gene Expression Analysis (Optional): At various time points, lyse the cells and extract RNA for quantitative real-time PCR (qPCR) analysis of osteogenic marker genes (e.g., Runx2, ALP, Osteocalcin, BMP2).

Protocol 2: In Vitro Osteoclastogenesis Assay

Objective: To determine the inhibitory effect of this compound (genistein) on RANKL-induced osteoclast differentiation.

Materials:

  • Bone marrow cells isolated from mice or rats, or RAW 264.7 macrophage cell line.

  • Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Recombinant mouse or rat M-CSF (Macrophage Colony-Stimulating Factor).

  • Recombinant mouse or rat RANKL.

  • Genistein stock solution (dissolved in DMSO).

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit.

  • Multi-well culture plates (48- or 96-well).

Procedure:

  • Cell Seeding:

    • For primary bone marrow cells: Isolate bone marrow cells from the long bones of mice or rats and culture them in the presence of M-CSF (e.g., 30 ng/mL) for 2-3 days to generate bone marrow-derived macrophages (BMMs). Seed the BMMs into multi-well plates.

    • For RAW 264.7 cells: Seed the cells into multi-well plates at an appropriate density.

  • Treatment: Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) and M-CSF (for BMMs) to the culture medium. Concurrently, treat the cells with various concentrations of genistein (e.g., 1 µM to 20 µM) or a vehicle control (DMSO).

  • Incubation: Culture the cells for 5-7 days, without changing the medium.

  • TRAP Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 10 minutes.

    • Wash with PBS and stain for TRAP activity according to the manufacturer's protocol.

    • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

  • Bone Resorption (Pit) Assay (Optional):

    • Perform the osteoclastogenesis assay on bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates).

    • After the culture period, remove the cells and visualize the resorption pits by staining with toluidine blue or using scanning electron microscopy.

    • Quantify the resorbed area.

Conclusion

This compound, through its active metabolite genistein, demonstrates significant potential in the field of bone health research. Its dual action of promoting osteoblast function and inhibiting osteoclast activity makes it a compelling candidate for further investigation as a therapeutic agent for osteoporosis and other bone loss-related conditions. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in their own studies. Further research is warranted to fully elucidate the clinical efficacy and long-term safety of this compound in maintaining skeletal health.

References

Application of 4''-methyloxy-Genistin in Cardiovascular Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-methyloxy-Genistin is a naturally occurring isoflavone (B191592), a type of phytoestrogen predominantly found in soybeans and other legumes. Structurally, it is a glycoside form of genistein (B1671435). Following ingestion and metabolic processes, this compound is converted to its aglycone form, genistein, which exerts a wide range of biological activities.[1] In the context of cardiovascular research, the therapeutic potential of this compound is primarily attributed to the actions of genistein. Genistein has been extensively studied for its protective effects against a variety of cardiovascular diseases, including cardiac hypertrophy, ischemia-reperfusion injury, and atherosclerosis. Its mechanisms of action are multifaceted, involving the modulation of estrogen receptors, antioxidant properties, and regulation of key signaling pathways.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound and its active metabolite, genistein, in cardiovascular research. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further investigation into its therapeutic potential.

Key Applications in Cardiovascular Research

  • Cardiac Hypertrophy and Fibrosis: Genistein has been shown to attenuate pressure overload-induced cardiac hypertrophy and fibrosis.[4] It inhibits the proliferation of cardiac fibroblasts and the production of collagen.[2][4]

  • Ischemia-Reperfusion Injury: Genistein confers cardioprotection in models of myocardial ischemia-reperfusion injury.[5][6] Its antioxidant and anti-inflammatory properties are key to mitigating tissue damage.[6][7]

  • Atherosclerosis: Studies have demonstrated that genistein can inhibit the development and progression of atherosclerotic lesions.[8][9] It improves endothelial function and reduces inflammation within the vasculature.[10][11]

  • Endothelial Function: Genistein promotes endothelial health by increasing the production of nitric oxide (NO) and reducing the levels of endothelin-1, a potent vasoconstrictor.[10][12]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies on genistein, the active metabolite of this compound.

Table 1: In Vitro Studies on Genistein in Cardiovascular Models

Cell LineModel/StimulusGenistein Concentration(s)Key FindingsReference(s)
H9c2 CardiomyoblastsIsoproterenol-induced hypertrophy10, 20, 40 µMInhibition of hypertrophy markers (ANP, BNP), regulation of miR-451/TIMP2[13][14]
H9c2 CardiomyoblastsCobalt chloride-induced hypoxiaNot specifiedUpregulation of Notch-1, reduced cell death, suppressed HIF-1α[2][15]
Cardiac Fibroblasts (rat)TGF-β1 stimulation20, 50, 100 µMInhibition of proliferation, collagen production, and myofibroblast transformation[2][4]
Human Umbilical Vein Endothelial Cells (HUVECs)TNF-α-induced inflammation0.1 - 5 µMInhibition of monocyte adhesion and production of adhesion molecules (ICAM-1, VCAM-1)[11]
Human Endothelial Cells (EA.hy926)Methylglyoxal-induced apoptosisNot specifiedCounteracted apoptosis by reducing ROS production and inhibiting MAPK signaling[16]

Table 2: In Vivo Studies on Genistein in Cardiovascular Models

Animal ModelDisease ModelGenistein Dosage(s)Route of AdministrationKey FindingsReference(s)
MiceTransverse Aortic Constriction (TAC)10, 50, 100 mg/kg/dayOral gavageAttenuated cardiac hypertrophy and fibrosis[2][4]
RatsIschemia-Reperfusion (LAD ligation)30, 60 mg/kgNot specifiedReduced infarct size, improved heart rate, decreased CK and LDH levels[6][7]
RatsIsoproterenol-induced hypertrophy0.1, 0.2 mg/kgInjectionPrevented increase in heart weight to body weight ratio and fibrosis[2]
Apolipoprotein E-deficient (ApoE-/-) miceAtherogenic diet15, 45 mg/kg/dayOral gavageReduced atherosclerotic plaque formation and pro-inflammatory cytokines[9]
Hypercholesterolemic RabbitsHyperlipidemic dietNot specifiedDietInhibited aortic atherosclerosis progression[8]

Experimental Protocols

Protocol 1: In Vitro Model of Cardiac Hypertrophy in H9c2 Cells

This protocol describes the induction of hypertrophy in H9c2 rat cardiomyoblasts using isoproterenol (B85558) and treatment with genistein.

Materials:

  • H9c2 rat cardiomyoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Isoproterenol hydrochloride

  • Genistein (or this compound)

  • Phosphate Buffered Saline (PBS)

  • Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, DAPI)

  • Reagents for RNA extraction and qRT-PCR (for hypertrophy markers like ANP and BNP)

Procedure:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed H9c2 cells in appropriate culture plates (e.g., 6-well plates for RNA analysis, chamber slides for immunofluorescence) and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Before treatment, starve the cells in serum-free DMEM for 12-24 hours to synchronize their growth phase.

  • Treatment:

    • Pre-treat the cells with various concentrations of genistein (e.g., 10, 20, 40 µM) for 2 hours.

    • Induce hypertrophy by adding isoproterenol (e.g., 10 µM) to the culture medium and incubate for 24-48 hours. Include a vehicle control group (no isoproterenol) and an isoproterenol-only group.

  • Analysis of Cardiomyocyte Size (Immunofluorescence):

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against a cardiomyocyte marker (e.g., α-actinin).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).

  • Analysis of Hypertrophic Markers (qRT-PCR):

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR using primers for hypertrophic markers (e.g., ANP, BNP) and a housekeeping gene (e.g., GAPDH) for normalization.

Protocol 2: In Vivo Model of Pressure Overload-Induced Cardiac Fibrosis in Mice

This protocol describes the surgical procedure for transverse aortic constriction (TAC) in mice to induce pressure overload and subsequent treatment with genistein.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Genistein (or this compound)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 7-0 silk)

  • Echocardiography equipment

  • Reagents for histological analysis (e.g., Masson's trichrome stain)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Transverse Aortic Constriction (TAC) Surgery:

    • Anesthetize the mouse.

    • Perform a thoracotomy to expose the aortic arch.

    • Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around the aorta and a 27-gauge needle.

    • Remove the needle to create a constriction of a defined diameter.

    • Close the chest and allow the animal to recover. Sham-operated animals will undergo the same procedure without the ligation.

  • Genistein Administration:

    • Divide the TAC-operated mice into treatment and vehicle control groups.

    • Administer genistein (e.g., 10, 50, 100 mg/kg/day) or vehicle daily via oral gavage for a specified period (e.g., 8 weeks).

  • Assessment of Cardiac Function (Echocardiography):

    • Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Histological Analysis of Cardiac Fibrosis:

    • At the end of the study, euthanize the mice and harvest the hearts.

    • Fix the hearts in 4% paraformaldehyde and embed in paraffin.

    • Prepare cardiac sections and stain with Masson's trichrome to visualize collagen deposition (fibrosis), which will appear blue.

    • Quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software.

Signaling Pathways and Mechanisms of Action

Genistein, the active metabolite of this compound, modulates several signaling pathways involved in cardiovascular pathophysiology.

MTA3/TAK1/JNK Signaling Pathway in Cardiac Fibrosis

Genistein has been shown to inhibit cardiac fibrosis by upregulating Metastasis-Associated Gene 3 (MTA3), which in turn suppresses the TGF-β-activated kinase 1 (TAK1) and the downstream MKK4/JNK signaling cascade.[4]

G Genistein Genistein MTA3 MTA3 Genistein->MTA3 Upregulates TAK1 TAK1 MTA3->TAK1 Inhibits MKK4 MKK4 TAK1->MKK4 Activates JNK JNK MKK4->JNK Activates Fibrosis Cardiac Fibrosis JNK->Fibrosis Promotes

Caption: Genistein inhibits cardiac fibrosis via the MTA3/TAK1/JNK pathway.

P2X7/NF-κB Signaling Pathway in Ischemia-Reperfusion Injury

In the context of myocardial ischemia-reperfusion injury, genistin (B1671436) (a glycoside of genistein) has been found to exert cardioprotective effects by suppressing the P2X7/NF-κB signaling pathway, thereby reducing inflammation and oxidative stress.[6][7]

G Genistin Genistin P2X7 P2X7 Receptor Genistin->P2X7 Inhibits NFkB NF-κB P2X7->NFkB Activates Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation Promotes OxidativeStress Oxidative Stress NFkB->OxidativeStress Promotes MyocardialInjury Myocardial Injury Inflammation->MyocardialInjury OxidativeStress->MyocardialInjury G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cell Culture (e.g., H9c2, HUVECs) Treatment Treatment with Genistein & Disease Stimulus CellCulture->Treatment Analysis_IV Analysis: - Cell Viability - Gene Expression (qPCR) - Protein Expression (Western Blot) - Immunofluorescence Treatment->Analysis_IV AnimalModel Animal Model of CVD (e.g., TAC, LAD ligation) Treatment_AV Genistein Administration (e.g., Oral Gavage) AnimalModel->Treatment_AV Analysis_AV Analysis: - Cardiac Function (Echocardiography) - Histology (Fibrosis, Plaque Size) - Biomarker Levels (ELISA) Treatment_AV->Analysis_AV

References

Application Notes and Protocols for Pharmacokinetic Studies of 4''-methyloxy-Genistin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacokinetic data for 4''-methyloxy-Genistin in animal models is limited in publicly available literature. The following application notes and protocols are based on the established pharmacokinetic properties of its parent compound, genistein (B1671435), and other related isoflavones. This guide provides a foundational framework for designing and conducting pharmacokinetic studies of this compound.

Introduction

This compound, a methoxylated derivative of the soy isoflavone (B191592) genistin, is a compound of interest for its potential biological activities.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for evaluating its therapeutic potential and safety.[3][4][5] Pharmacokinetic studies in animal models provide essential data on the bioavailability and disposition of a compound.[6] Rodent models are extensively used for pharmacokinetic studies of isoflavones.[6][7] This document outlines detailed protocols for conducting such studies for this compound, drawing upon established methodologies for similar isoflavones like genistein.[8][9]

Predicted Pharmacokinetic Profile

Based on the known pharmacokinetics of genistein, this compound is anticipated to undergo significant metabolism. Isoflavone glycosides are typically hydrolyzed to their aglycone forms by intestinal microflora before absorption.[6][9] The addition of a methoxy (B1213986) group may influence the compound's lipophilicity, potentially affecting its absorption and metabolic fate.[10]

Upon absorption, isoflavones like genistein undergo extensive phase II metabolism, primarily glucuronidation and sulfation, in the intestine and liver, leading to low systemic levels of the free aglycone.[6][8] The metabolites are then excreted in urine and feces. Enterohepatic circulation is a common feature of isoflavone pharmacokinetics, which can lead to a longer half-life.[7][11]

Quantitative Data Summary

While specific quantitative pharmacokinetic data for this compound is not available, the following tables summarize reported pharmacokinetic parameters for its parent compound, genistein, in rodent models. These values can serve as a benchmark for interpreting the results of future studies on this compound.

Table 1: Pharmacokinetic Parameters of Genistein in Mice

ParameterRouteDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (µg·min/mL)Bioavailability (%)Reference
GenisteinIV5264---[11]
GenisteinPO1801.1~30-12[11]
GenisteinIP185~5.5~30--[11]
Total Genistein (aglycone + conjugates)SC (neonatal)-6.8 µM (female)---[12]
Total Genistein (aglycone + conjugates)SC (neonatal)-3.8 µM (male)---[12]

Table 2: Pharmacokinetic Parameters of Genistein in Rats

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
GenisteinPO10~1000~6~8000-[7]
GenisteinIV5~4000-~2000-[7]

Experimental Protocols

Animal Models
  • Species: Sprague-Dawley or Wistar rats, and CD-1 or C57BL/6 mice are commonly used for isoflavone pharmacokinetic studies.[7][11]

  • Housing: Animals should be housed in a controlled environment with a standard diet low in phytoestrogens for at least one week prior to the study to minimize background levels of isoflavones.

  • Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Dosing and Administration
  • Compound Preparation: this compound should be dissolved or suspended in a suitable vehicle (e.g., a mixture of PEG200 and water).[13]

  • Routes of Administration:

    • Oral (PO): Administration by oral gavage is common for assessing oral bioavailability.[11]

    • Intravenous (IV): Administration via a tail vein or other suitable vessel is necessary to determine absolute bioavailability.[11]

  • Dose Selection: Dose levels should be selected based on any available in vitro efficacy data or toxicity studies.

Sample Collection
  • Blood Sampling:

    • Serial blood samples (e.g., at 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose) should be collected from the tail vein, saphenous vein, or via cardiac puncture at the terminal time point.

    • Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.[14]

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces Collection:

    • Animals can be housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

    • Samples should be stored at -80°C until analysis.

Sample Analysis
  • Analytical Method: High-performance liquid chromatography (HPLC) with UV or mass spectrometry (LC-MS/MS) detection is the preferred method for quantifying isoflavones and their metabolites in biological samples due to its sensitivity and selectivity.[15][16]

  • Sample Preparation:

    • Plasma: Protein precipitation with a solvent like acetonitrile (B52724) is a common first step.

    • Enzymatic Hydrolysis: To measure total this compound (aglycone + conjugates), plasma and urine samples can be treated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugated metabolites back to the aglycone form.

    • Solid-Phase Extraction (SPE): SPE can be used to clean up and concentrate the analytes from the biological matrix before analysis.[15]

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ).[9]

Pharmacokinetic Analysis
  • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), t1/2 (half-life), and bioavailability will be calculated from the plasma concentration-time data using non-compartmental analysis software.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation (Phytoestrogen-free diet) dosing Dosing (Oral or Intravenous) acclimation->dosing dose_prep Dose Preparation (this compound in vehicle) dose_prep->dosing sampling Serial Blood Sampling dosing->sampling excreta Urine & Feces Collection (Metabolic Cages) dosing->excreta processing Sample Processing (Plasma separation, Storage at -80°C) sampling->processing excreta->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Experimental workflow for a typical pharmacokinetic study.

Predicted Metabolic Pathway of this compound

G cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_excretion Excretion MOG This compound (Oral Administration) MOG_aglycone 4''-O-methylgenistein (Aglycone) MOG->MOG_aglycone Hydrolysis by Intestinal Microbiota Absorbed_MOG Absorbed 4''-O-methylgenistein MOG_aglycone->Absorbed_MOG Absorption Conjugates Glucuronide & Sulfate Conjugates Absorbed_MOG->Conjugates Phase II Metabolism (Intestine & Liver) Feces Feces Absorbed_MOG->Feces Unabsorbed Urine Urine Conjugates->Urine Conjugates->Feces Biliary Excretion

Caption: Predicted metabolic pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Extraction of 4''-methyloxy-Genistin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 4''-methyloxy-Genistin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its biological activities?

A1: this compound is an isoflavone (B191592) methyl-glycoside, with the chemical formula C22H22O10 and CAS number 950910-16-4.[1][2] It has been isolated from Cordyceps militaris grown on germinated soybeans.[2] Isoflavones like this compound are known to possess immunomodulating and antiallergic activities.[2] Its mode of action is believed to involve the modulation of estrogen receptor activity and influencing gene expression related to cell cycle regulation and apoptosis, making it a subject of research for hormone-dependent cancers.[1]

Q2: Which solvents are most effective for extracting isoflavones like this compound?

A2: The choice of solvent is critical for efficient isoflavone extraction. Generally, polar organic solvents and their aqueous mixtures are effective. Commonly used solvents include:

The addition of water to these organic solvents often improves the extraction efficiency for isoflavone glycosides, which are more polar than their aglycone forms.[3]

Q3: What are the recommended extraction methods for maximizing the yield of this compound?

A3: Several methods can be employed, each with its advantages and disadvantages. Modern techniques often offer higher yields in shorter times.[6]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction. It is known for its efficiency and reduced extraction times.[6]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Soxhlet Extraction: A classical method that is effective but can be time-consuming and may lead to the degradation of thermolabile compounds due to prolonged exposure to heat.[3]

  • Maceration: A simple technique involving soaking the plant material in a solvent. It is less efficient and requires longer extraction times.[6]

Q4: How does temperature affect the extraction yield and stability of this compound?

A4: Temperature plays a significant role in extraction. While higher temperatures can increase the solubility and diffusion rate of the target compound, they can also lead to the degradation of isoflavone glycosides.[3] It is crucial to optimize the temperature to balance extraction efficiency with compound stability. For thermolabile compounds like isoflavone glycosides, extraction at room temperature or slightly elevated temperatures is often preferred.[3][5]

Q5: What is the importance of the solid-to-liquid ratio in the extraction process?

A5: The solid-to-liquid ratio, or the ratio of the amount of plant material to the volume of solvent, is a critical parameter. A lower ratio (i.e., more solvent) can lead to a better extraction yield by ensuring that the solvent does not become saturated with the extracted compounds. However, using an excessive amount of solvent can make the downstream processing (e.g., solvent evaporation) more time-consuming and costly. Therefore, this ratio needs to be optimized for each specific application.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate solvent selection.2. Inefficient extraction method.3. Suboptimal extraction parameters (temperature, time, solid-to-liquid ratio).4. Inadequate particle size of the plant material.1. Test a range of solvents with varying polarities (e.g., different concentrations of aqueous ethanol or methanol).2. Consider using a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).3. Systematically optimize each parameter. A Design of Experiments (DoE) approach can be beneficial.4. Grind the plant material to a smaller, uniform particle size to increase the surface area for extraction.
Inconsistent Results 1. Variability in the raw plant material.2. Inconsistent extraction procedure.3. Degradation of the target compound during extraction or storage.1. Ensure the use of a homogenous batch of raw material. If different batches are used, characterize each one.2. Standardize the extraction protocol with precise control over all parameters.3. Avoid high temperatures and prolonged extraction times. Store extracts at low temperatures (-20°C or -80°C) and protected from light.
Presence of Impurities in the Extract 1. Co-extraction of undesired compounds.2. Degradation of this compound or other components.1. Optimize the solvent system to be more selective for the target compound.2. Employ a purification step after extraction, such as solid-phase extraction (SPE) or column chromatography.3. Use milder extraction conditions (lower temperature, shorter time) to minimize degradation.
Conversion of Glycosides to Aglycones 1. High extraction temperatures.2. Presence of acids or enzymes in the plant material.1. Use lower extraction temperatures.[3]2. Consider blanching the plant material before extraction to deactivate enzymes.3. Maintain a neutral pH during extraction unless acid hydrolysis is intended.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material and experimental setup.

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation: Prepare an 80% aqueous ethanol solution (v/v).

  • Extraction:

    • Weigh 1 gram of the powdered sample and place it in a 50 mL Erlenmeyer flask.

    • Add 20 mL of the 80% ethanol solution (1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 40°C.

  • Separation:

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant and collect the supernatant.

  • Re-extraction (Optional but Recommended):

    • Add another 20 mL of the solvent to the pellet, vortex, and sonicate for another 15 minutes.

    • Centrifuge again and combine the supernatants.

  • Concentration and Storage:

    • Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

    • Store the extract at -20°C until further analysis.

Quantitative Data

The following table summarizes the extraction yields of genistin (B1671436) (a structurally related isoflavone) from soybean sources using different extraction conditions. This data can serve as a starting point for optimizing the extraction of this compound.

Plant Material Extraction Method Solvent Temperature Time Yield of Genistin (µg/g) Reference
Soybean SeedsShaking80% EthanolRoom Temp.2 hours539.9 - 661.14[7]
Soybean SeedsShaking80% AcetonitrileRoom Temp.2 hoursHigher than ethanol[7]
Soybean FlourAgitation70% EthanolRoom Temp.1 hour~2172 (total isoflavones)[3][5]

Signaling Pathways

This compound, as a glycoside of genistein, likely exerts its biological effects after being metabolized to genistein. Genistein is known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

PI3K/Akt Signaling Pathway

Genistein has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells, leading to decreased cell survival and proliferation.[8][9]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Genistein Genistein (from this compound) Genistein->PI3K inhibits Genistein->Akt inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition by genistein.

MAPK/ERK Signaling Pathway

Genistein can also modulate the MAPK/ERK pathway, which is crucial for cell growth and differentiation. Inhibition of this pathway can lead to cell cycle arrest and reduced cell proliferation.[10][11][12]

MAPK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Genistein Genistein (from this compound) Genistein->Raf inhibits Genistein->MEK inhibits

Caption: MAPK/ERK signaling pathway and points of inhibition by genistein.

References

Troubleshooting low solubility of 4''-methyloxy-Genistin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the low solubility of 4''-methyloxy-Genistin during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is an isoflavone (B191592) methyl-glycoside, a type of phytoestrogen found in sources like soybeans.[1][2] It is the 4''-O-methylated form of Genistein 7-O-beta-D-glucoside.[3][4] Upon ingestion or metabolic processing, it can release its aglycone, genistein.[1] Research focuses on its potential applications in cancer prevention and therapy, particularly for hormone-dependent cancers, due to its ability to modulate estrogen receptor activity and influence various signaling pathways related to cell cycle regulation and apoptosis.[1] It is also studied for its potential roles in bone health, cardiovascular protection, and alleviating menopausal symptoms.[1]

Q2: What are the known solvents for this compound?

A2: Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO).[5][6] Other potential organic solvents include pyridine, methanol, and ethanol (B145695).[6] It is sparingly soluble in aqueous buffers.

Q3: Are there general strategies to improve the solubility of isoflavones like this compound?

A3: Yes, several techniques can be employed to enhance the solubility of poorly water-soluble compounds like isoflavones. These include:

  • Co-solvency: Using a mixture of a primary solvent (like water) and a miscible organic solvent (like ethanol or PEG 400) can increase solubility.[7]

  • pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.[8]

  • Micronization: Reducing the particle size of the compound increases the surface area, which can improve the dissolution rate.[7][9]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance its solubility and dissolution.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can improve aqueous solubility.[8]

Troubleshooting Guide: Low Solubility of this compound

This guide provides a systematic approach to addressing low solubility issues with this compound in your experiments.

Problem: Difficulty dissolving this compound in the desired solvent.

Initial Troubleshooting Workflow

G start Start: Low Solubility Observed check_solvent Step 1: Verify Solvent Choice - Is it appropriate for your experiment? - Refer to solubility table below. start->check_solvent try_dmso Step 2: Use DMSO for Stock Solution - Prepare a high-concentration stock. check_solvent->try_dmso optimize_dissolution Step 3: Optimize Dissolution Conditions - Gentle warming (37°C) - Sonication - Vortexing try_dmso->optimize_dissolution serial_dilution Step 4: Serial Dilution in Aqueous Buffer - Dilute stock solution into your final experimental buffer. - Observe for precipitation. optimize_dissolution->serial_dilution success Success: Compound Dissolved serial_dilution->success No Precipitation failure Problem Persists: Explore Advanced Techniques serial_dilution->failure Precipitation Occurs advanced_techniques Advanced Options: - Co-solvency - pH Adjustment - Micronization failure->advanced_techniques

Caption: Initial troubleshooting workflow for low solubility.

Quantitative Data Summary: Solubility
SolventReported SolubilityNotes & Recommendations
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.[5][6]
Methanol SolubleCan be used as an alternative to DMSO for stock solutions.[6]
Ethanol SolubleAnother alternative organic solvent for stock solutions.[6]
Pyridine SolubleUse with caution due to its toxicity and odor.[6]
Aqueous Buffers (e.g., PBS) Sparingly SolubleDirect dissolution is challenging. It is recommended to first dissolve in a minimal amount of DMSO and then dilute with the aqueous buffer.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 446.4 g/mol )[1]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or incubator set to 37°C

  • Procedure:

    • Weigh out 4.46 mg of this compound and place it into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.[5]

    • Vortex again until the solution is clear.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using a Co-solvent (DMSO)
  • Objective: To prepare a working solution of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) for cell culture experiments, keeping the final DMSO concentration low.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

    • Determine the final desired concentration of this compound in your experiment (e.g., 10 µM).

    • Calculate the volume of the DMSO stock solution needed. For a 1 mL final volume of 10 µM solution, you will need 1 µL of the 10 mM stock.

    • Add the calculated volume of the DMSO stock solution to your aqueous buffer.

    • Immediately vortex the solution to ensure rapid and uniform mixing, which helps prevent precipitation.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or slightly increase the final DMSO percentage (though it is crucial to keep it below a level that affects your experimental system, typically <0.5%).

Signaling Pathways of Genistein (Aglycone of this compound)

This compound is expected to exert its biological effects primarily through its conversion to genistein. Genistein is known to modulate a multitude of signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[10][11][12]

Key Signaling Pathways Modulated by Genistein

G cluster_genistein Genistein cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes genistein Genistein pi3k PI3K/Akt/mTOR genistein->pi3k Inhibits mapk MAPK/ERK genistein->mapk Modulates nfkb NF-κB genistein->nfkb Inhibits jak_stat JAK/STAT genistein->jak_stat Inhibits wnt Wnt/β-catenin genistein->wnt Modulates apoptosis ↑ Apoptosis pi3k->apoptosis proliferation ↓ Cell Proliferation pi3k->proliferation angiogenesis ↓ Angiogenesis pi3k->angiogenesis mapk->apoptosis mapk->proliferation nfkb->apoptosis nfkb->proliferation metastasis ↓ Metastasis nfkb->metastasis jak_stat->proliferation wnt->proliferation

Caption: Genistein's modulation of key cancer-related signaling pathways.

References

Stability of 4''-methyloxy-Genistin in DMSO and culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4''-methyloxy-Genistin in DMSO and cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an isoflavone (B191592) methyl-glycoside, which is a type of phytoestrogen.[1][2] Phytoestrogens are plant-derived compounds that can mimic the effects of estrogen in the body by binding to estrogen receptors.[3] It is derived from natural sources like soybeans.[3] As a derivative of genistin, it is expected to modulate cellular processes such as cell cycle regulation and apoptosis.[3]

Q2: How should I dissolve this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol. For cell-based assays, it is common practice to first prepare a concentrated stock solution in 100% DMSO.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, the solid powder form of this compound should be stored at -20°C. DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C. It is recommended to use these stock solutions within two weeks. If storing for longer periods, it is advisable to re-qualify the solution to ensure its efficacy.

Q4: Can I store this compound diluted in cell culture media?

A4: It is generally not recommended to store isoflavone solutions in aqueous buffers or cell culture media for more than one day. It is best to prepare fresh working solutions from your DMSO stock for each experiment to ensure consistent results.

Troubleshooting Guide

Issue 1: My this compound solution in DMSO appears cloudy or has precipitates.

  • Question: I've prepared a stock solution of this compound in DMSO, but it looks cloudy. What should I do?

  • Answer: Cloudiness or precipitation can occur for a few reasons. First, ensure that the compound is fully dissolved. You can try gentle warming (up to 37°C) and vortexing to aid dissolution. Second, the DMSO may have absorbed water from the atmosphere, which can reduce the solubility of some compounds.[4] It is crucial to use anhydrous DMSO. If the issue persists, you may be exceeding the solubility limit of the compound.

Issue 2: I am observing inconsistent or lower-than-expected potency in my cell-based assays.

  • Question: My dose-response curves for this compound are not reproducible, and the IC50 value is higher than expected. Could this be a stability issue?

  • Answer: Yes, inconsistent potency is a classic sign of compound instability in the cell culture medium.[5] If this compound degrades during the incubation period, the effective concentration of the active compound will decrease, leading to a higher apparent IC50 value and variability between experiments.[5] It is highly recommended to perform a stability assessment of the compound in your specific cell culture medium and under your experimental conditions (e.g., 37°C, 5% CO2).

Issue 3: I see particles in my cell culture medium after adding the compound.

  • Question: After diluting my DMSO stock of this compound into the culture medium, I noticed the formation of a precipitate. Why is this happening and how can I prevent it?

  • Answer: This is likely due to the low aqueous solubility of the compound. When a DMSO stock is diluted into an aqueous medium, the compound can crash out of solution. To prevent this, ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and non-toxic to your cells.[6] It is also recommended to perform the dilution in a stepwise manner and to pre-warm the medium before adding the compound solution.[5][6]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in DMSO

This protocol outlines a method to determine the stability of this compound in DMSO over time at different storage temperatures.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid)

  • Autosampler vials

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Immediately after preparation (T=0), take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system to obtain the initial peak area.

  • Aliquot the remaining stock solution into multiple vials.

  • Store the aliquots at different temperatures: room temperature (25°C), 4°C, and -20°C.

  • At specified time points (e.g., 24h, 48h, 1 week, 2 weeks), retrieve one aliquot from each storage temperature.

  • Dilute the samples to the same concentration as the T=0 sample and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data Presentation:

Table 1: Stability of this compound in DMSO

Time Point% Remaining at 25°C% Remaining at 4°C% Remaining at -20°C
T=0100%100%100%
24 hours
48 hours
1 week
2 weeks
Protocol 2: Stability Assessment of this compound in Cell Culture Media

This protocol is designed to assess the stability of the compound under typical cell culture conditions.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your specific cell culture medium (e.g., DMEM) with serum

  • Incubator (37°C, 5% CO2)

  • HPLC system with a UV detector

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • Centrifuge

Procedure:

  • Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells.

  • Immediately after preparation (T=0), take an aliquot of the working solution.

  • To precipitate proteins, add 3 volumes of cold acetonitrile to the aliquot, vortex, and centrifuge at high speed for 10 minutes.

  • Carefully collect the supernatant and transfer it to a clean tube for HPLC analysis.

  • Incubate the remaining working solution in a sterile, sealed container under your experimental conditions (37°C, 5% CO2).

  • At various time points (e.g., 2h, 6h, 12h, 24h, 48h), take aliquots and process them as described in steps 3 and 4.

  • Analyze all processed samples by HPLC to determine the peak area of this compound.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Data Presentation:

Table 2: Stability of this compound in Cell Culture Medium at 37°C

Time Point% Remaining
T=0100%
2 hours
6 hours
12 hours
24 hours
48 hours

Visualizing Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the workflow for assessing the stability of this compound.

G cluster_prep Preparation cluster_t0 Time Zero (T=0) cluster_incubation Incubation cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to Working Concentration in Media prep_stock->prep_working sample_t0 Sample T=0 Aliquot prep_working->sample_t0 incubate Incubate at 37°C, 5% CO2 prep_working->incubate process_t0 Process Sample (e.g., Protein Precipitation) sample_t0->process_t0 analyze_t0 Analyze by HPLC process_t0->analyze_t0 calculate Calculate % Remaining vs. T=0 analyze_t0->calculate sample_tx Sample at Time Points (Tx) incubate->sample_tx process_tx Process Tx Samples sample_tx->process_tx analyze_tx Analyze Tx by HPLC process_tx->analyze_tx analyze_tx->calculate plot Plot Stability Curve calculate->plot

Workflow for assessing compound stability in cell culture media.
Potential Signaling Pathways

As a derivative of genistin, this compound may act as a phytoestrogen and a tyrosine kinase inhibitor. The diagrams below illustrate these potential signaling pathways.

Estrogen Receptor Signaling Pathway

EstrogenSignaling Compound This compound (as Phytoestrogen) ER Estrogen Receptor (ERα / ERβ) Compound->ER Binds Dimer Receptor Dimerization ER->Dimer Nucleus Translocation to Nucleus Dimer->Nucleus ERE Binds to Estrogen Response Elements (ERE) Nucleus->ERE Transcription Modulation of Gene Transcription ERE->Transcription Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription->Response TKI_Pathway cluster_receptor Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activates Phosphorylation RTK Autophosphorylation RTK->Phosphorylation Compound This compound (as TKI) Compound->Phosphorylation Inhibits ATP ATP ATP->Phosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Phosphorylation->Downstream Response Cellular Proliferation & Survival Downstream->Response

References

Technical Support Center: HPLC Quantification of Genistin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC quantification of genistin (B1671436) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC quantification of genistin and its derivatives?

The most frequently encountered issues include peak tailing, peak splitting, poor resolution, baseline noise or drift, and variability in retention times. These problems can stem from a variety of factors including interactions with the stationary phase, improper mobile phase composition, column degradation, or matrix effects from the sample.[1][2][3]

Q2: How can I improve the peak shape for genistin and its derivatives?

To improve peak shape, particularly to reduce peak tailing, consider the following:

  • Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of the analytes.[1] For isoflavones like genistin, which are phenolic compounds, using an acidic mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of residual silanol (B1196071) groups on the column, minimizing secondary interactions that cause tailing.[1][4]

  • End-Capped Columns: Utilize a fully end-capped C18 or C8 column to reduce the number of available silanol groups that can interact with your analytes.[1]

  • Mobile Phase Additives: The addition of a competing base to the mobile phase can help to saturate the active sites on the stationary phase, improving peak symmetry.[1]

  • Temperature: Increasing the column temperature can sometimes improve peak shape, but it should be carefully optimized as high temperatures can lead to the degradation of genistin and its derivatives.[5]

Q3: My retention times are shifting between injections. What could be the cause?

Retention time variability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run, especially after a gradient elution.

  • Pump Performance: Fluctuations in pump pressure or flow rate can lead to inconsistent retention times. Check for leaks, air bubbles in the system, or worn pump seals.[6][7]

  • Mobile Phase Composition: Inconsistent mobile phase preparation or changes in the solvent composition over time can affect retention.[8]

  • Column Temperature: Variations in the column temperature can lead to shifts in retention times. Ensure the column oven is maintaining a stable temperature.

Troubleshooting Guides

Guide 1: Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and reproducibility of quantification.

Problem: My genistin derivative peaks are tailing.

Troubleshooting Workflow:

G Troubleshooting Peak Tailing start Peak Tailing Observed diagnostic_test Perform Diagnostic Injection with a Neutral Compound (e.g., Toluene) start->diagnostic_test all_peaks_tail All Peaks (including neutral) are Tailing diagnostic_test->all_peaks_tail only_analyte_tails Only Analyte Peaks are Tailing diagnostic_test->only_analyte_tails physical_issue Physical/Mechanical Issue all_peaks_tail->physical_issue chemical_issue Chemical Issue only_analyte_tails->chemical_issue check_column Check for Column Void or Blocked Frit physical_issue->check_column check_connections Check System for Leaks or Extra-Column Volume physical_issue->check_connections secondary_interactions Secondary Interactions with Stationary Phase chemical_issue->secondary_interactions optimize_mobile_phase Optimize Mobile Phase (pH, Additives) secondary_interactions->optimize_mobile_phase use_endcapped_column Use End-Capped Column secondary_interactions->use_endcapped_column

Caption: A flowchart for diagnosing the cause of peak tailing.

Detailed Steps:

  • Diagnostic Injection: To determine if the issue is chemical or physical, inject a neutral, non-polar compound like toluene.[1]

    • If all peaks, including the neutral standard, are tailing, the problem is likely physical (e.g., a void in the column, a blocked frit, or extra-column volume).[1][9]

    • If only the genistin derivative peaks tail, the issue is likely chemical, stemming from secondary interactions with the stationary phase.[1]

  • Addressing Chemical-Related Tailing:

    • Cause: Secondary interactions between the hydroxyl groups of genistin derivatives and residual silanol groups on the HPLC column's silica (B1680970) packing are a primary cause of tailing.[1]

    • Solutions:

      • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3.0) can suppress the ionization of silanol groups, reducing these interactions.[10]

      • Use an End-Capped Column: Modern HPLC columns are often "end-capped," which chemically blocks many of the residual silanol groups.[1]

      • Mobile Phase Additives: Adding a small amount of a competing base to the mobile phase can also mitigate tailing.[1]

Quantitative Data Example: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry (As) for Genistin
7.02.35
3.01.33
Data adapted from a study on basic drug compounds, illustrating the principle of pH adjustment for improved peak shape.[10]
Guide 2: Peak Splitting

Problem: I am observing split peaks for my genistin derivatives.

Troubleshooting Workflow:

G Troubleshooting Peak Splitting start Peak Splitting Observed all_peaks_split All Peaks are Split start->all_peaks_split single_peak_split Only a Single Peak is Split start->single_peak_split pre_column_issue Pre-Column Issue all_peaks_split->pre_column_issue separation_issue Separation Issue single_peak_split->separation_issue check_frit Check for Blocked Frit pre_column_issue->check_frit check_column_void Check for Column Void pre_column_issue->check_column_void co_elution Possible Co-elution of Two Compounds separation_issue->co_elution check_sample_solvent Check for Sample Solvent/ Mobile Phase Mismatch separation_issue->check_sample_solvent adjust_method Adjust Method Parameters (e.g., Gradient, Temperature) co_elution->adjust_method

Caption: A decision tree for troubleshooting peak splitting in HPLC.

Detailed Steps:

  • Evaluate the Scope of the Problem:

    • If all peaks in the chromatogram are split, the issue likely occurs before the separation and affects all analytes similarly. Common causes include a blocked inlet frit or a void in the column packing.[3][11]

    • If only a single peak is split, the problem is more likely related to the separation itself.[11]

  • Addressing Pre-Column Issues:

    • Blocked Frit: Particulate matter from the sample or the HPLC system can clog the column inlet frit, disrupting the flow path and causing peak splitting.[11] Consider replacing the frit or the column.

    • Column Void: A void at the head of the column can also lead to peak splitting. This can be caused by improper column packing or harsh operating conditions.[3]

  • Addressing Separation-Related Issues:

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the initial mobile phase.[3][12]

    • Co-elution: The split peak may actually be two different compounds eluting very close together. To test this, inject a smaller sample volume. If two distinct peaks appear, you have a co-elution issue that can be resolved by adjusting the method parameters (e.g., mobile phase composition, temperature, or flow rate).[11]

Guide 3: Matrix Effects in Biological Samples

Problem: I am quantifying genistin derivatives in a complex matrix (e.g., plasma, urine) and my results are not reproducible.

Understanding Matrix Effects: Matrix effects refer to the alteration of analyte ionization (either suppression or enhancement) due to co-eluting endogenous components from the sample matrix.[13][14][15] This can lead to inaccurate quantification.

Mitigation Strategies:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and concentrating the analytes of interest.[16][17]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective for separating genistin derivatives from interfering substances.

    • Protein Precipitation: For plasma or serum samples, protein precipitation is a common first step to remove the bulk of proteins.

  • Chromatographic Separation: Optimize the HPLC method to separate the analytes from co-eluting matrix components. This may involve adjusting the gradient profile or using a different column chemistry.

  • Use of an Internal Standard: A suitable internal standard (ideally a stable isotope-labeled version of the analyte) can help to compensate for matrix effects, as it will be affected in a similar way to the analyte.[15][18]

Experimental Protocol: Assessment of Matrix Effect

The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.[13][15]

Matrix Factor (MF) Calculation: MF (%) = (Peak area of analyte in post-extraction spiked matrix / Peak area of analyte in neat solution) x 100

  • An MF value of 100% indicates no matrix effect.

  • An MF value < 100% indicates ion suppression.

  • An MF value > 100% indicates ion enhancement.

Data Presentation: Matrix Effect Assessment

AnalyteMatrixMean Peak Area (Post-Extraction Spike)Mean Peak Area (Neat Solution)Matrix Factor (%)
GenistinHuman Plasma85,000100,00085.0
GenistinHuman Urine115,000100,000115.0
Genistin Derivative AHuman Plasma78,00095,00082.1
Genistin Derivative AHuman Urine105,00095,000110.5

Experimental Protocols

Protocol 1: General HPLC Method for Genistin and Derivatives

This protocol provides a starting point for the analysis of genistin and its derivatives. Method optimization will be required based on the specific analytes and matrix.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might start with a low percentage of Solvent B, increasing linearly over time to elute the analytes. For example, starting at 15-20% B and increasing to 95% B over 30 minutes.[4][19]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30-35 °C.[1][4]

  • Detection: UV detector set at the absorption maximum of the analytes (e.g., 254-262 nm).[1][4]

  • Injection Volume: 10-20 µL.[1]

Protocol 2: Sample Preparation from Soy Products
  • Extraction: Extract a known amount of the sample with a suitable solvent, such as 80% methanol (B129727) or ethanol. Sonication can be used to improve extraction efficiency.

  • Hydrolysis (Optional): To quantify the total aglycone content (e.g., genistein (B1671435) from genistin), an acid or enzymatic hydrolysis step can be included to cleave the glycosidic bond.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.[20]

Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes. All experimental procedures should be conducted in a safe and appropriate laboratory environment. Method validation is crucial to ensure the accuracy and reliability of your results.

References

How to prevent degradation of 4''-methyloxy-Genistin in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 4''-methyloxy-Genistin in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the stability of related isoflavones, the primary factors that can cause the degradation of this compound in solution are:

  • pH: Isoflavones are generally more stable in acidic to neutral conditions and can degrade under alkaline (high pH) conditions.[1][2]

  • Temperature: Elevated temperatures can significantly accelerate the degradation of isoflavones.[1][3]

  • Light: Exposure to light, particularly UV light, can induce photodegradation of isoflavones.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent is crucial. While this compound is soluble in organic solvents like DMSO, pyridine, methanol (B129727), and ethanol[4], its stability in these solvents over long periods, especially in the presence of water, may vary. Aqueous solutions of the related compound genistin (B1671436) are not recommended for storage for more than one day.[5]

Q2: What are the recommended storage conditions for a stock solution of this compound?

A2: To minimize degradation, stock solutions of this compound should be stored under the following conditions:

  • Solvent: Prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO or ethanol.[4]

  • Temperature: Store stock solutions at -20°C or lower.[5] For the related compound genistin, aglycone forms showed smaller degradation at lower storage temperatures (-80°C and 4°C).[3]

  • Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Inert Atmosphere: For long-term storage, it is recommended to purge the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.[5]

  • Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination.

Q3: How can I tell if my this compound solution has degraded?

A3: Signs of degradation can include:

  • Visual Changes: A change in the color or clarity of the solution, or the appearance of precipitate.

  • Chromatographic Analysis: The appearance of new peaks or a decrease in the peak area of this compound in an HPLC or LC-MS analysis.

  • Inconsistent Experimental Results: A loss of biological activity or inconsistent results in your experiments compared to previous batches or a freshly prepared solution.

Q4: Can I use aqueous buffers to dissolve this compound for my experiments?

A4: While many biological experiments require aqueous buffers, isoflavones like genistin are sparingly soluble and potentially unstable in aqueous solutions.[5] If you must use an aqueous buffer, it is recommended to first dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer of choice just before use.[5] These aqueous solutions should be prepared fresh for each experiment and not stored.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my assay. Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen, protected stock for each experiment. Minimize the time the compound is in aqueous buffer. Run a stability check of the compound in your assay medium.
Appearance of unknown peaks in my HPLC/LC-MS analysis. Degradation of this compound.Compare the chromatogram to a freshly prepared standard. If new peaks are present, your solution has likely degraded. Follow the recommended storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products.
Precipitate forms in my stock solution upon storage. Poor solubility or degradation leading to insoluble products.Ensure the stock solution concentration is not above the solubility limit in the chosen solvent. Store at -20°C or below. If precipitation occurs in a previously clear solution, it is likely a sign of degradation.
Inconsistent results between experiments. Inconsistent concentration of the active compound due to degradation.Use freshly prepared dilutions from a properly stored stock solution for each experiment. Avoid using old working solutions.

Experimental Protocols

Protocol for Preparing and Storing a Stock Solution of this compound
  • Solvent Selection: Choose a high-purity, anhydrous solvent such as DMSO or ethanol.

  • Dissolution: Accurately weigh the desired amount of this compound powder. Dissolve it in the chosen solvent to the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.

  • Aliquoting: Dispense the stock solution into small-volume, amber glass vials with airtight caps.

  • Inert Gas Purging: Before sealing, purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Usage: When needed, remove one aliquot and allow it to equilibrate to room temperature before opening to prevent condensation. Use the aliquot for the experiment and discard any unused portion of the thawed solution to avoid freeze-thaw cycles.

Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and determine the stability of this compound under various stress conditions.[6][7][8]

  • Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 70°C for 48 hours in the dark.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples, a control (unstressed) sample, and a blank (solvent) by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

This method can be used as a starting point for the analysis of this compound and its degradation products.[9][10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) or UV detector at the λmax of this compound (typically around 262 nm for genistin).[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples in the initial mobile phase composition.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundDMSO, Pyridine, Methanol, EthanolSoluble[4]
GenistinDMSO~12.5 mg/mL[5]
GenistinDimethylformamide (DMF)~16 mg/mL[5]
GenistinAqueous Buffer (PBS, pH 7.2) with 50% DMF~0.5 mg/mL[5]

Table 2: Summary of Factors Affecting Isoflavone Stability (Qualitative)

FactorEffect on StabilityRecommendationsReferences
High pH (Alkaline) Increased degradationMaintain pH in the acidic to neutral range.[1][2]
High Temperature Increased degradationStore solutions at low temperatures (-20°C or below).[1][3]
Light Exposure Can cause photodegradationProtect solutions from light using amber vials or foil.
Oxygen Can cause oxidative degradationPurge with an inert gas for long-term storage.[5]
Aqueous Solvents Lower stability and solubilityUse anhydrous organic solvents for stock solutions. Prepare aqueous solutions fresh.[5]

Visualizations

degradation_pathway This compound This compound Degradation Degradation This compound->Degradation Stress Factors (High pH, Temp, Light, O₂) Degradation Products Degradation Products Degradation->Degradation Products Hydrolysis, Oxidation, etc.

Caption: Potential degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (70°C) prep->thermal photo Photodegradation (UV/Vis Light) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, Degradation %) hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Check this compound Solution start->check_solution run_hplc Run HPLC/LC-MS Analysis check_solution->run_hplc new_peaks New Peaks Observed? run_hplc->new_peaks degraded Solution is Degraded. Prepare Fresh Solution. new_peaks->degraded Yes stable Solution appears stable. Investigate other experimental parameters. new_peaks->stable No prepare_fresh Prepare Fresh Solution and Re-run Experiment degraded->prepare_fresh

References

Technical Support Center: Optimizing Cell Treatment with 4''-Methyloxy-Genistin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 4''-methyloxy-Genistin (B591309) is limited. This guide is based on the well-documented activities of its parent compounds, genistin (B1671436) and genistein (B1671435). This compound is a glycoside form of genistein, which is released after metabolic processing.[1] The principles and protocols provided are established for genistein and are expected to be highly relevant. Researchers should always perform initial dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a specialized isoflavone, a type of phytoestrogen found in soy and other legumes.[1] Upon cellular uptake and metabolic processing, it releases its active aglycone form, genistein. Genistein exerts a wide range of biological effects by modulating multiple key signaling pathways involved in cell proliferation, apoptosis (programmed cell death), angiogenesis (blood vessel formation), and metastasis.[2][3][4] Its primary mechanisms include the inhibition of protein tyrosine kinases and the modulation of pathways like PI3K/Akt, MAPK/ERK, and NF-κB.[2][4][5]

Q2: What is a typical starting concentration range for cell treatment experiments?

A2: The effective concentration of genistein is highly cell-type dependent and can elicit different, sometimes opposing, effects at different concentrations.[6][7] For initial experiments, a broad dose-response curve is recommended. Based on published data for genistein, a starting range of 1 µM to 100 µM is advisable.[7][8] Low concentrations (e.g., 0.1-10 µM) may stimulate proliferation in some hormone-dependent cancer cells, while higher concentrations (e.g., 25-100 µM) typically induce cell cycle arrest and apoptosis.[7][9][10]

Q3: How should I dissolve and store this compound?

A3: Like its parent compound genistein, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: Which signaling pathways are most likely affected by this compound?

A4: Genistein is known to modulate several critical signaling pathways in cancer cells.[2][4] The most commonly affected are:

  • PI3K/Akt/mTOR Pathway: Genistein often inhibits this pro-survival pathway, leading to decreased proliferation and induction of apoptosis.[2][4][5]

  • MAPK/ERK Pathway: It can deactivate the MAPK/ERK signaling pathway, which is crucial for cell growth and division.[2][6]

  • NF-κB Pathway: Genistein can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[3][5]

  • Wnt/β-catenin Pathway: Downregulation of this pathway has been observed, affecting cell proliferation and differentiation.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cell viability or proliferation. Concentration is too low: The compound may not be potent enough at the tested concentrations for your specific cell line.Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 or 200 µM).[8][10]
Incubation time is too short: The cellular effects may require a longer duration to manifest.Conduct a time-course experiment, assessing endpoints at 24, 48, and 72 hours.[11][12]
Compound instability: The compound may be degrading in the culture medium over long incubation periods.Replace the medium with freshly prepared compound-containing medium every 24 hours.
Unexpected increase in cell proliferation. Hormonal (estrogenic) effects: At low concentrations, genistein can act as an estrogen agonist, stimulating the growth of estrogen receptor-positive (ER+) cells like MCF-7.[7][9]Test a higher concentration range (>25 µM), where cytotoxic effects typically dominate. Verify the ER status of your cell line.
High variability between replicate wells. Uneven cell seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results.[13]Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells.
Compound precipitation: High concentrations may not be fully soluble in the aqueous culture medium, leading to uneven distribution.Visually inspect the medium for any precipitate after adding the compound. If precipitation occurs, try lowering the stock concentration or using a different solvent system (if compatible with cells).
Vehicle control (DMSO) shows cytotoxicity. DMSO concentration is too high: DMSO is toxic to cells at concentrations typically above 0.5%.Ensure the final DMSO concentration in your culture medium is kept to a minimum, ideally ≤0.1%. Recalculate your dilutions.
Difficulty reproducing published results. Different cell line passage number: Continuous passaging can lead to genetic drift and altered cellular responses.[13]Use low-passage number cells and maintain consistent culturing protocols. Authenticate your cell line.
Differences in serum: Components in Fetal Bovine Serum (FBS) can bind to the compound or influence signaling pathways, altering the cellular response.Use the same batch of FBS for the entire set of experiments. Consider serum-starving cells for a short period before treatment for certain signaling studies.

Data Presentation: Genistein Concentration Effects

The following tables summarize typical concentration-dependent effects of genistein observed in various cancer cell lines. These should be used as a starting point for optimizing conditions for this compound.

Table 1: Effects on Cell Viability and Proliferation

Cell LineConcentration (µM)EffectDurationReference
HT29 (Colon)50IC50 (50% inhibition of viability)48h[12]
SW620 (Colon)50-100Significant decrease in cell viability48h[8]
HCT-116 (Colon)50-100G2/M cell cycle arrest48h[10]
MCF-7 (Breast)>80Cytotoxicity observed24h[14]
MCF-7 (Breast)5-20Inhibition of proliferation, G2/M arrest-[15]
A549 (Lung)Dose-dependentDecreased viability and induced apoptosis-[11]
B16F10 (Melanoma)High Conc.Inhibition of migration and invasion-[6]
HeLa (Cervical)0.001-1Promoted proliferation-[9]

Table 2: Effects on Signaling Pathways

PathwayEffectConcentration (µM)Cell LineReference
PI3K/AktDecreased Akt phosphorylation-PC3[4]
PI3K/AktInhibition50HeLa[16]
MAPK/ERKInhibitionHigh Conc.B16F10[6]
MAPK/ERKInhibition50HeLa[16]
NF-κBSuppression-Multiple[3][5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Also, prepare a vehicle control medium containing the highest final concentration of DMSO used.

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with the desired concentrations of this compound for the determined time.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Compound This compound (as Genistein) RTK Receptor Tyrosine Kinase (e.g., EGFR) Compound->RTK Inhibits PI3K PI3K Compound->PI3K Inhibits Akt Akt Compound->Akt Inhibits RTK->PI3K PI3K->Akt mTOR mTOR Akt->mTOR IkB IκB Akt->IkB Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB NFkB->Proliferation IkB->NFkB

Caption: Simplified PI3K/Akt/NF-κB signaling pathway showing inhibitory targets of Genistein.

G cluster_workflow Experimental Workflow A 1. Seed Cells (96-well plate) B 2. Overnight Adhesion A->B C 3. Treat with This compound (Dose-Response) B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTT Reagent D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G

Caption: Standard experimental workflow for a cell viability (MTT) assay.

G Start No effect observed at initial conc. CheckConc Is concentration >50 µM? Start->CheckConc CheckTime Is incubation time > 48h? CheckConc->CheckTime Yes Action_IncreaseConc Increase concentration (e.g., 50-100 µM) CheckConc->Action_IncreaseConc No Action_IncreaseTime Increase incubation time (48-72h) CheckTime->Action_IncreaseTime No Action_CheckSolubility Check for compound precipitation CheckTime->Action_CheckSolubility Yes Action_VerifyCells Verify cell line (passage, resistance) Action_CheckSolubility->Action_VerifyCells

Caption: Troubleshooting logic for experiments where no cellular effect is observed.

References

Technical Support Center: Enhancing In Vivo Bioavailability of 4''-methyloxy-Genistin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the bioavailability of 4''-methyloxy-genistin (B591309).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is an isoflavone (B191592) methyl-glycoside, a type of phytoestrogen found in sources like Cordyceps militaris grown on germinated soybeans.[1][2] Like other isoflavone glycosides such as genistin, it is expected to have low oral bioavailability. This is because isoflavone glycosides are generally polar and not readily absorbed through the intestinal wall.[3][4] The biological activity of these compounds often depends on their conversion to the aglycone form (in this case, a methoxylated genistein) by intestinal enzymes, followed by absorption.[4] Therefore, enhancing its bioavailability is crucial for achieving effective concentrations in vivo to exert potential therapeutic effects, such as immunomodulating and antiallergic activities.[1][2]

Q2: What are the primary barriers to the oral bioavailability of isoflavone glycosides like this compound?

A2: The primary barriers include:

  • Poor aqueous solubility: While the glycoside form is more water-soluble than the aglycone, the aglycone (which is more readily absorbed) has low solubility.[5][6]

  • Limited intestinal permeability: The polar nature of the glycoside limits its passive diffusion across the lipophilic intestinal cell membranes.[3]

  • Presystemic metabolism: Once absorbed, isoflavones undergo extensive first-pass metabolism in the intestine and liver, where they are converted into glucuronide and sulfate (B86663) conjugates.[7][8] These conjugates are often less biologically active and are more readily excreted.

  • Efflux transporters: Intestinal efflux transporters can actively pump the absorbed compound back into the intestinal lumen, reducing net absorption.[4][9]

Q3: What are the common strategies to improve the bioavailability of isoflavones that could be applied to this compound?

A3: Several formulation strategies have been shown to enhance the bioavailability of the related compound genistein (B1671435), and these can be adapted for this compound:

  • Nanoformulations: Encapsulating the compound in nanoparticles can improve its solubility, stability, and absorption.[10] Examples include polymeric micelles, and metal-organic frameworks.[5][11]

  • Complexation: Forming complexes with molecules like cyclodextrins or starch can enhance solubility and dissolution rate.[3][11][12]

  • Cocrystallization: Creating cocrystals with a pharmaceutically acceptable coformer can improve the physicochemical properties of the compound, leading to better solubility and bioavailability.[6]

  • Lipid-based formulations: Incorporating the compound into oils, emulsions, or self-microemulsifying drug delivery systems (SMEDDS) can improve its absorption via the lymphatic pathway.[3]

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of this compound and its metabolites between animals.

  • Possible Cause:

    • Dietary Isoflavones: Standard rodent chow often contains soy products, leading to high background levels of isoflavones which can interfere with the study results.[13]

    • Inconsistent Dosing: Inaccurate oral gavage technique or regurgitation by the animals.

    • Genetic Variation: Differences in the expression of metabolic enzymes and transporters among animals.

    • Gut Microbiota Differences: Variation in intestinal bacteria that are responsible for deglycosylation.

  • Troubleshooting Steps:

    • Dietary Control: Use a phytoestrogen-free diet for at least one week before and throughout the study. Casein-based diets are a common alternative.[13]

    • Standardize Dosing: Ensure all personnel are properly trained in oral gavage techniques. Observe animals for a short period after dosing to check for regurgitation.

    • Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.

    • Acclimatization: Allow sufficient time for animals to acclimatize to the housing and diet to minimize stress-related variations.

Issue 2: Low or undetectable plasma levels of the aglycone form of this compound.

  • Possible Cause:

    • Poor Absorption: The formulation may not be effectively releasing the compound for absorption.

    • Rapid Metabolism: Extensive first-pass metabolism is converting the aglycone into conjugates immediately after absorption.[7]

    • Analytical Method Not Sensitive Enough: The limit of detection (LOD) and limit of quantification (LOQ) of the analytical method may be too high.

  • Troubleshooting Steps:

    • Optimize Formulation: Re-evaluate the formulation strategy. Consider using one of the bioavailability enhancement techniques mentioned in the FAQ section.

    • Include Hydrolysis Step: Treat plasma samples with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugated metabolites back to the aglycone form.[14] This will allow for the measurement of total aglycone concentration, which is a better indicator of absorption.

    • Enhance Analytical Sensitivity: Optimize the HPLC or LC-MS/MS method. This could involve using a more sensitive detector, improving the extraction and concentration steps, or using a more efficient chromatography column.[15]

Issue 3: Inconsistent results in cell-based assays using serum from treated animals.

  • Possible Cause:

    • Presence of Inactive Metabolites: The majority of the compound in the plasma may be in the form of inactive glucuronide or sulfate conjugates.[7]

    • Interference from Serum Components: Other components in the serum may be interfering with the assay.

  • Troubleshooting Steps:

    • Enzymatic Treatment of Serum: Consider treating the serum samples with β-glucuronidase/sulfatase before applying them to the cells to release the active aglycone.

    • Use Appropriate Controls: Include serum from vehicle-treated animals as a negative control. Also, run a standard curve of the pure aglycone in control serum to understand its dose-response in the assay.

Data on Bioavailability Enhancement Strategies for Genistein

The following table summarizes quantitative data from studies that have successfully improved the bioavailability of genistein, offering potential strategies for this compound.

Formulation StrategyAnimal ModelKey Bioavailability ParameterImprovement FactorReference
Starch ComplexationRatsPlasma Genistein Concentration2-fold higher vs. control[12]
β-Cyclodextrin ComplexationRatsEnhanced BioavailabilitySignificantly higher[11]
Cocrystal with PiperazineRatsAUC (Area Under the Curve)Increased[6]
Pluronic F127 Polymeric MicellesNot SpecifiedOral BioavailabilityIncreased[11]
Metal-Organic Framework (MIL-100)MiceHigher BioavailabilityEvidenced[5]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Dietary Control: House animals in individual cages and provide a phytoestrogen-free diet (e.g., casein-based) and water ad libitum for at least 7 days before the experiment.

  • Formulation Preparation:

    • Vehicle Control: Prepare the vehicle used for the test formulation (e.g., 0.5% carboxymethylcellulose in water).

    • Test Formulation: Prepare the this compound formulation (e.g., suspension, solution, nanoformulation) at the desired concentration.

  • Dosing:

    • Fast the rats overnight (12 hours) before dosing, with free access to water.

    • Administer the formulation or vehicle via oral gavage at a specified dose (e.g., 50 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis (as described in Protocol 2).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

Protocol 2: Quantification of this compound and its Aglycone in Plasma by LC-MS/MS

  • Plasma Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard.

    • For Total Aglycone: Add 10 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for a specified time (e.g., 2 hours or overnight) to hydrolyze the conjugates.

    • For Free Aglycone and Glycoside: Proceed without the hydrolysis step.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724). Vortex and centrifuge.

    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase could be a gradient of acetonitrile and water with a modifier like formic acid to ensure good peak shape and ionization.

    • Mass Spectrometric Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode. Optimize the detection parameters for this compound and its expected aglycone using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

  • Quantification:

    • Generate a calibration curve using standard solutions of the analytes of known concentrations.

    • Quantify the concentrations of the analytes in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) diet_control Dietary Control (Phytoestrogen-Free Diet) animal_model->diet_control formulation Formulation Preparation diet_control->formulation dosing Oral Dosing formulation->dosing sampling Blood Sampling (Time Course) dosing->sampling analysis Plasma Analysis (LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis signaling_pathway cluster_cell Cell cluster_membrane Genistein Genistein (Active Metabolite) Receptor Receptor Tyrosine Kinase Genistein->Receptor Inhibits Apoptosis Apoptosis Genistein->Apoptosis Induces PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Inhibits Proliferation Cell Proliferation Angiogenesis mTOR->Proliferation NFkB->Proliferation bioavailability_factors Bioavailability Bioavailability Metabolism First-Pass Metabolism Bioavailability->Metabolism Formulation Formulation (e.g., Nano, Complex) Solubility Solubility & Dissolution Formulation->Solubility Absorption Absorption Solubility->Absorption Absorption->Bioavailability Excretion Excretion Metabolism->Excretion

References

Challenges in the chemical synthesis of 4''-methyloxy-Genistin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 4''-methyloxy-Genistin.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question: I am observing low yields during the initial protection of the phenolic hydroxyl groups of genistin (B1671436). What are the possible causes and solutions?

Answer:

Low yields during the protection of the 5-OH and 4'-OH groups of the genistein (B1671435) core of genistin can be attributed to several factors. Firstly, incomplete reaction due to steric hindrance or suboptimal reaction conditions is a common issue. Secondly, the choice of protecting group and the base used can significantly impact the efficiency of the reaction.

Troubleshooting Steps:

  • Reagent Purity: Ensure that the starting material, genistin, and all reagents are of high purity and anhydrous, as moisture can interfere with the reaction.

  • Reaction Conditions: Optimize the reaction temperature and time. Some protecting group introductions may require elevated temperatures or longer reaction times to proceed to completion.

  • Choice of Base: The selection of a suitable base is critical. For protecting phenolic hydroxyls with groups like benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBS), stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.

  • Protecting Group Strategy: Consider the stability of the protecting group under the planned subsequent reaction conditions. Benzyl ethers are generally robust, while silyl ethers offer milder deprotection conditions.

Question: My methylation step is not regioselective for the 4''-hydroxyl group of the glucose moiety, leading to a mixture of methylated products. How can I improve the selectivity?

Answer:

Achieving regioselectivity on the sugar hydroxyls is a primary challenge in the synthesis of this compound. The hydroxyl groups at the 2'', 3'', 4'', and 6'' positions of the glucose unit have similar reactivities, making selective methylation difficult.

Troubleshooting Steps:

  • Orthogonal Protecting Group Strategy: The most reliable method to ensure regioselectivity is to employ an orthogonal protecting group strategy. This involves selectively protecting the 2'', 3'', and 6'' hydroxyls, leaving the 4''-hydroxyl available for methylation. A common approach is to use a protecting group for the primary 6''-hydroxyl (e.g., a trityl group) first, followed by protection of the remaining hydroxyls, selective deprotection of the 4''-position if necessary, methylation, and then final deprotection.

  • Enzymatic Methylation: Consider a biocatalytic approach using a specific O-methyltransferase (OMT) that can regioselectively methylate the 4''-position. While this requires specialized enzymes, it can offer excellent selectivity and avoid multiple protection/deprotection steps.

  • Stannylene Acetal (B89532) Method: The use of dibutyltin (B87310) oxide to form a stannylene acetal can activate a specific hydroxyl group for subsequent alkylation. The regioselectivity of this method can be influenced by the solvent and the structure of the substrate.

Question: I am experiencing difficulty with the final deprotection step, resulting in either incomplete deprotection or degradation of the final product. What should I do?

Answer:

The final deprotection step to remove the protecting groups from the phenolic hydroxyls can be challenging due to the sensitivity of the isoflavone (B191592) core and the glycosidic bond to harsh acidic or basic conditions.

Troubleshooting Steps:

  • Choice of Deprotection Conditions: The deprotection method must be compatible with the protecting groups used and the stability of the final product. For example, benzyl ethers are typically removed by catalytic hydrogenation (e.g., H2, Pd/C), which is a mild method. Silyl ethers can be removed with fluoride (B91410) reagents like TBAF.

  • Reaction Monitoring: Carefully monitor the progress of the deprotection reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to avoid over-exposure to the deprotection reagents, which can lead to side reactions or degradation.

  • Purification Method: The final product may be prone to degradation during purification. Using a rapid purification method like flash column chromatography with a suitable solvent system can minimize the time the product is exposed to the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most critical step is the regioselective methylation of the 4''-hydroxyl group on the glucose moiety. Achieving this selectivity chemically often requires a multi-step protecting group strategy, which can be complex and impact the overall yield.

Q2: Are there any analytical techniques you recommend for monitoring the reaction progress?

A2: Yes, a combination of TLC and HPLC is highly recommended for monitoring the progress of each step. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.

Q3: Can I perform the methylation before glycosylation of genistein?

A3: Synthesizing the methylated sugar first and then glycosylating genistein is a viable alternative synthetic route. This approach can simplify the protection strategy for the genistein core. However, the synthesis of the selectively methylated glucose donor can also be challenging.

Q4: What are the common side products I should be aware of?

A4: Common side products include regioisomers with methylation at other positions on the sugar (2'', 3'', or 6''), incompletely deprotected intermediates, and products of protecting group migration. Over-methylation or methylation on the phenolic hydroxyls can also occur if the initial protection is incomplete.

Data Presentation

Table 1: Comparison of Protecting Group Strategies for Phenolic Hydroxyls

Protecting GroupReagentsTypical Yield (%)Deprotection ConditionsAdvantagesDisadvantages
Benzyl (Bn)Benzyl bromide, K2CO3, Acetone85-95H2, Pd/C, EtOAc/MeOHStable, high yieldingRequires hydrogenation
tert-Butyldimethylsilyl (TBS)TBSCl, Imidazole, DMF90-98TBAF, THFMild deprotectionMay be labile to acid
Methoxyethoxymethyl (MEM)MEMCl, DIPEA, DCM80-90TFA, DCMStable to many conditionsRequires strong acid for removal

Table 2: Regioselectivity of Methylation with Different Strategies

StrategyMethylating AgentKey ReagentsSelectivity for 4''-OH (%)Overall Yield (%)
Orthogonal ProtectionMethyl iodideTrCl, Benzoyl chloride, NaH>9540-50
Stannylene AcetalMethyl iodideBu2SnO, CsF60-8030-40
EnzymaticO-MethyltransferaseSAM>98Enzyme dependent

Experimental Protocols

Protocol 1: Benzyl Protection of Genistin

  • Dissolve genistin (1.0 eq) in anhydrous acetone.

  • Add potassium carbonate (K2CO3, 5.0 eq).

  • Add benzyl bromide (3.0 eq) dropwise at room temperature.

  • Reflux the mixture for 12-16 hours, monitoring by TLC.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the protected genistin.

Protocol 2: Regioselective Methylation via Orthogonal Protection (Hypothetical)

  • Selectively protect the 6''-hydroxyl of the protected genistin with a trityl group.

  • Protect the remaining 2'' and 3'' hydroxyls with a suitable protecting group (e.g., benzoyl).

  • Selectively deprotect the 6''-trityl group under mild acidic conditions.

  • Methylate the now free 4''-hydroxyl group using methyl iodide and a base like sodium hydride.

  • Remove the benzoyl protecting groups from the 2'' and 3'' positions.

  • Perform the final deprotection of the benzyl groups from the phenolic hydroxyls by catalytic hydrogenation.

Mandatory Visualization

Synthesis_Workflow Genistin Genistin Protected_Genistin Protection of 5-OH & 4'-OH Genistin->Protected_Genistin Selective_Protection Selective Protection of 2'', 3'', 6''-OH Protected_Genistin->Selective_Protection Methylation Methylation of 4''-OH Selective_Protection->Methylation Deprotection_Sugar Deprotection of Sugar OHs Methylation->Deprotection_Sugar Final_Deprotection Final Deprotection Deprotection_Sugar->Final_Deprotection Final_Product This compound Final_Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Regioselectivity_Challenge cluster_glucose Glucose Moiety 2''_OH 2''-OH 3''_OH 3''-OH 4''_OH 4''-OH 6''_OH 6''-OH Methylation Methylation Reagent Methylation->2''_OH Undesired Methylation->3''_OH Undesired Methylation->4''_OH Desired Methylation->6''_OH Undesired

Caption: Challenge of regioselective methylation on the glucose hydroxyls.

Troubleshooting_Logic start Low Yield or Impure Product check_purity Check Starting Material and Reagent Purity start->check_purity optimize_conditions Optimize Reaction (Temp, Time, Base) check_purity->optimize_conditions Pure repurify Re-purify Product check_purity->repurify Impure change_pg Change Protecting Group Strategy optimize_conditions->change_pg No Improvement success Successful Synthesis optimize_conditions->success change_pg->success repurify->optimize_conditions

Caption: Decision tree for troubleshooting common synthesis issues.

Overcoming poor signal in NMR analysis of 4''-methyloxy-Genistin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of 4''-methyloxy-Genistin, a flavonoid glycoside. The information is tailored for researchers, scientists, and drug development professionals to help overcome challenges related to poor signal quality and obtain high-resolution NMR spectra.

Troubleshooting Guide: Overcoming Poor Signal

Poor signal-to-noise (S/N) is a frequent challenge in the NMR analysis of flavonoid glycosides like this compound. This guide provides a systematic approach to diagnosing and resolving the root causes of a weak NMR signal.

Q1: My ¹H NMR spectrum for this compound has a very low signal-to-noise ratio. What are the most common causes and how can I fix it?

A1: A low signal-to-noise ratio can stem from several factors, broadly categorized into sample preparation and NMR acquisition parameters.

Troubleshooting Workflow for Poor Signal-to-Noise:

G cluster_sample Sample Preparation cluster_acquisition NMR Acquisition Parameters cluster_solutions Solutions concentration Low Concentration solubility Poor Solubility increase_conc Increase Concentration concentration->increase_conc impurities Paramagnetic Impurities change_solvent Change Solvent / Gentle Warming solubility->change_solvent particulates Solid Particulates filter_sample Filter Sample impurities->filter_sample particulates->filter_sample scans Insufficient Scans (ns) gain Incorrect Receiver Gain (rg) increase_scans Increase Number of Scans scans->increase_scans pulse Suboptimal Pulse Width auto_gain Use Automatic Gain gain->auto_gain d1 Short Relaxation Delay (d1) calibrate_pulse Calibrate 90° Pulse pulse->calibrate_pulse increase_d1 Increase Relaxation Delay d1->increase_d1 start Poor Signal-to-Noise start->concentration Check Sample start->scans Check Parameters

Caption: Troubleshooting workflow for poor signal-to-noise in NMR.

Detailed Solutions:

  • Sample Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1] For ¹³C NMR, a higher concentration of 10-50 mg is often required due to the low natural abundance of the ¹³C isotope.[2][3]

  • Solvent Selection: The choice of solvent is critical for flavonoid glycosides. DMSO-d₆ is commonly used for genistein (B1671435) and its derivatives due to its excellent solubilizing power.[4] Methanol-d₄ is another option, though solubility may be lower.[5] Poor solubility leads to a low effective concentration and can cause peak broadening.[6]

  • Number of Scans (ns): The signal-to-noise ratio improves with the square root of the number of scans.[2] Doubling the S/N requires quadrupling the number of scans.[2]

  • Receiver Gain (rg): An incorrectly set receiver gain can significantly impact signal intensity.[7] Use the automatic gain adjustment on the spectrometer for optimal results.[7]

  • Relaxation Delay (d1): A sufficient relaxation delay is crucial for the complete relaxation of nuclei between pulses, especially for quaternary carbons in ¹³C NMR. A longer d1 of 2-5 seconds is a good starting point.[2]

Q2: The peaks in my ¹H NMR spectrum of this compound are broad and poorly resolved. What could be the cause?

A2: Peak broadening can be caused by several factors related to the sample and the instrument's setup.

Logical Relationship of Causes and Solutions for Peak Broadening:

G cluster_causes Potential Causes cluster_solutions Corrective Actions shimming Poor Shimming reshim Re-shim the Spectrometer shimming->reshim viscosity High Sample Viscosity dilute Dilute the Sample viscosity->dilute particulates Suspended Particulates filter Filter the Sample particulates->filter paramagnetic Paramagnetic Impurities chelate Use a Chelating Agent (e.g., EDTA) or Filter paramagnetic->chelate start Broad NMR Peaks start->shimming start->viscosity start->particulates start->paramagnetic

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4''-methyloxy-Genistin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 4''-methyloxy-Genistin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest, which for our purposes is this compound. These components can include salts, lipids, proteins, and other endogenous substances from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2]

This interference is a major concern because it can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] Ion suppression, the more common phenomenon, leads to a decreased analyte signal, potentially causing underestimation of the concentration of this compound.[3] Conversely, ion enhancement results in an increased signal and overestimation.

2. How can I determine if my analysis of this compound is affected by matrix effects?

There are two primary methods to assess matrix effects:

  • Qualitative Assessment using Post-Column Infusion: This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4] A solution of this compound is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample (without the analyte) is then injected. Any deviation from the stable baseline signal of this compound indicates the presence of co-eluting matrix components causing suppression (a dip in the baseline) or enhancement (a rise in the baseline).[4][5]

  • Quantitative Assessment using the Post-Extraction Spike Method: This is considered the "gold standard" for quantifying matrix effects.[4] The response of this compound in a post-extraction spiked blank matrix sample is compared to the response of the analyte in a neat (pure) solvent at the same concentration.[1][6] The matrix factor (MF) is calculated to determine the extent of the matrix effect.[4]

3. What are the common causes of matrix effects when analyzing isoflavones like this compound?

For isoflavones and related compounds, which are often analyzed in complex biological or plant-based matrices, several factors can contribute to matrix effects:

  • Phospholipids (B1166683): In bioanalytical assays (e.g., plasma or serum samples), phospholipids are a major cause of ion suppression.

  • Co-eluting Endogenous Compounds: The biological matrix is complex, containing thousands of small molecules that can co-elute with this compound and interfere with its ionization.[7]

  • Sample Preparation Technique: Inadequate sample cleanup is a primary reason for significant matrix effects. For instance, protein precipitation is a less effective technique compared to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) in removing interfering components.[8]

  • Chromatographic Conditions: Poor chromatographic separation can lead to the co-elution of matrix components with the analyte.[5]

4. What strategies can I employ to minimize or eliminate matrix effects in my this compound assay?

A systematic approach involving optimization of sample preparation and chromatography is crucial.[8]

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[8]

    • Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts, but analyte recovery, especially for more polar compounds, might be lower.[8] Adjusting the pH of the aqueous phase can improve selectivity.

    • Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of matrix components.[1][9] However, this is only feasible if the assay has sufficient sensitivity.[1]

  • Improve Chromatographic Separation:

    • Gradient Optimization: Adjusting the mobile phase gradient can help separate this compound from interfering peaks.

    • Column Selection: Using a column with a different selectivity or a higher efficiency (e.g., UPLC) can improve resolution.[8]

    • Divert Valve: Employing a divert valve to direct the flow from the column to waste during the initial and final stages of the run can prevent highly polar and non-polar interferences from entering the mass spectrometer.[9]

  • Use an Appropriate Internal Standard (IS):

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects.[1] A SIL-IS of this compound will have nearly identical chemical and physical properties and will co-elute, experiencing the same degree of ion suppression or enhancement as the analyte. The ratio of the analyte to the IS should remain constant, allowing for accurate quantification.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol details the steps to quantify the matrix effect for this compound.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase (or a solvent mixture that mimics the final mobile phase composition).

    • Set B (Post-Extraction Spiked Matrix): Process a blank matrix sample (e.g., plasma, urine) through the entire extraction procedure. After the final extraction step, spike the extract with the same concentration of this compound as in Set A.

    • Set C (Pre-Extraction Spiked Matrix): Spike the blank matrix with this compound before starting the extraction procedure. This set is used to determine the recovery.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same optimized LC-MS/MS conditions.

  • Calculations:

    • Matrix Effect (%ME): %ME = (Peak Area of Set B / Peak Area of Set A) * 100 A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

    • Recovery (%RE): %RE = (Peak Area of Set C / Peak Area of Set B) * 100

    • Overall Process Efficiency (%PE): %PE = (Peak Area of Set C / Peak Area of Set A) * 100 Alternatively, %PE = (%ME * %RE) / 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol that should be optimized for this compound and the specific matrix.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Pre-treat the biological sample (e.g., 0.5 mL of plasma) by adding 0.5 mL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Hypothetical Matrix Effect and Recovery Data for this compound in Human Plasma

Sample Preparation MethodMean Peak Area (Neat Solution - Set A)Mean Peak Area (Post-Spiked - Set B)Mean Peak Area (Pre-Spiked - Set C)Matrix Effect (%)Recovery (%)
Protein Precipitation550,000330,000305,00060.092.4
Liquid-Liquid Extraction550,000484,000421,00088.087.0
Solid-Phase Extraction550,000533,500501,50097.094.0

Table 2: Recommended LC-MS/MS Parameters for Isoflavone Analysis (to be optimized for this compound)

ParameterRecommended Setting
LC System UPLC or HPLC
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10-90% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS System Triple Quadrupole
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM TransitionsTo be determined by infusing a standard of this compound

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Neat Solution (Analyte in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte -> Extract) C->LCMS Calc_ME Calculate Matrix Effect (%ME = B/A * 100) LCMS->Calc_ME Calc_RE Calculate Recovery (%RE = C/B * 100) LCMS->Calc_RE

Caption: Workflow for Quantitative Assessment of Matrix Effects.

TroubleshootingMatrixEffects Start Inaccurate/Irreproducible Results for this compound AssessME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect Present? AssessME->ME_Present Optimize_SP Optimize Sample Preparation (e.g., switch to SPE, LLE) ME_Present->Optimize_SP Yes End Accurate & Reproducible Results ME_Present->End No Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Revalidate Re-evaluate Matrix Effect Use_SIL_IS->Revalidate Revalidate->ME_Present IonSuppressionMechanism cluster_source ESI Source cluster_gasphase Gas Phase Droplet Charged Droplet Analyte (A+) Matrix (M) AnalyteIon Analyte Ion [A+] Droplet:f1->AnalyteIon Successful Ionization SuppressedSignal Reduced Analyte Signal Droplet:f2->SuppressedSignal Competition for Charge & Evaporation Efficiency

References

Technical Support Center: Optimizing Delivery of 4''-Methyloxy-Genistin to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the delivery of 4''-methyloxy-Genistin to target cells. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery a challenge?

A1: this compound is a methoxylated derivative of genistin (B1671436), an isoflavone (B191592) found in soy. Like its parent compound, it holds promise for various therapeutic applications, including cancer therapy, due to its ability to modulate key signaling pathways. However, its clinical application is often hindered by low aqueous solubility and poor bioavailability, which makes effective delivery to target cells a significant challenge.

Q2: What are the common strategies to enhance the delivery of isoflavones like this compound?

A2: To overcome the poor solubility and improve the bioavailability of isoflavones, various drug delivery systems are being explored. Nanoparticle-based systems are a promising approach and include:

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.

  • Polymeric Nanoparticles: These are prepared from biodegradable polymers such as zein (B1164903), chitosan (B1678972), and PLGA, and can encapsulate the drug within their matrix.

  • Nanostructured Lipid Carriers (NLCs): These are a newer generation of lipid nanoparticles that offer improved drug loading and stability.

These systems can enhance solubility, protect the compound from degradation, and facilitate controlled release and targeted delivery.

Q3: How can I improve the cellular uptake of my this compound formulation?

A3: Low cellular uptake can be a significant hurdle. Here are some strategies to consider:

  • Surface Modification: Coating nanoparticles with ligands such as folic acid can enhance uptake in cancer cells that overexpress the folate receptor.

  • Particle Size and Zeta Potential: Optimizing the particle size (typically < 200 nm for tumor penetration) and surface charge (zeta potential) of your nanoparticles can influence their interaction with the cell membrane and subsequent internalization.

  • Use of Penetration Enhancers: Certain excipients can help to transiently increase the permeability of cell membranes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental delivery of this compound.

Problem Possible Cause Suggested Solution
Low Encapsulation Efficiency Poor affinity of this compound for the nanoparticle core material.- Modify the formulation by trying different lipid or polymer compositions.- Adjust the drug-to-carrier ratio.- Optimize the formulation process parameters (e.g., sonication time, homogenization speed).
Poor Cell Viability/Unexpected Cytotoxicity - High concentration of the delivery vehicle (e.g., solvent, surfactant).- Inherent toxicity of the formulation components.- The cytotoxic effect of this compound itself at high concentrations.- Perform a dose-response curve for the blank nanoparticles to determine their intrinsic toxicity.- Ensure the final concentration of any organic solvents (e.g., DMSO) is below 0.1% in the cell culture medium.- Titrate the concentration of your this compound formulation to find the optimal therapeutic window.
Inconsistent Results Between Experiments - Variability in nanoparticle preparation.- Inconsistent cell culture conditions.- Degradation of this compound.- Standardize the nanoparticle formulation protocol and characterize each batch for size, zeta potential, and encapsulation efficiency.- Maintain consistent cell passage number, seeding density, and media composition.- Protect the compound and its formulations from light and store them at the recommended temperature to prevent degradation.
Difficulty in Characterizing Nanoparticles - Aggregation of nanoparticles.- Inappropriate analytical technique.- Ensure proper dispersion of nanoparticles before measurement (e.g., vortexing, brief sonication).- Use appropriate techniques for characterization: Dynamic Light Scattering (DLS) for size and zeta potential, and High-Performance Liquid Chromatography (HPLC) for encapsulation efficiency and drug loading.

Quantitative Data on Genistein (B1671435) Delivery Systems

The following tables summarize quantitative data from studies on the delivery of genistein, the parent compound of this compound. These values can serve as a benchmark for your formulation development.

Table 1: Physicochemical Properties of Genistein Nanoparticles

Delivery System Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%)
Liposomes[1]~120-25 to -35>90~5
Zein/Carboxymethyl Chitosan Nanoparticles[2][3]150 - 250-20 to -3085 - 9510 - 15
Nanostructured Lipid Carriers (NLCs)[4][5][6]130.23-20.2194.27Not Reported
Star-Shaped PLGA-TPGS Nanoparticles[7]~150-15 to -2575 - 855 - 10

Table 2: In Vitro Cytotoxicity of Genistein Formulations

Cell Line Delivery System IC50 (µM) Reference
HeLa (Cervical Cancer)Free Genistein33.8[8]
Folic-acid-conjugated chitosan nanoparticles14.6[8]
PA-1 (Ovarian Cancer)Free Genistein>50[4][5]
Nanostructured Lipid Carriers (NLCs)~25[4][5]
Breast, Ovarian, Prostate Cancer LinesFree GenisteinHigher IC50[1]
Liposomal Genistein5-7 fold lower IC50[1]

Experimental Protocols

Here are detailed methodologies for key experiments related to the formulation and evaluation of this compound delivery systems.

Protocol 1: Formulation of Zein/Carboxymethyl Chitosan Nanoparticles

This protocol is adapted from studies on genistein encapsulation and can be used as a starting point for this compound.[2][3]

Materials:

  • This compound

  • Zein

  • Carboxymethyl chitosan (CMCS)

  • Ethanol (80%)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of zein (e.g., 6 mg/mL) in 80% aqueous ethanol.

  • Prepare a stock solution of this compound (e.g., 1.2 mg/mL) in 80% aqueous ethanol.

  • Prepare a stock solution of CMCS (e.g., 6 mg/mL) in deionized water.

  • Add 1 mL of the this compound solution dropwise to 2 mL of the zein solution under continuous stirring for 60 minutes.

  • Add the mixture from the previous step dropwise into 5 mL of the CMCS solution with magnetic stirring for 30 minutes at 500 rpm.

  • The resulting nanoparticle dispersion can be used for further characterization or lyophilized for storage.

Protocol 2: Determination of Encapsulation Efficiency

Materials:

  • This compound loaded nanoparticle dispersion

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Centrifuge a known amount of the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the supernatant.

  • Carefully collect the supernatant.

  • Measure the concentration of free this compound in the supernatant using a validated HPLC method.

  • Calculate the Encapsulation Efficiency (EE) using the following formula:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target cell line (e.g., MCF-7, HeLa)

  • Cell culture medium

  • 96-well plates

  • This compound formulation (and blank nanoparticle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound formulation, blank nanoparticles, and a vehicle control for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by genistin and its derivatives, as well as a typical experimental workflow.

experimental_workflow cluster_prep Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Mechanism of Action formulation Nanoparticle Formulation characterization Physicochemical Characterization (Size, Zeta, EE%) formulation->characterization cell_culture Cell Culture characterization->cell_culture treatment Treatment with Formulation cell_culture->treatment uptake Cellular Uptake Assay treatment->uptake cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity western_blot Western Blot for Signaling Proteins treatment->western_blot gene_expression Gene Expression Analysis treatment->gene_expression

Caption: Experimental workflow for developing and evaluating this compound delivery systems.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Genistin Genistin Derivative Genistin->PI3K inhibits Genistin->Akt inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibition by genistin derivatives.

MAPK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Genistin Genistin Derivative Genistin->Raf inhibits Genistin->MEK inhibits

Caption: Simplified MAPK/ERK signaling pathway and points of inhibition by genistin derivatives.

Wnt_pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Genistin Genistin Derivative Genistin->BetaCatenin promotes degradation

Caption: Simplified Wnt/β-catenin signaling pathway and modulation by genistin derivatives.

References

Technical Support Center: Purity Confirmation of 4''-methyloxy-Genistin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming the purity of a 4''-methyloxy-Genistin sample. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data interpretation aids.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to assess the purity of a this compound sample?

A1: The primary analytical methods for determining the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques provides a comprehensive purity profile, confirming both the quantity of the main component and the identity of any potential impurities.

Q2: What is the expected molecular weight of this compound?

A2: The molecular formula for this compound is C₂₂H₂₂O₁₀, and its corresponding molecular weight is approximately 446.4 g/mol . This can be confirmed using mass spectrometry.

Q3: What are the potential impurities I should be aware of in a this compound sample?

A3: Potential impurities can arise from the synthetic route or degradation. These may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis process.

  • Related isoflavones: Genistin (B1671436), genistein (B1671435), or other isoflavone (B191592) glycosides that were not fully separated during purification.

  • Hydrolysis products: Cleavage of the glycosidic bond can lead to the formation of genistein and the corresponding methylated sugar. This can be influenced by factors such as pH and temperature during storage or analysis.[1][2]

  • Degradation products: Isoflavones can degrade under harsh temperature and pH conditions, particularly alkaline environments, leading to a loss of the parent compound.[1][2][3]

Q4: My HPLC chromatogram shows multiple peaks. What could be the cause?

A4: Multiple peaks in your HPLC chromatogram could indicate the presence of impurities. Refer to the Troubleshooting Guide below for a systematic approach to identifying the source of these additional peaks. It is also possible that the peaks are a result of issues with the HPLC system itself, such as a contaminated column or mobile phase.

Q5: How can I confirm the identity of the main peak as this compound?

A5: The identity of the main peak can be confirmed by comparing its retention time with a certified reference standard. Further confirmation can be achieved using LC-MS to verify the molecular weight and fragmentation pattern, and NMR spectroscopy to confirm the chemical structure.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Suggested Solution
Unexpected Peaks in Chromatogram Sample contains impurities.Use LC-MS to identify the molecular weight of the unexpected peaks. Compare with potential impurities (e.g., genistin, genistein).
Sample degradation.Prepare a fresh sample solution and re-analyze. Ensure proper storage conditions for the sample.
Contaminated mobile phase or column.Prepare fresh mobile phase. Flush the column with a strong solvent.
Peak Tailing Column overload.Dilute the sample and reinject.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Column degradation.Replace the column with a new one.
Variable Retention Times Inconsistent mobile phase composition.Ensure accurate mobile phase preparation and proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Pump malfunction.Check the pump for leaks and ensure a steady flow rate.
Data Interpretation Issues
Problem Possible Cause Suggested Solution
Mass Spectrum Shows Unexpected m/z Values Presence of impurities or adducts.Analyze the fragmentation pattern to identify the structure of the impurity. Consider the possibility of sodium ([M+Na]⁺) or other adducts.
NMR Spectrum Shows Unidentified Signals Presence of impurities.Compare the spectrum with the known spectrum of this compound. Attempt to identify the impurity based on its chemical shifts and coupling constants.
Residual solvent.Identify the solvent peak and disregard it for purity calculations.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for the purity analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

  • This compound sample and reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might be:

    • 0-20 min: 20-80% Acetonitrile

    • 20-25 min: 80% Acetonitrile

    • 25-30 min: 80-20% Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or DMSO) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Standard Preparation: Prepare a reference standard solution of this compound at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 262 nm

  • Analysis: Inject the sample and standard solutions into the HPLC system.

  • Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

Expected Results: A pure sample should show a single major peak at the retention time corresponding to the this compound standard.

Parameter Value
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection 262 nm
Injection Volume 10 µL
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is for confirming the molecular weight of this compound and identifying potential impurities.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source

Procedure:

  • LC Conditions: Use the same HPLC conditions as described in the purity assessment protocol.

  • MS Conditions:

    • Ionization Mode: ESI positive and/or negative

    • Mass Range: m/z 100-1000

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-350 °C

  • Analysis: Inject the prepared sample solution.

  • Data Interpretation:

    • Confirm the presence of the [M+H]⁺ ion at m/z 447.1 or the [M-H]⁻ ion at m/z 445.1 for this compound.

    • Analyze the mass-to-charge ratio of any other peaks to identify potential impurities.

Ion Expected m/z
[M+H]⁺ ~447.1
[M+Na]⁺ ~469.1
[M-H]⁻ ~445.1
Genistin [M-H]⁻ ~431.1
Genistein [M-H]⁻ ~269.1
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information, confirming the identity and purity of the compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments like COSY, HSQC, and HMBC can provide further structural confirmation.

  • Data Interpretation: Compare the obtained chemical shifts with literature values for this compound. The presence of significant unassigned signals may indicate impurities.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆): (Based on literature data for 5,7,4'-trihydroxyisoflavone-7-O-(4''-O-methyl)-β-d-glucopyranoside)

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
28.36 (s)154.6
5-161.4
66.55 (d)99.9
7-162.9
86.78 (d)94.7
9-157.4
10-106.2
1'-121.3
2', 6'7.37 (d)130.3
3', 5'6.82 (d)115.1
4'-157.6
1''5.10 (d)100.2
2''3.27 (m)73.2
3''3.44 (m)76.5
4''3.0 (m)79.8
5''3.52 (m)75.7
6''a3.49 (m)60.8
6''b3.70 (m)-
4''-OCH₃3.46 (s)60.1

Visualizations

Purity_Assessment_Workflow cluster_0 Purity Assessment Workflow for this compound start Start: this compound Sample hplc HPLC-UV Analysis start->hplc Primary Purity Check lcms LC-MS Analysis start->lcms Identity Confirmation nmr NMR Spectroscopy start->nmr Structural Confirmation decision Purity Confirmed? hplc->decision lcms->decision nmr->decision pass Sample Meets Purity Specifications decision->pass Yes fail Further Purification / Investigation Required decision->fail No

Caption: Overall workflow for the purity assessment of a this compound sample.

Troubleshooting_Logic cluster_1 Troubleshooting Unexpected HPLC Peaks start Unexpected Peak(s) in HPLC check_system Check HPLC System (Fresh Mobile Phase, Column Flush) start->check_system reanalyze Re-analyze Sample check_system->reanalyze peaks_persist Peaks Persist? reanalyze->peaks_persist system_issue Resolve System Issue peaks_persist->system_issue No impurity_analysis Proceed to Impurity Identification (LC-MS) peaks_persist->impurity_analysis Yes

References

Navigating 4''-methyloxy-Genistin Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4''-methyloxy-Genistin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not observing the expected biological activity with this compound in my cell culture experiments. What could be the reason?

A1: The most common reason for a lack of activity is that this compound is a glycoside, meaning it has a sugar molecule attached. In order for it to become biologically active, it must be metabolized into its aglycone form, genistein (B1671435). Most cell lines lack the necessary enzymes (like β-glucosidases) to efficiently remove this sugar group in vitro. Therefore, the active compound, genistein, may not be available to interact with its cellular targets.

Troubleshooting Steps:

  • Enzymatic Pre-treatment: Consider pre-treating your this compound solution with a β-glucosidase enzyme to hydrolyze it to genistein before adding it to your cell cultures.

  • Use the Aglycone Form: The most straightforward solution is to use genistein directly in your experiments. This bypasses the need for metabolic activation in vitro.

  • Cell Line Selection: If you must use the glycoside, consider using a cell line known to have β-glucosidase activity, such as certain intestinal cell models (e.g., Caco-2), though even their activity can be limited.

Q2: I'm having trouble dissolving this compound. What is the recommended procedure?

A2: While isoflavone (B191592) glycosides are sometimes noted for having higher aqueous solubility than their aglycone counterparts, they can still be challenging to dissolve in aqueous buffers.

Recommended Dissolution Protocol:

  • First, dissolve the this compound powder in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.

  • Gently warm or sonicate the solution if necessary to ensure it is fully dissolved.

  • For your working solution, dilute the stock solution with your aqueous buffer or cell culture medium.

  • It is not recommended to store the aqueous solution for more than one day.

Q3: My results with this compound are inconsistent between experiments. What are some potential sources of variability?

A3: In addition to the metabolic activation issues mentioned in Q1, several other factors can contribute to experimental variability:

  • Compound Stability: While generally more stable than the aglycone, the stability of this compound in your specific cell culture medium over the course of your experiment should be considered. Components in the media can interact with the compound.

  • Cell Culture Media Components: Phenol (B47542) red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with experiments on estrogenic pathways. Additionally, fetal bovine serum (FBS) contains endogenous steroids that can lead to high background or confounding results.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation of the compound. It is advisable to aliquot your stock solution into single-use volumes.

Troubleshooting Workflow for Inconsistent Results

start Inconsistent Results Observed check_metabolism Is the compound being metabolized to Genistein? start->check_metabolism check_solubility Is the compound fully dissolved? check_metabolism->check_solubility Yes solution_enzyme Pre-treat with β-glucosidase or use Genistein directly check_metabolism->solution_enzyme No check_media Are there interfering components in the media? check_solubility->check_media Yes solution_dissolve Review dissolution protocol (DMSO/DMF stock) check_solubility->solution_dissolve No check_stability Is the compound stable under experimental conditions? check_media->check_stability No solution_media Use phenol red-free media and charcoal-stripped serum check_media->solution_media Yes solution_stability Aliquot stock solutions; minimize light exposure check_stability->solution_stability No

Figure 1: A troubleshooting decision tree for inconsistent experimental results.

Data Presentation

Table 1: Comparison of Physicochemical and Biological Properties

PropertyThis compound (Glycoside)Genistein (Aglycone)Key Considerations for Researchers
Molecular Weight 446.4 g/mol 270.24 g/mol Dose calculations should be adjusted for molecular weight differences.
Solubility Sparingly soluble in aqueous buffers; soluble in DMSO/DMF.Poorly water-soluble; soluble in organic solvents.A stock solution in an organic solvent is recommended for both.
Cellular Uptake Very low; requires enzymatic cleavage of the sugar moiety.Can be taken up by cells through passive diffusion.Direct cellular effects are unlikely with the glycoside form in vitro.
Biological Activity Generally considered inactive until metabolized to genistein.Biologically active; interacts with multiple cellular targets.For in vitro studies, using genistein directly is often more reliable.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound to Genistein

This protocol describes the conversion of the glycoside to its active aglycone form for use in cell culture experiments.

  • Reagents and Materials:

    • This compound

    • β-Glucosidase from almonds (or other suitable source)

    • Phosphate-buffered saline (PBS), pH 7.2

    • DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In a sterile microcentrifuge tube, dilute the stock solution to your desired final concentration in PBS.

    • Add β-glucosidase to the solution (the optimal enzyme concentration and incubation time should be determined empirically, but a starting point is 1-5 U/mL for 1-4 hours at 37°C).

    • Incubate the mixture at 37°C.

    • After incubation, the solution containing the hydrolyzed genistein can be sterile-filtered and added to the cell culture medium.

    • It is advisable to run a control with heat-inactivated enzyme to ensure that any observed effects are due to the enzymatic conversion.

    • Confirm conversion using an analytical method such as HPLC.

Signaling Pathways

This compound exerts its biological effects through its active metabolite, genistein. Genistein is known to modulate a variety of signaling pathways that are critical in processes like cell proliferation, apoptosis, and inflammation.

Genistein's Impact on Key Cellular Signaling Pathways

cluster_pathways Signaling Pathways Modulated by Genistein cluster_outcomes Cellular Outcomes Genistein Genistein (Active Metabolite) PI3K_Akt PI3K/Akt/mTOR Genistein->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Genistein->MAPK_ERK Inhibits NFkB NF-κB Genistein->NFkB Inhibits Wnt Wnt/β-catenin Genistein->Wnt Inhibits JAK_STAT JAK/STAT Genistein->JAK_STAT Inhibits Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Impacts Proliferation ↓ Cell Proliferation PI3K_Akt->Proliferation Impacts Angiogenesis ↓ Angiogenesis PI3K_Akt->Angiogenesis Impacts MAPK_ERK->Proliferation Impacts Inflammation ↓ Inflammation NFkB->Inflammation Impacts Wnt->Proliferation Impacts JAK_STAT->Proliferation Impacts

Figure 2: Overview of key signaling pathways modulated by Genistein.

Technical Support Center: Scaling Up the Isolation of 4''-methyloxy-Genistin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the isolation of 4''-methyloxy-Genistin. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to facilitate a smooth transition from laboratory to pilot or industrial scale production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound, also known as Genistein 7-O-beta-D-glucoside-4''-O-methylate, is a methylated isoflavone (B191592) glycoside.[1] It is a derivative of genistin (B1671436) and has been isolated from sources such as Citrus aurantium L. and the seeds of Glycine max (L.) merr (soybean).[1][2]

Q2: What are the key challenges when scaling up the isolation of this compound?

A2: The primary challenges include:

  • Maintaining Yield and Purity: Ensuring high recovery and purity at larger scales can be difficult due to the increased complexity of handling large volumes of solvents and materials.

  • Co-eluting Impurities: Structurally similar isoflavones present in the crude extract can co-elute with this compound, complicating purification.

  • Thermal Degradation: Isoflavone glycosides can be sensitive to high temperatures, which may be used in large-scale extraction and solvent evaporation processes.[3][4]

  • Crystallization: Inducing crystallization of a highly pure product from a large volume of solvent can be challenging.

Q3: What solvents are recommended for the extraction and purification of this compound?

A3: this compound is soluble in DMSO, pyridine, methanol (B129727), and ethanol.[2] For extraction from plant material, polar solvents like methanol, ethanol, and acetonitrile (B52724), often in mixtures with water, are commonly used for isoflavones.[4][5] The choice of solvent for chromatography will depend on the stationary phase used.

Q4: How can the purity of this compound be assessed during the scale-up process?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is the standard method for assessing the purity of this compound.[1] Purity is typically determined by the area percentage of the main peak in the chromatogram.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling-up of this compound isolation.

Low Extraction Yield
Symptom Potential Cause Recommended Solution
The amount of this compound in the crude extract is lower than expected.Incomplete Extraction: The solvent-to-solid ratio may be too low for the increased batch size, or the extraction time may be insufficient.Increase the solvent volume and/or the extraction time. Consider using modern extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[3]
Degradation during Extraction: High temperatures can lead to the degradation of isoflavone glycosides.[4]Perform extraction at room temperature or under reflux at a controlled, lower temperature.
Improper Solvent Choice: The selected solvent may not be optimal for extracting this compound from the specific biomass.Experiment with different solvent systems, such as varying the percentage of organic solvent (e.g., methanol, ethanol, acetonitrile) in water.[2][5]
Poor Chromatographic Separation
Symptom Potential Cause Recommended Solution
Peak Tailing in HPLC: The peak for this compound is asymmetrical with a trailing edge.Secondary Silanol (B1196071) Interactions: The hydroxyl groups on the isoflavone can interact with free silanol groups on the silica-based stationary phase.[6]Use an end-capped HPLC column. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. Add a competing base to the mobile phase in small concentrations.[7]
Column Overload: Injecting a sample that is too concentrated for the column size.[6]Reduce the injection volume or dilute the sample.
Co-elution of Impurities: Other isoflavones or impurities are not fully resolved from the this compound peak.Inadequate Mobile Phase Gradient: The gradient may be too steep, not allowing for sufficient separation.Optimize the gradient by making it shallower around the elution time of the target compound.
Incorrect Stationary Phase: The chosen stationary phase may not have the right selectivity for the separation.Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Difficulty with Crystallization
Symptom Potential Cause Recommended Solution
Product Oiling Out: The purified this compound forms an oil instead of crystals upon solvent evaporation.Residual Impurities: Small amounts of impurities can inhibit crystal formation.Re-purify the material using a different chromatographic method or solvent system.
Supersaturation is too High: Rapid solvent evaporation can lead to the formation of an amorphous oil.Slow down the rate of solvent evaporation. Consider using vapor diffusion or solvent layering techniques.[8]
No Crystal Formation: The product remains in solution even at high concentrations.Solvent is too Solubilizing: The chosen solvent system may be too effective at dissolving the compound.Use an anti-solvent addition method, where a solvent in which the compound is insoluble is slowly added to the solution to induce precipitation.[8]
Lack of Nucleation Sites: Spontaneous nucleation is not occurring.Use seeding with a small crystal of this compound or a structurally similar compound. Scratch the inside of the glass vessel to create nucleation sites.[8]

Experimental Protocols

Protocol 1: Scaled-Up Extraction of this compound from Soy Flakes

This protocol is adapted from methods used for the large-scale extraction of isoflavones from soy.[9]

  • Extraction:

    • Load defatted soy flakes into a suitable extraction vessel.

    • Add methanol at a solvent-to-solid ratio of 5:1 (v/w).

    • Stir the mixture at 55°C for 30 minutes.

    • Separate the solid material by filtration or centrifugation.

    • Repeat the extraction on the solid material four more times.

    • Combine the five filtrates to form the crude extract.

  • Initial Purification (Optional):

    • Add acetone (B3395972) to the combined methanolic extract to precipitate phosphatides and other impurities.

    • Decant the supernatant.

    • Add two volumes of water to the supernatant to precipitate the isoflavone glycosides.

    • Collect the precipitate by filtration.

Protocol 2: Preparative Chromatographic Purification

This protocol provides a general framework for purification. The specific parameters will need to be optimized for the scale and equipment used.

  • Column Selection and Packing:

    • Choose a suitable stationary phase, such as C18 silica (B1680970) gel for reversed-phase chromatography or a macroporous resin.

    • Pack the preparative column according to the manufacturer's instructions.

  • Sample Preparation:

    • Dissolve the crude extract or the precipitated isoflavones in a minimal amount of a strong solvent (e.g., DMSO) and then dilute with the initial mobile phase.

  • Chromatography:

    • Equilibrate the column with the initial mobile phase (e.g., a mixture of water and acetonitrile with a small amount of acid like formic or acetic acid).

    • Load the prepared sample onto the column.

    • Elute the column with a linear or step gradient of increasing organic solvent concentration.

    • Collect fractions and analyze them by HPLC to identify those containing pure this compound.

  • Concentration and Crystallization:

    • Pool the pure fractions.

    • Concentrate the solution under reduced pressure.

    • Induce crystallization by slow evaporation, cooling, or anti-solvent addition.

    • Collect the crystals by filtration and dry them under vacuum.

Data Presentation

Table 1: Comparison of Solvents for Isoflavone Extraction
Solvent SystemRelative Extraction EfficiencyNotes
53% Acetonitrile in WaterHighSuperior for extracting all 12 soy isoflavone forms.[5]
80% Ethanol in WaterModerate-HighCommonly used for isoflavone extraction.[2]
80% Methanol in WaterModerate-HighEffective but may extract more polar impurities.[9]
53% Acetone in WaterModerateLess efficient than acetonitrile.[5]
Table 2: Typical HPLC Parameters for Isoflavone Analysis
ParameterValueReference
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A Water with 0.1% Acetic Acid[2]
Mobile Phase B Acetonitrile with 0.1% Acetic Acid[2]
Gradient Linear gradient, e.g., 10% B to 30% B over 60 minutes[10]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 254 nm or 260 nm[10]
Column Temperature 30-60°C[6][10]

Mandatory Visualization

Experimental Workflow

experimental_workflow Figure 1: Experimental Workflow for Scaling Up this compound Isolation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product raw_material Raw Material (e.g., Soy Flakes) extraction Solvent Extraction (e.g., Methanol) raw_material->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract prep_chromatography Preparative Chromatography (e.g., Reversed-Phase) crude_extract->prep_chromatography fraction_collection Fraction Collection prep_chromatography->fraction_collection hplc_analysis HPLC Analysis fraction_collection->hplc_analysis pure_fractions Pooling of Pure Fractions hplc_analysis->pure_fractions concentration Concentration (Solvent Evaporation) pure_fractions->concentration crystallization Crystallization concentration->crystallization drying Drying crystallization->drying final_product Pure this compound drying->final_product

Caption: A logical workflow for the scaled-up isolation of this compound.

Signaling Pathways

The biological activity of this compound is expected to be similar to its parent compound, genistein. Genistein is known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

signaling_pathway Figure 2: Potential Signaling Pathways Modulated by this compound (based on Genistein) cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis genistein This compound (as Genistein) pi3k PI3K genistein->pi3k Inhibition erk ERK1/2 genistein->erk Inhibition nfkb NF-κB genistein->nfkb Inhibition bax Bax genistein->bax Activation bcl2 Bcl-2 genistein->bcl2 Inhibition akt Akt pi3k->akt cell_proliferation Cell Proliferation akt->cell_proliferation ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk erk->cell_proliferation ikb IκB Kinase ikb->nfkb angiogenesis Angiogenesis nfkb->angiogenesis caspases Caspases bax->caspases bcl2->caspases apoptosis_node Apoptosis caspases->apoptosis_node

Caption: Potential signaling pathways influenced by this compound.[9][11]

References

Technical Support Center: Reducing Variability in 4''-methyloxy-Genistin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in bioassays involving 4''-methyloxy-Genistin. The content is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it exert its biological effects?

A1: this compound is a methoxylated derivative of genistin, which is a glycoside form of the isoflavone (B191592) genistein (B1671435). In bioassays, its biological activity is primarily attributed to its conversion to the aglycone form, genistein. This conversion is typically mediated by β-glucosidases present in cell culture or in vivo systems.[1][2][3] Genistein then interacts with various cellular targets, including estrogen receptors and other signaling pathways, to elicit a biological response.

Q2: My bioassay results with this compound are highly variable between experiments. What are the most common sources of this inter-assay variability?

A2: Inter-assay variability is a common challenge and can stem from several factors. Key sources include:

  • Cell Culture Conditions: Variations in cell passage number, cell seeding density, and confluence can significantly impact cellular responses.[4]

  • Reagent Stability and Preparation: Inconsistent preparation of this compound stock solutions, degradation of the compound, and lot-to-lot variability of reagents like serum and media can introduce significant error.

  • Inconsistent Enzymatic Conversion: The conversion of this compound to its active form, genistein, by cellular enzymes can vary between cell batches and culture conditions.[5][1][2]

  • Incubation Times and Conditions: Deviations in incubation times, temperature, and CO2 levels can alter cellular metabolism and responses.

Q3: I am observing significant variability within the same plate in my this compound bioassay. What could be causing this intra-assay variability?

A3: Intra-assay variability often points to technical inconsistencies during the assay setup. Common causes include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or reagents across the plate is a major contributor to variability.

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, leading to different results compared to the inner wells.

  • Incomplete Mixing: Failure to properly mix reagents or the compound in the wells can lead to a non-uniform concentration gradient.

  • Cell Seeding Inconsistency: A non-homogenous cell suspension can result in different cell numbers per well.

Q4: The biological activity I observe for this compound is much lower than expected compared to genistein. Why might this be?

A4: The lower apparent activity of this compound compared to genistein is expected and is primarily due to its reliance on enzymatic conversion to the active aglycone form.[5][1][2] The rate and extent of this conversion can be a limiting factor in the bioassay. It is also possible that the cellular uptake of the glycoside form is less efficient than that of the aglycone.

Troubleshooting Guides

Issue 1: High Background Signal in the Bioassay

High background can mask the specific signal from this compound, reducing the assay's sensitivity and dynamic range.

Potential Cause Troubleshooting Step
Contaminated Reagents or Media Use fresh, sterile reagents and media. Filter-sterilize all solutions.
Non-specific Binding of Detection Reagents Increase the number of washing steps.[6][7] Optimize the concentration of the blocking agent.[6]
Autofluorescence of the Compound Run a control plate with this compound but without cells to measure its intrinsic fluorescence at the assay wavelengths.
Phenol (B47542) Red in Media Use phenol red-free media, as it can act as a weak estrogen and contribute to background in estrogenicity assays.
Substrate Instability Ensure the substrate for the detection enzyme is fresh and protected from light.[8]
Issue 2: Poor Reproducibility of the Standard Curve

An inconsistent standard curve will lead to inaccurate quantification of the biological effect of this compound.

Potential Cause Troubleshooting Step
Improper Standard Preparation Prepare fresh serial dilutions of the standard for each assay. Avoid repeated freeze-thaw cycles of the stock solution.
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the standard dilutions to minimize pipetting variability.
Inconsistent Incubation Times Ensure all wells of the standard curve are treated for the same duration.
Curve Fitting Issues Use appropriate non-linear regression models (e.g., four-parameter logistic fit) to analyze the standard curve data.[9]
Issue 3: Inconsistent Cell Viability or Proliferation Results

Variability in cell health and growth will directly impact the results of any bioassay measuring these endpoints.

Potential Cause Troubleshooting Step
High Cell Passage Number Use cells within a consistent and low passage number range to avoid phenotypic drift.[4]
Uneven Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating to achieve a uniform cell distribution in each well.
Solvent (DMSO) Toxicity Keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, and ensure it is consistent across all wells.[10][11][12]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cell physiology and response to stimuli.

Data Presentation

Table 1: Representative Cell Viability Data for Genistein in Colon Cancer Cell Lines (48h Treatment)

Cell LineGenistein Concentration (µM)Cell Viability (%)Standard Deviation
HT291~100± 5
5~100± 4
50~94± 3
100~90± 4
SW6201~100± 6
5~100± 5
50~37± 7
100~35± 6
Data synthesized from a study on genistein's effects.[13] The variability, as indicated by the standard deviation, can be influenced by the factors outlined in the troubleshooting guides.

Table 2: Inter- and Intra-Assay Coefficients of Variation (%CV)

Assay ParameterAcceptable RangePotential Implications of High %CV
Intra-Assay %CV < 10%[14]Inconsistent pipetting, uneven cell seeding, edge effects.
Inter-Assay %CV < 15%[14]Changes in cell passage number, reagent lot variability, inconsistent incubation conditions.
These are general guidelines for assay precision.[14][15] Achieving these targets is crucial for reliable data.

Experimental Protocols

Representative Protocol: MCF-7 Cell Proliferation Assay for Estrogenic Activity

This protocol is adapted from established methods for assessing the estrogenic activity of phytoestrogens.[4][16][17][18][19]

  • Cell Culture:

    • Culture MCF-7 cells in RPMI medium with Phenol Red and 10% Fetal Bovine Serum (FBS).

    • Two days prior to the assay, switch the cells to phenol red-free medium containing 5% charcoal-stripped FBS to remove estrogenic compounds.[16]

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in 96-well plates at a density of 400 cells per well in 200 µL of hormone-free medium.[16]

    • Incubate for 3 days to allow for cell attachment and adaptation.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in hormone-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., 17β-estradiol).

    • Change the medium and re-apply the treatments every 48 hours for a total of 6 days.

  • Quantification of Cell Proliferation:

    • At the end of the treatment period, quantify cell proliferation using a suitable method, such as the MTT assay[20] or a DNA quantification assay (e.g., diphenylamine (B1679370) assay).[16]

    • Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the vehicle control.

    • Plot the concentration-response curve and determine the EC50 value.

Visualizations

Experimental Workflow for a Cell-Based Bioassay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Dilutions add_compound Add Compound to Wells prep_compound->add_compound seed_cells->add_compound incubate Incubate for Defined Period add_compound->incubate add_reagent Add Detection Reagent incubate->add_reagent read_plate Read Plate (Absorbance/Fluorescence) add_reagent->read_plate calc_results Calculate Results read_plate->calc_results analyze_data Analyze Data (e.g., EC50) calc_results->analyze_data

Caption: A generalized workflow for a cell-based bioassay with this compound.

Signaling Pathway of Genistein (Active Metabolite)

G Metabolite Genistein ER Estrogen Receptor (ERα/ERβ) Metabolite->ER Binds to Other_Pathways Other Signaling Pathways (e.g., PI3K/Akt, MAPK) Metabolite->Other_Pathways Modulates ERE Estrogen Response Element ER->ERE Binds to Gene_Expression Gene Expression ERE->Gene_Expression Regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Impacts Apoptosis Apoptosis Gene_Expression->Apoptosis Impacts Biological_Response Biological Response Cell_Proliferation->Biological_Response Apoptosis->Biological_Response Other_Pathways->Biological_Response

Caption: Simplified signaling pathway of genistein, the active metabolite of this compound.

Troubleshooting Logic for Bioassay Variability

G Variability High Bioassay Variability Inter_Assay Inter-Assay Variability Variability->Inter_Assay Intra_Assay Intra-Assay Variability Variability->Intra_Assay Cell_Culture Check Cell Culture Conditions Inter_Assay->Cell_Culture Reagents Check Reagent Preparation & Stability Inter_Assay->Reagents Protocol Review Assay Protocol Inter_Assay->Protocol Pipetting Check Pipetting Technique Intra_Assay->Pipetting Plate_Effects Assess for Plate Effects (e.g., Edge) Intra_Assay->Plate_Effects Mixing Ensure Proper Mixing Intra_Assay->Mixing

Caption: A logical approach to troubleshooting sources of variability in bioassays.

References

Validation & Comparative

A Comparative Analysis of Estrogen Receptor Binding: 4''-Methyloxy-Genistin versus Genistein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the estrogen receptor (ER) binding properties of 4''-methyloxy-Genistin and its aglycone form, genistein (B1671435). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology, endocrinology, and drug discovery.

Introduction

Genistein, a prominent isoflavone (B191592) found in soy products, is a well-documented phytoestrogen that interacts with estrogen receptors, playing a role in various physiological processes. Its glycosidic and methylated derivative, this compound, is also a subject of interest for its potential biological activities. Understanding the differential binding of these compounds to the two main estrogen receptor subtypes, ERα and ERβ, is crucial for elucidating their mechanisms of action and potential therapeutic applications.

Quantitative Comparison of Estrogen Receptor Binding Affinity

The binding affinity of a compound to a receptor is a critical determinant of its biological activity. This is often quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of a ligand required to displace 50% of a radiolabeled ligand from the receptor, and the relative binding affinity (RBA), which compares the compound's binding affinity to that of the natural ligand, 17β-estradiol (E2).

While extensive quantitative data is available for genistein, specific binding affinity values for this compound are not readily found in the current body of scientific literature. However, studies on similar isoflavone glycosides provide a strong basis for a qualitative comparison. It is a well-established principle that the glycosylation of isoflavones significantly reduces their binding affinity for estrogen receptors. The sugar moiety sterically hinders the optimal interaction of the isoflavone core with the ligand-binding pocket of the receptor. Therefore, it is anticipated that this compound will exhibit a considerably lower binding affinity for both ERα and ERβ compared to genistein.

Table 1: Estrogen Receptor Binding Affinity of Genistein

CompoundReceptorRelative Binding Affinity (RBA) (%) vs. 17β-estradiolIC50 (nM)Selectivity
Genistein ERα0.2 - 5~500ERβ preferential (7-30 fold)[1]
ERβ6.8 - 36~20
This compound ERαSignificantly lower than Genistein (inferred)Data not availableData not available
ERβSignificantly lower than Genistein (inferred)Data not availableData not available

Note: RBA and IC50 values for genistein can vary between studies due to different experimental conditions. The data presented represents a consensus range from multiple sources.

Genistein consistently demonstrates a preferential binding to ERβ over ERα, with a selectivity ratio ranging from 7 to 30-fold.[1] This preferential binding is a key aspect of its biological activity. In contrast, isoflavone glycosides like genistin (B1671436) bind weakly to both estrogen receptors.

Experimental Protocols

The data for estrogen receptor binding affinity is typically generated using competitive radioligand binding assays. The following is a generalized protocol for such an assay.

Estrogen Receptor Competitive Binding Assay

1. Materials and Reagents:

  • Receptors: Human recombinant ERα and ERβ proteins.

  • Radioligand: [3H]-17β-estradiol.

  • Test Compounds: Genistein, this compound, and unlabeled 17β-estradiol (for standard curve).

  • Assay Buffer: Tris-based buffer containing protease inhibitors.

  • Separation Matrix: Hydroxylapatite or dextran-coated charcoal.

  • Scintillation Cocktail and Counter.

2. Assay Procedure:

  • A fixed concentration of the respective estrogen receptor subtype and the radioligand ([3H]-17β-estradiol) are incubated together.

  • Increasing concentrations of the unlabeled test compounds (genistein, this compound) or unlabeled 17β-estradiol are added to compete for binding to the receptor.

  • The reaction mixtures are incubated to reach equilibrium.

  • The receptor-bound radioligand is separated from the free radioligand using a separation matrix.

  • The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

3. Data Analysis:

  • The data is plotted as the percentage of specifically bound [3H]-17β-estradiol against the logarithm of the competitor concentration.

  • The IC50 value for each compound is determined from the resulting dose-response curve.

  • The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Signaling Pathways and Experimental Workflow

Estrogen Receptor Signaling Pathway

Upon binding of a ligand, such as genistein, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription and subsequent physiological effects.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Genistein / This compound ER Estrogen Receptor (ERα / ERβ) Ligand->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation Dimer ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding Coactivators Co-activators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Modulation

Figure 1. Estrogen Receptor Signaling Pathway.

Experimental Workflow: Competitive Binding Assay

The workflow for a competitive estrogen receptor binding assay involves a series of steps to determine the relative binding affinity of test compounds.

ER_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Prep Prepare Recombinant ERα and ERβ Incubation Incubate Receptor, [3H]-E2, and varying concentrations of Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare Radiolabeled ([3H]-E2) and Test Compounds Ligand_Prep->Incubation Separation Separate Bound from Free Ligand (e.g., Hydroxylapatite) Incubation->Separation Counting Quantify Radioactivity in Bound Fraction Separation->Counting Analysis Plot Data and Determine IC50 & RBA Counting->Analysis

Figure 2. Experimental Workflow of a Competitive Binding Assay.

Conclusion

References

Unveiling the Anti-proliferative Potential of 4''-methyloxy-Genistin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of 4''-methyloxy-Genistin against its parent compound, genistin, and the aglycone, genistein (B1671435). While direct experimental data on the anti-proliferative activity of this compound is limited, this document extrapolates its potential efficacy based on the well-documented activities of genistein and its glycoside derivatives. We present a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for validation, and a structured comparison of available data.

Comparative Analysis of Anti-proliferative Activity

Limited direct quantitative data for this compound necessitates a comparison based on the broader understanding of genistein and its glycosides. Generally, the glycosylation of genistein can influence its bioavailability and bioactivity. The addition of a sugar moiety, as in genistin, can alter the molecule's solubility and interaction with cellular targets. The further methylation at the 4''-position of the glucose moiety in this compound may further modulate these properties.

CompoundChemical StructureReported IC50 Values (µM)Target Cancer Cell LinesReference
Genistein Aglycone5 - 150Breast (MCF-7, MDA-MB-231), Prostate (PC-3, LNCaP), Colon (HT-29), Cervical (HeLa)[1][2]
Genistin Genistein-7-O-glucosideGenerally higher than genisteinOvarian (SK-OV-3)[3][4]
This compound Genistein-7-O-(4''-O-methyl)-glucosideData not availableNot reportedN/A
Genistein-8-C-glucoside C-glycoside of Genistein~90Ovarian (SK-OV-3)[3]

Note: The IC50 values for genistein can vary significantly depending on the cancer cell line and experimental conditions. O-glycosylation, as seen in genistin, has been observed in some studies to reduce the anti-proliferative bioactivity compared to the aglycone form.[5] The specific impact of 4''-methylation on the glycoside's activity requires direct experimental validation.

Potential Mechanisms of Anti-proliferative Action

The anti-proliferative effects of genistein and its derivatives are attributed to their ability to modulate multiple signaling pathways crucial for cancer cell growth and survival.[6] It is hypothesized that this compound, upon potential intracellular deglycosylation to genistein, would exert similar effects.

Key Signaling Pathways Modulated by Genistein:

  • PI3K/Akt Signaling Pathway: Genistein is a known inhibitor of the PI3K/Akt pathway, a central regulator of cell survival, proliferation, and metabolism. Inhibition of this pathway can lead to the induction of apoptosis.

  • MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation. Genistein has been shown to modulate this pathway, contributing to its anti-cancer effects.

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer progression by promoting cell survival and proliferation. Genistein can suppress NF-κB activation, leading to the downregulation of its target genes.

  • Cell Cycle Regulation: Genistein can induce cell cycle arrest at various checkpoints, notably the G2/M phase, by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[7]

Diagram of Potential Signaling Pathways Targeted by this compound (via Genistein):

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K MAPK MAPK/ERK Pathway RTK->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation MAPK->Proliferation CellCycle Cell Cycle Arrest Genistin This compound Genistein Genistein Genistin->Genistein Intracellular Deglycosylation Genistein->PI3K Genistein->Akt Genistein->NFkB Genistein->MAPK Genistein->Apoptosis Genistein->CellCycle

Caption: Potential signaling pathways modulated by this compound following conversion to genistein.

Experimental Protocols for Validation

To validate the anti-proliferative effects of this compound, a series of in vitro experiments are recommended.

1. Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound, Genistin, Genistein (and other controls)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, genistin, genistein, and a vehicle control.

    • Incubate for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay:

G A Seed Cells in 96-well Plate B Treat with Compounds (e.g., this compound) A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

2. Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify specific proteins involved in signaling pathways like PI3K/Akt.

  • Materials:

    • Treated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., β-actin).

3. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated cells

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold) for fixation

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Harvest and wash treated cells with PBS.

    • Fix the cells in ice-cold 70% ethanol.

    • Wash the fixed cells and treat with RNase A to remove RNA.

    • Stain the cells with PI solution.

    • Analyze the stained cells using a flow cytometer to acquire DNA content data.

    • Analyze the data to determine the percentage of cells in G0/G1, S, and G2/M phases.

Logical Relationship for Validating Anti-proliferative Effects:

G A Hypothesis: This compound has anti-proliferative effects B MTT Assay: Demonstrate decreased cell viability A->B C Cell Cycle Analysis: Identify cell cycle arrest A->C D Western Blot: Confirm modulation of key signaling pathways (e.g., PI3K/Akt) A->D E Conclusion: Validate anti-proliferative activity and elucidate mechanism B->E C->E D->E

References

A Comparative Analysis of 4''-methyloxy-Genistin and Daidzein in Cancer Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in available research currently limits a direct, data-driven comparison between 4''-methyloxy-Genistin and daidzein (B1669772) regarding their effects on cancer cell viability. While extensive research has been conducted on daidzein, a well-known isoflavone (B191592), information on this compound is sparse. This guide provides a comprehensive overview of the existing experimental data for daidzein and summarizes the limited understanding of this compound, highlighting the need for further research on the latter.

Overview of the Compounds

Daidzein , another prominent isoflavone found in soy, has been the subject of numerous studies investigating its anti-cancer properties. Research has shown that daidzein can inhibit the proliferation and viability of various cancer cell lines.[2] Its mechanisms of action involve the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways implicated in cancer progression.

Quantitative Data on Cancer Cell Viability

Due to the lack of specific studies on this compound, this section focuses on the experimental data available for daidzein. The following table summarizes the half-maximal inhibitory concentration (IC50) values of daidzein in different human cancer cell lines, providing a measure of its potency in inhibiting cell viability.

Cancer Cell LineCancer TypeIC50 Value (µM)Assay DurationReference
A-375Melanoma18Not Specified[1]
MCF-7Breast Cancer5024, 48, and 72 hours[3][4]
BEL-7402Liver Cancer59.7 ± 8.148 hours[5]
PC-3Prostate CancerWeakly inhibitory72 hours[2]
A549Lung CancerNo inhibition up to 100 µM72 hours[2][5]
PaCa-2Pancreatic CancerNo inhibition up to 100 µM72 hours[2]
MDA-MB-231Breast CancerNo inhibition up to 100 µM72 hours[2]
HeLaCervical Cancer>100 µM48 hours[5]
HepG-2Liver Cancer>100 µM48 hours[5]
MG-63Osteosarcoma>100 µM48 hours[5]

Experimental Protocols: Cell Viability Assay

The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common colorimetric assay used to assess cell viability in the cited studies on daidzein.

Objective: To determine the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Daidzein (or other test compound)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.[4]

    • Incubate the plate for 24 hours to allow the cells to attach and enter an exponential growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of daidzein in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of daidzein (e.g., 0, 25, 50, 100 µM).[4] Include a vehicle control (medium with the same concentration of DMSO used to dissolve daidzein).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[4]

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for a few minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group (untreated or vehicle-treated cells).

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Signaling Pathways and Experimental Workflow

The following diagrams visualize the signaling pathways affected by daidzein and a general workflow for a cell viability experiment.

daidzein_signaling_pathway cluster_daidzein Daidzein cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Daidzein Daidzein FGFR3 FGFR3 Daidzein->FGFR3 Inhibits PI3K PI3K Daidzein->PI3K Inhibits Akt Akt Daidzein->Akt Inhibits ROS ROS Daidzein->ROS Increases Bax Bax Daidzein->Bax Upregulates Bcl2 Bcl2 Daidzein->Bcl2 Downregulates CellCycleArrest CellCycleArrest Daidzein->CellCycleArrest Induces FGFR3->PI3K Activates FGFR3->Akt Activates Erk Erk FGFR3->Erk Activates PI3K->Akt CytochromeC CytochromeC ROS->CytochromeC Release Bax->CytochromeC Release Bcl2->CytochromeC Inhibits Release Apoptosis Apoptosis CytochromeC->Apoptosis Induces

Caption: Signaling pathways modulated by daidzein in cancer cells.

cell_viability_workflow start Start: Cancer Cell Culture seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with compound (e.g., Daidzein) at various concentrations seed_cells->treat_cells incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubate add_reagent Add cell viability reagent (e.g., MTT, WST-1) incubate->add_reagent incubate_reagent Incubate for color development add_reagent->incubate_reagent measure_absorbance Measure absorbance with a microplate reader incubate_reagent->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End: Determine effect on cell viability analyze_data->end

Caption: General experimental workflow for a cancer cell viability assay.

Conclusion

The available scientific literature provides a substantial body of evidence on the effects of daidzein on cancer cell viability, highlighting its potential as an anti-cancer agent. It demonstrates dose- and time-dependent inhibitory effects on various cancer cell lines through the induction of apoptosis and cell cycle arrest, mediated by the modulation of signaling pathways such as the PI3K/Akt and FGFR3 pathways.[1][6]

In stark contrast, there is a significant lack of published data specifically investigating the effects of this compound on cancer cell viability. While it is suggested that its biological activity is likely due to its metabolic conversion to genistein (B1671435), further research is imperative to understand its unique properties, if any, and to provide a sound basis for comparison with other isoflavones like daidzein. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to fully explore the therapeutic potential of this and other lesser-known isoflavones.

References

Comparative Bioavailability of Genistein, Genistin, and 4''-Methyloxy-Genistin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the oral bioavailability and metabolic pathways of the isoflavone (B191592) genistein (B1671435) and its glycoside derivatives, genistin (B1671436) and 4''-methyloxy-genistin (B591309), is crucial for understanding their physiological effects and therapeutic potential. This guide provides a comparative overview of their pharmacokinetic profiles, supported by experimental data, to aid researchers, scientists, and drug development professionals in their investigations.

The bioavailability of isoflavones, plant-derived compounds with estrogen-like activity, is a key determinant of their biological efficacy. Genistein, the aglycone form, and its glycoside conjugate, genistin, are the most abundant isoflavones in soy products.[1] The metabolic fate of these compounds, particularly the enzymatic cleavage of the sugar moiety from genistin to release genistein, significantly influences their absorption and subsequent systemic exposure.[1] While extensive research has focused on genistein and genistin, data on modified glycosides such as this compound remains limited, presenting a gap in the understanding of structure-activity relationships concerning bioavailability.

Quantitative Bioavailability Data

Pharmacokinetic studies in rat models provide valuable insights into the comparative bioavailability of genistein and genistin. The data consistently demonstrates that while genistein is absorbed more rapidly, its glycoside counterpart, genistin, may lead to a greater overall systemic exposure.

CompoundDose (Oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Animal ModelReference
Genistein40 mg/kg4876.19231,269.6630.75Rat[2]
Genistin64 mg/kg (equivalent to 40 mg/kg genistein)3763.96851,221.0848.66Rat[2]

Note: Data for this compound is not currently available in the public domain. Further research is required to elucidate its pharmacokinetic profile.

Experimental Protocols

The following methodologies are representative of the experimental designs employed in the cited bioavailability studies.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model: Male Sprague-Dawley rats are typically used for these studies. The animals are housed in controlled environmental conditions and acclimatized before the experiment. Fasting overnight prior to dosing is a common practice to minimize food-drug interactions.

2. Compound Administration:

  • Oral (p.o.) Administration: Test compounds (genistein, genistin) are suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose solution, and administered via oral gavage at a specified dose.

  • Intravenous (i.v.) Administration: For determining absolute bioavailability, a solution of the compound in a sterile vehicle (e.g., saline with a co-solvent) is administered as a bolus injection into a cannulated vein (e.g., femoral or jugular vein).

3. Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from a cannulated vein or via retro-orbital bleeding. Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by enzymatic hydrolysis (using β-glucuronidase/sulfatase) to convert conjugated metabolites back to the aglycone form (genistein) for total isoflavone quantification.

  • Analytical Instrumentation: The concentrations of genistein in the plasma samples are determined using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection. A validated method with appropriate calibration standards and quality controls is essential for accurate quantification.

5. Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated from the plasma concentration-time data using non-compartmental analysis. Absolute bioavailability is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in these bioavailability studies, the following diagrams have been generated.

Experimental_Workflow cluster_preclinical_study In Vivo Bioavailability Study cluster_data_interpretation Data Interpretation & Comparison Animal_Model Rat Model Selection (e.g., Sprague-Dawley) Dosing Compound Administration (Oral Gavage or IV Injection) Animal_Model->Dosing Acclimatization & Fasting Sampling Serial Blood Sampling Dosing->Sampling Post-Dose Timepoints Analysis Plasma Sample Analysis (HPLC-MS/MS) Sampling->Analysis Sample Preparation (Hydrolysis) PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Concentration Data Metabolism Metabolic Pathway Identification Analysis->Metabolism Bioavailability Comparative Bioavailability (Cmax, Tmax, AUC) PK_Analysis->Bioavailability

Caption: Experimental workflow for a comparative bioavailability study.

The metabolic fate of genistin and, hypothetically, this compound, is a critical aspect of their bioavailability. The initial and primary step is the deglycosylation in the intestine to release the active aglycone, genistein.

Metabolic_Pathway cluster_absorption Intestinal Lumen & Enterocytes cluster_metabolism Enterocytes & Liver (Phase II Metabolism) cluster_circulation Systemic Circulation Genistin Genistin Deglycosylation Deglycosylation (β-glucosidases) Genistin->Deglycosylation Methoxy_Genistin This compound (Hypothetical) Methoxy_Genistin->Deglycosylation Genistein Genistein UGT_SULT UGTs / SULTs Genistein->UGT_SULT Deglycosylation->Genistein Genistein_Metabolites Genistein Glucuronides & Sulfates Systemic_Circulation Systemic Circulation Genistein_Metabolites->Systemic_Circulation UGT_SULT->Genistein_Metabolites

Caption: Metabolic pathway of genistin and hypothesized pathway for this compound.

References

Comparative Analysis of Genistein Antibody Cross-Reactivity with 4''-methyloxy-Genistin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of genistein (B1671435) antibodies with its methoxylated glycoside, 4''-methyloxy-Genistin. Due to a lack of direct experimental data in the current literature, this document outlines the structural basis for potential cross-reactivity and provides a detailed experimental protocol to determine it quantitatively. This information is crucial for the accurate interpretation of immunoassay results in research and clinical settings.

Structural Basis for Potential Cross-Reactivity

Genistein is a well-studied isoflavone (B191592) phytoestrogen.[1][2][3] this compound is a derivative of genistein, specifically a glycoside with a methoxy (B1213986) group attached to the sugar moiety.[4][5][6] The core structure of genistein, which is the primary epitope for antibody recognition, remains intact in this compound.

Figure 1: Chemical Structures

CompoundChemical Structure
Genistein Genistein Structure
This compound this compound Structure

The key difference lies in the presence of the methoxylated sugar group at the 7-hydroxyl position of the genistein backbone in this compound. Antibody cross-reactivity is dependent on the similarity of the epitope, the region of the antigen that the antibody binds to.[7][8][9] If the antibody was generated against the core isoflavone structure of genistein, it is plausible that it will exhibit some degree of cross-reactivity with this compound. However, the bulky sugar group could sterically hinder the antibody binding, leading to a lower affinity compared to genistein.

Hypothetical Cross-Reactivity Data

To accurately assess the specificity of a genistein antibody, a competitive ELISA is the recommended method.[7][10][11][12][13] The following table illustrates how the results of such an experiment would be presented, with hypothetical data for demonstration purposes. The percentage cross-reactivity is calculated using the formula:

% Cross-Reactivity = (Concentration of Genistein at 50% Inhibition / Concentration of this compound at 50% Inhibition) x 100

AnalyteConcentration at 50% Inhibition (IC50) (ng/mL)% Cross-Reactivity
Genistein 10100%
This compound 2504%

This hypothetical data suggests that the antibody has a significantly higher affinity for genistein than for this compound.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Determination

This protocol outlines the steps to quantify the cross-reactivity of a genistein antibody with this compound.

Materials:

  • High-binding 96-well microtiter plates

  • Genistein standard

  • This compound

  • Genistein antibody (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well microtiter plate with a genistein-protein conjugate (e.g., genistein-BSA) in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of genistein (standard) and this compound (test compound). In a separate plate or tubes, pre-incubate the diluted standards and test compound with the genistein primary antibody for 1 hour at room temperature.

  • Addition to Plate: Transfer the pre-incubated mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration for both genistein and this compound. Determine the IC50 values and calculate the percentage cross-reactivity.

Genistein Signaling Pathway

Genistein exerts its biological effects by modulating various cellular signaling pathways.[14][15][16][17][18] One of the key pathways affected is the PI3K/Akt signaling cascade, which is crucial in cell survival and proliferation.

Genistein_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Genistein Genistein Genistein->RTK Inhibits

Caption: Genistein inhibits the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining antibody cross-reactivity using competitive ELISA.

Competitive_ELISA_Workflow A 1. Coat Plate with Genistein-Protein Conjugate B 2. Wash A->B C 3. Block Non-specific Sites B->C D 4. Wash C->D E 5. Pre-incubate Antibody with Genistein or this compound D->E F 6. Add Mixture to Plate E->F G 7. Wash F->G H 8. Add Secondary Antibody G->H I 9. Wash H->I J 10. Add Substrate I->J K 11. Stop Reaction J->K L 12. Read Absorbance K->L

References

A Head-to-Head Comparison of 4''-Methyloxy-Genistin and Other Phytoestrogens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of 4''-methyloxy-genistin (B591309) and other prominent phytoestrogens for researchers, scientists, and drug development professionals. By summarizing key performance data, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to facilitate informed decisions in the selection and application of these compounds in research and development.

Introduction to this compound

This compound is a naturally occurring isoflavone (B191592) found in soybeans and other legumes. Structurally, it is a methoxylated glycoside of genistein (B1671435). Upon ingestion, it undergoes metabolic processing that releases its aglycone form, genistein, which is responsible for its biological activity.[1] Genistein, a well-studied phytoestrogen, exerts its effects by interacting with various cellular signaling pathways, most notably by modulating estrogen receptor activity.

Comparative Analysis of Estrogenic Activity

The primary mechanism of action for many phytoestrogens is their ability to bind to estrogen receptors (ERα and ERβ), thereby mimicking or antagonizing the effects of endogenous estrogens. The following table summarizes the comparative estrogenic activity of genistein (the active metabolite of this compound) and other key phytoestrogens based on their ability to inhibit the binding of radiolabeled estradiol (B170435) to the estrogen receptor in MCF-7 human breast cancer cells.

Table 1: Comparative Estrogen Receptor Binding Affinity of Phytoestrogens

PhytoestrogenChemical ClassIC50 (Molar Excess for 50% Inhibition)Relative Potency vs. Genistein
Genistein Isoflavone1000x1.0
Daidzein Isoflavone>10,000x (40% inhibition at 10,000x)Lower
Equol Isoflavone Metabolite4000x0.25
Coumestrol (B1669458) Coumestan35x28.6
Resveratrol Stilbene>100,000x (10% inhibition at 100,000x)Much Lower

Data sourced from a comparative study in MCF-7 human breast cancer cells.[2] The IC50 value represents the molar excess of the phytoestrogen required to inhibit 50% of [3H]estradiol binding to the estrogen receptor.

Bioavailability and Metabolism: The Glycoside Factor

It is crucial to consider that many phytoestrogens, including this compound, exist as glycosides in their natural state. The sugar moiety affects their absorption and metabolism, and consequently, their bioavailability. While genistein is the active compound, the pharmacokinetic profile of its glycoside precursor, genistin (B1671436), differs. One study in rats indicated that the oral bioavailability of genistin was greater than that of genistein.[3] This suggests that this compound may have a distinct pharmacokinetic profile compared to directly administered genistein, a factor that warrants consideration in experimental design.

Signaling Pathways of Phytoestrogens

Phytoestrogens exert their biological effects through multiple signaling pathways. The primary pathway involves the activation of estrogen receptors, which can lead to genomic and non-genomic effects. The following diagram illustrates the canonical estrogen signaling pathway modulated by phytoestrogens.

EstrogenSignaling Phytoestrogen Phytoestrogen (e.g., Genistein) ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates BiologicalEffects Biological Effects (Cell Proliferation, etc.) GeneTranscription->BiologicalEffects Leads to

Caption: Canonical estrogen signaling pathway activated by phytoestrogens.

Beyond direct estrogen receptor binding, phytoestrogens can influence other critical cellular pathways, including the MAPK and PI3K/Akt signaling cascades, which are involved in cell proliferation, survival, and apoptosis.

Phytoestrogen_Crosstalk cluster_0 Phytoestrogen Action cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Phytoestrogen Phytoestrogen MAPK MAPK Pathway Phytoestrogen->MAPK PI3K_Akt PI3K/Akt Pathway Phytoestrogen->PI3K_Akt Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Proliferation PI3K_Akt->Apoptosis

Caption: Phytoestrogen modulation of MAPK and PI3K/Akt signaling pathways.

Experimental Protocols

For researchers aiming to conduct comparative studies, the following are detailed protocols for key assays.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor.

Materials:

  • Rat uterine cytosol (as a source of estrogen receptors)

  • [3H]-17β-estradiol (radiolabeled estradiol)

  • Test compounds (this compound, genistein, daidzein, etc.)

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Preparation of Rat Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats as described by the National Toxicology Program protocol.[4]

  • Assay Setup: In triplicate, combine rat uterine cytosol, a single concentration of [3H]-17β-estradiol (e.g., 1 nM), and increasing concentrations of the test compound in TEDG buffer.[5]

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Wash the HAP pellet to remove unbound ligand.

  • Quantification: Elute the bound [3H]-17β-estradiol from the HAP pellet and quantify using a scintillation counter.

  • Data Analysis: Plot the percentage of [3H]-17β-estradiol binding against the log concentration of the test compound to determine the IC50 value.[6]

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell viability and proliferation.

Materials:

  • MCF-7 human breast cancer cells

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After cell attachment, replace the medium with a medium containing the test compounds at various concentrations. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique quantifies the expression levels of specific genes in response to phytoestrogen treatment.

Materials:

  • MCF-7 cells

  • Test compounds

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (e.g., pS2, PR) and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat MCF-7 cells with test compounds for a specific duration. Extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[7]

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and reference genes.[8]

  • Data Acquisition: Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.[9]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the comparative analysis of phytoestrogens.

ExperimentalWorkflow start Start: Select Phytoestrogens er_binding Estrogen Receptor Binding Assay start->er_binding cell_prolif Cell Proliferation (MTT) Assay start->cell_prolif gene_expr Gene Expression (qRT-PCR) Analysis start->gene_expr data_analysis Data Analysis and Comparison er_binding->data_analysis cell_prolif->data_analysis gene_expr->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

Caption: A generalized experimental workflow for comparing phytoestrogens.

Conclusion

This guide provides a foundational framework for the comparative evaluation of this compound and other phytoestrogens. The provided data indicates that while genistein, the active metabolite of this compound, is a potent phytoestrogen, other compounds like coumestrol exhibit significantly higher estrogen receptor binding affinity. The importance of considering the metabolic conversion of glycosides to their active aglycones is also highlighted. The detailed experimental protocols and workflow diagrams serve as practical resources for researchers to design and execute robust comparative studies. Further research directly comparing the bioavailability and efficacy of this compound with other phytoestrogen glycosides is warranted to fully elucidate its therapeutic potential.

References

Validating 4''-methyloxy-Genistin: A Comparative Guide for a Novel Selective Estrogen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of 4''-methyloxy-Genistin as a selective estrogen receptor modulator (SERM). Given the limited direct experimental data on this compound, this document uses its aglycone form, genistein (B1671435), as a primary reference for comparison against established SERMs, namely Tamoxifen and Raloxifene (B1678788). This compound is a naturally occurring isoflavone, a type of phytoestrogen found in soy and other legumes.[1] Upon ingestion, it is metabolized to release genistein, which then exerts its biological effects by modulating estrogen receptor (ER) activity.[1] Genistein is recognized as a natural SERM that binds to both estrogen receptor alpha (ERα) and beta (ERβ), exhibiting a preferential affinity for ERβ.[2][3][4][5]

Comparative Analysis of Estrogen Receptor Binding and Functional Activity

The defining characteristic of a SERM is its tissue-specific agonist or antagonist activity, which is largely determined by its binding affinity to ERα and ERβ and the subsequent conformational changes that dictate the recruitment of co-regulators. The following tables summarize the available quantitative data for genistein, Tamoxifen, and Raloxifene.

Table 1: Comparative Estrogen Receptor Binding Affinity

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Relative Binding Affinity (RBA, %)
Genistein ERα~25-50~2-4
ERβ~2.5-5~20-40
Tamoxifen ERα~2.5-5~20-40
ERβ~2.5-5~20-40
Raloxifene ERα0.188–0.52[6]41.2[6]
ERβ12-20.2[2][6]5.34[6]

Note: Data for Genistein and Tamoxifen are compiled from multiple sources and represent approximate ranges. RBA is relative to 17β-estradiol.

Table 2: Comparative Estrogen Receptor Functional Activity (MCF-7 Cells)

CompoundAssay TypeParameterValue
Genistein Proliferation AssayIC5010-20 µM
Tamoxifen Proliferation AssayIC50~5 µM
Raloxifene Proliferation AssayIC50~1 µM

Note: IC50 values represent the concentration required for 50% inhibition of cell proliferation and can vary depending on experimental conditions.

Experimental Protocols for SERM Validation

The validation of a potential SERM like this compound involves a cascade of in vitro and in vivo assays to determine its binding affinity, functional activity, and tissue-specific effects.

Competitive Estrogen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for ERα and ERβ.

Methodology:

  • Preparation of ER Source: Uterine cytosol from ovariectomized Sprague-Dawley rats is commonly used as a source of estrogen receptors.[7]

  • Competitive Binding: A constant concentration of radiolabeled estradiol (B170435) ([³H]-E2) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

ERE-Luciferase Reporter Gene Assay

Objective: To assess the functional estrogenic (agonist) or antiestrogenic (antagonist) activity of a test compound.

Methodology:

  • Cell Culture: A suitable cell line (e.g., MCF-7, HeLa) is stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a luciferase reporter gene under the control of an estrogen response element (ERE).[8][9]

  • Treatment: The cells are treated with the test compound alone (to assess agonist activity) or in combination with 17β-estradiol (to assess antagonist activity).

  • Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferin (B1168401) substrate.[9]

  • Data Analysis: An increase in luciferase activity indicates agonist effects, while a decrease in estradiol-induced luciferase activity signifies antagonist effects. EC50 (for agonists) and IC50 (for antagonists) values are calculated.

In Vivo Ovariectomized Rat Model

Objective: To evaluate the tissue-specific effects of a SERM on the uterus, bone, and other tissues.

Methodology:

  • Animal Model: Adult female rats are ovariectomized to induce an estrogen-deficient state, mimicking postmenopause.[10][11][12]

  • Treatment: After a recovery period, the animals are treated with the test compound, a vehicle control, or a positive control (e.g., estradiol, raloxifene) for a specified duration.[10][13]

  • Tissue Analysis: At the end of the treatment period, various tissues are collected for analysis:

    • Uterus: Uterine weight is measured as an indicator of estrogenic or antiestrogenic effects.[13]

    • Bone: Bone mineral density (BMD) and bone turnover markers are assessed to determine effects on bone health.[12]

    • Mammary Gland: Histological analysis is performed to evaluate effects on mammary tissue.

  • Data Analysis: The effects of the test compound on different tissues are compared to the control groups to determine its SERM profile.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in SERM validation, the following diagrams are provided.

SERM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM (e.g., this compound) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation Dimer ER Dimerization ER->Dimer ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Coactivator Co-activators ERE->Coactivator Recruitment Corepressor Co-repressors ERE->Corepressor Recruitment Transcription Gene Transcription Coactivator->Transcription Corepressor->Transcription Agonist_Effect Agonist Effect (e.g., Bone) Transcription->Agonist_Effect Antagonist_Effect Antagonist Effect (e.g., Breast) Transcription->Antagonist_Effect

Caption: Classical signaling pathway of a Selective Estrogen Receptor Modulator (SERM).

SERM_Validation_Workflow Start Candidate Compound (this compound) Binding_Assay In Vitro: Competitive ER Binding Assay (Determine Ki for ERα & ERβ) Start->Binding_Assay Reporter_Assay In Vitro: ERE-Reporter Gene Assay (Determine EC50/IC50) Binding_Assay->Reporter_Assay Cell_Proliferation In Vitro: Cell Proliferation Assay (e.g., MCF-7 cells) Reporter_Assay->Cell_Proliferation In_Vivo In Vivo: Ovariectomized Animal Model (Assess tissue-specific effects) Cell_Proliferation->In_Vivo Data_Analysis Data Analysis & Profile Determination (Agonist/Antagonist Profile) In_Vivo->Data_Analysis Conclusion Validated SERM Data_Analysis->Conclusion

References

In Vivo Efficacy of 4''-methyloxy-Genistin Compared to Genistein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein (B1671435), a well-studied isoflavone (B191592) found in soy products, has garnered significant attention for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties. Its derivatives are being explored to enhance its bioavailability and efficacy. One such derivative is 4''-methyloxy-Genistin, a methyl-glycoside of genistein. This guide provides a comparative overview of the in vivo efficacy of this compound and its parent compound, genistein. Due to a lack of direct in vivo comparative studies on this compound, this guide will focus on the extensive in vivo data available for genistein and its common glycoside, genistin, to infer the potential in vivo profile of this compound. It is anticipated that this compound, upon ingestion, is metabolized to release genistein, which would then be the primary active compound.

Pharmacokinetics: A Comparative Overview

The oral bioavailability of genistein is a critical factor in its in vivo efficacy. As an aglycone, genistein is more readily absorbed than its glycoside forms. However, genistein undergoes extensive metabolism in the intestines and liver, leading to low plasma concentrations of the free, active form. Genistin, the 7-O-glucoside of genistein, must be hydrolyzed by intestinal enzymes to genistein before it can be absorbed. This process can influence the overall bioavailability and pharmacokinetic profile. It is hypothesized that this compound, as a glycoside, would follow a similar metabolic pathway.

Table 1: Comparative Pharmacokinetic Parameters of Genistein and Genistin in Animal Models

ParameterGenisteinGenistinProbable Profile for this compound
Bioavailability (as aglycone) Low to moderateGenerally lower than genisteinLikely lower than genistein, dependent on hydrolysis
Time to Max. Concentration (Tmax) Relatively shortLonger than genisteinLikely longer than genistein
Metabolism Extensive (glucuronidation, sulfation)Hydrolysis to genistein, then extensive metabolismHydrolysis to genistein, then extensive metabolism

In Vivo Efficacy: Preclinical Evidence

Genistein has demonstrated a broad range of in vivo activities in various animal models of disease. These studies provide a benchmark for what could be expected from a compound that delivers genistein to the systemic circulation.

Anti-Cancer Activity

Numerous in vivo studies have shown that genistein can inhibit the growth of various types of tumors.

Table 2: Summary of In Vivo Anti-Cancer Efficacy of Genistein

Cancer ModelAnimal ModelKey Findings
Breast Cancer Nude mice xenograftsInhibition of tumor growth, induction of apoptosis, and reduction in metastasis.
Prostate Cancer SCID miceInhibition of tumor growth and angiogenesis.
Colon Cancer Rat modelsReduction in the formation of aberrant crypt foci.
Anti-Inflammatory Activity

Genistein has also been shown to possess significant anti-inflammatory properties in vivo.

Table 3: Summary of In Vivo Anti-Inflammatory Efficacy of Genistein

Inflammation ModelAnimal ModelKey Findings
Arthritis Murine collagen-induced arthritisReduced joint inflammation and destruction.
Neuroinflammation Rodent models of neurodegenerationAttenuation of inflammatory markers in the brain.
Skin Inflammation Mouse models of dermatitisSuppression of inflammatory cell infiltration and cytokine production.

Experimental Protocols

Animal Models for In Vivo Efficacy Studies
  • Cancer Xenograft Models: Human cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, animals are treated with the test compound (e.g., genistein administered orally or via injection). Tumor volume is measured regularly to assess the anti-proliferative effect. At the end of the study, tumors can be excised for histological and molecular analysis.

  • Chemically-Induced Cancer Models: Carcinogens are used to induce tumor formation in rodents. For example, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) can be used to induce mammary tumors in rats. The test compound is administered before, during, or after carcinogen exposure to evaluate its preventative or therapeutic effects.

  • Collagen-Induced Arthritis (CIA) Model: Arthritis is induced in mice by immunization with type II collagen. Treatment with the anti-inflammatory agent is initiated before or after the onset of disease. Disease severity is scored based on paw swelling and joint inflammation.

Signaling Pathways

The in vivo effects of genistein are mediated through its interaction with multiple signaling pathways. As this compound is a prodrug of genistein, it is expected to modulate the same pathways following its conversion.

Genistein's Molecular Targets in Cancer

Genistein's anti-cancer effects are attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Genistein_Cancer_Signaling cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_angiogenesis Angiogenesis Genistein Genistein EGFR EGFR Genistein->EGFR inhibits Bax Bax Genistein->Bax upregulates Bcl2 Bcl-2 Genistein->Bcl2 downregulates VEGF VEGF Genistein->VEGF inhibits PI3K_Akt PI3K/Akt EGFR->PI3K_Akt MAPK MAPK EGFR->MAPK CellCycle Cell Cycle Arrest (G2/M) PI3K_Akt->CellCycle inhibits MAPK->CellCycle inhibits Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis Angiogenesis Angiogenesis VEGF->Angiogenesis promotes

Caption: Genistein's multifaceted anti-cancer signaling pathways.

Genistein's Molecular Targets in Inflammation

Genistein's anti-inflammatory effects are mediated by its inhibition of pro-inflammatory signaling cascades.

Genistein_Inflammation_Signaling Genistein Genistein NFkB NF-κB Genistein->NFkB inhibits COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Inflammation Inflammation COX2->Inflammation iNOS->Inflammation ProInflammatory_Cytokines->Inflammation

A Comparative Guide to LC-MS/MS Method Validation for 4''-methyloxy-Genistin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 4''-methyloxy-Genistin against alternative analytical techniques. The supporting experimental data and detailed protocols are presented to aid in the selection and implementation of a suitable bioanalytical method for research and drug development.

Introduction

This compound is an isoflavone (B191592) glycoside, a class of phytoestrogens found in various plants, including soy.[1] Due to their potential biological activities, including estrogenic and anti-cancer effects, accurate and reliable quantification of these compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies.[2] LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. This guide details a validated LC-MS/MS method for this compound and compares its performance with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method Validation for this compound

A rigorous validation process is essential to ensure that a bioanalytical method is reliable and reproducible for its intended purpose. The validation of the LC-MS/MS method for this compound is performed in accordance with the principles outlined by regulatory agencies such as the FDA and EMA. The key validation parameters include accuracy, precision, selectivity, linearity, limit of quantification, recovery, matrix effect, and stability.[3][4]

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS method validation workflow for this compound.

LC-MS/MS Method Validation Workflow LC-MS/MS Method Validation Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Parameters s1 Spiking of Blank Matrix (e.g., Plasma, Urine) s2 Liquid-Liquid or Solid-Phase Extraction s1->s2 s3 Evaporation and Reconstitution s2->s3 a1 Chromatographic Separation (C18 Column) s3->a1 a2 Mass Spectrometric Detection (MRM Mode) a1->a2 v1 Selectivity & Specificity a2->v1 v2 Linearity & Range a2->v2 v3 Accuracy & Precision a2->v3 v4 LLOQ & ULOQ a2->v4 v5 Matrix Effect & Recovery a2->v5 v6 Stability a2->v6 Genistein_Signaling_Pathway Genistein's Modulation of the PI3K/Akt Signaling Pathway Genistein (B1671435) Genistein (from this compound) PI3K PI3K Genistein->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes

References

Statistical Analysis of 4''-methyloxy-Genistin Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 4''-methyloxy-Genistin. Due to the limited availability of specific quantitative data for this compound in the public domain, this document leverages data on the closely related and well-studied isoflavone (B191592), genistein (B1671435), as a proxy for comparative purposes. This approach is taken to provide a useful framework for researchers, with the explicit understanding that the presented data for genistein may not be directly representative of this compound's specific bioactivity profile. Further experimental validation on this compound is strongly encouraged.

Overview of Bioactivity

This compound is an isoflavone methyl-glycoside.[1][2][3] Isoflavones, as a class of compounds, are known to possess a range of biological activities, including immunomodulating and antiallergic properties.[1][2] The related isoflavone, genistein, has been extensively studied and shown to exhibit anticancer, antioxidant, and anti-inflammatory effects.[4][5][6] These activities are often attributed to its ability to modulate various cellular signaling pathways.[4]

Quantitative Bioactivity Data (Genistein as a Proxy)

The following tables summarize the quantitative bioactivity data for genistein against various cell lines and assays. This data is intended to serve as a comparative reference for potential future studies on this compound.

Table 1: Anticancer Activity of Genistein

Cell LineCancer TypeAssayIC50 (µM)Reference
MCF-7Breast CancerMTT2.5 - 3.5 (as part of a compound)[7]
HT-29Colon CancerNot SpecifiedNot Specified[8]
DU145Prostate CancerNot SpecifiedNot Specified[5]
HGC-27Gastric CarcinomaNot SpecifiedNot Specified[4]
HeLaCervical CancerNot SpecifiedNot Specified[4]

Table 2: Antioxidant Activity of Genistein

AssayActivity MetricResultReference
DPPH Radical ScavengingIC50Not Specified[4]
ABTS Radical ScavengingIC50Not Specified[4]
Reactive Oxygen Species (ROS) ReductionSignificant DecreaseDU145 cells[5]

Table 3: Anti-inflammatory and Antiallergic Activity of Genistein

Assay/Cell LineActivity MetricResultReference
Nitric Oxide (NO) Production InhibitionNot SpecifiedNot Specified[9]
RBL-2H3 cells (Antiallergic)β-hexosaminidase releaseInhibition[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the evaluation of this compound.

Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., genistein) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7][12]

Antioxidant Activity - DPPH and ABTS Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [13]

  • Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound.

  • Incubation: The mixture is incubated in the dark for a specified time.

  • Absorbance Measurement: The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured. The discoloration of the DPPH solution indicates the radical scavenging activity.[5]

  • IC50 Calculation: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: [5]

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate).

  • Reaction Mixture: The ABTS•+ solution is diluted to a specific absorbance and then mixed with various concentrations of the test compound.

  • Incubation: The reaction is allowed to proceed for a set time.

  • Absorbance Measurement: The reduction in absorbance at a specific wavelength (e.g., 734 nm) is measured.

  • IC50 Calculation: The IC50 value is calculated, representing the concentration of the antioxidant that causes 50% inhibition of the ABTS•+ radical.

Anti-inflammatory Activity - Nitric Oxide (NO) Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[14][15]

  • Cell Culture and Treatment: Macrophages are cultured and pre-treated with various concentrations of the test compound before stimulation with LPS.

  • Nitrite (B80452) Measurement (Griess Reaction): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[9][14]

  • Absorbance Measurement: The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 550 nm).

  • Inhibition Calculation: The percentage of NO production inhibition is calculated by comparing the nitrite levels in treated and untreated LPS-stimulated cells.

Antiallergic Activity - β-Hexosaminidase Release Assay in RBL-2H3 Cells

RBL-2H3 cells are a mast cell line used to study IgE-mediated allergic responses.[2][10][16] The release of β-hexosaminidase is a marker of degranulation.[11]

  • Cell Sensitization: RBL-2H3 cells are sensitized with anti-DNP IgE.

  • Compound Treatment: The sensitized cells are pre-incubated with various concentrations of the test compound.

  • Antigen Stimulation: Degranulation is induced by challenging the cells with DNP-HSA antigen.

  • β-Hexosaminidase Activity Measurement: The amount of β-hexosaminidase released into the supernatant is quantified by a colorimetric assay using a specific substrate.

  • Inhibition Calculation: The percentage of inhibition of β-hexosaminidase release is calculated relative to the antigen-stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by isoflavones like genistein and a general experimental workflow for bioactivity screening.

cluster_workflow General Bioactivity Screening Workflow Compound This compound (or Genistein) Assay_Selection Select Bioassays (Anticancer, Antioxidant, etc.) Compound->Assay_Selection Dose_Response Dose-Response Experiments Assay_Selection->Dose_Response Data_Analysis Data Analysis (IC50 Calculation) Dose_Response->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison

Caption: General workflow for in vitro bioactivity screening.

cluster_pathway Simplified Genistein-Modulated Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Genistein Genistein PI3K PI3K Genistein->PI3K inhibits IKK IKK Genistein->IKK inhibits MAPKKK MAPKKK Genistein->MAPKKK modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKB IKB IKK->IKB inhibits NFKB NFKB Pro_inflammatory_Genes Pro_inflammatory_Genes NFKB->Pro_inflammatory_Genes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Proliferation_Apoptosis Proliferation_Apoptosis MAPK->Proliferation_Apoptosis

Caption: Key signaling pathways modulated by genistein.

Conclusion

While direct quantitative bioactivity data for this compound is scarce, the extensive research on the related isoflavone genistein provides a valuable starting point for investigation. The provided data and experimental protocols for anticancer, antioxidant, anti-inflammatory, and antiallergic assays offer a robust framework for the systematic evaluation of this compound. Future research should focus on generating specific dose-response data for this compound to accurately determine its potency and compare it with genistein and other relevant compounds. Understanding its impact on key signaling pathways will be crucial in elucidating its mechanism of action and therapeutic potential.

References

Reproducibility of 4''-methyloxy-Genistin Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data available for 4''-methyloxy-genistin (B591309) and its structurally related isoflavones, genistein (B1671435) and genistin. Due to a notable lack of published, quantitative experimental results for this compound, this document focuses on presenting the well-established data for its parent compounds as a benchmark for future reproducibility and comparative studies. The provided experimental protocols and signaling pathways are based on the extensive research conducted on genistein and are intended to serve as a foundational methodology for evaluating this compound.

Introduction to this compound

This compound is a methoxylated derivative of genistin, which is the 7-O-glucoside of the well-known soy isoflavone, genistein. It is a phytoestrogen found in fermented soy products and can be synthesized through the biotransformation of genistein by microorganisms such as the fungus Beauveria bassiana.[1][2] Upon ingestion, it is presumed that this compound is metabolized to release genistein, which is considered the primary bioactive compound.[3] The biological activities of this compound are areas of ongoing research, with potential applications in cancer prevention, cardiovascular health, and bone metabolism.[3]

Comparative Analysis of Bioactive Isoflavones

To establish a baseline for evaluating the experimental reproducibility of this compound, this section summarizes the quantitative data for its parent compound, genistein, and its glycoside form, genistin.

Table 1: Comparative Cytotoxicity of Genistein in Human Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
GenisteinHeLaCervical Cancer10.0 ± 1.5Not Specified[4]
GenisteinME-180Cervical CancerLD50: 11Not Specified[4]
GenisteinCaSkiCervical CancerLD50: 24Not Specified[4]
GenisteinPC-3Prostate CancerNot SpecifiedNot Specified[5]
GenisteinLNCaPProstate CancerNot SpecifiedNot Specified[5]
GenisteinTc81Insect Cell LineLC50: 12.7 ± 0.924[6]

IC50: Half-maximal inhibitory concentration; LD50: Lethal dose, 50%.

Table 2: Comparative Anti-Inflammatory Activity of Genistein
CompoundModel SystemKey Inflammatory Markers MeasuredObserved EffectReference
GenisteinHuman Foreskin FibroblastsCAT, SOD, GPx enzyme levelsReduced levels of antioxidant enzymes[7]
Genistein"Psoriasis-like" Keratinocytes (HaCaT cells)IL-8, IL-20, CCL2Decreased levels of pro-inflammatory cytokines[8]
GenisteinMouse ModelsMonounsaturated and polyunsaturated fatty acids, glycerophospholipidsIncreased anti-inflammatory fatty acids and decreased pro-inflammatory lipids[9]
GenisteinMurine Lung Epithelial CellsCxcl2 expressionPrevents TNF-α-induced increases in the pro-inflammatory chemokine[10]
GenisteinHuman Monocyte THP-1 CellsIL-6, IL-12, TNF-α expressionSuppresses LPS-induced expression of pro-inflammatory cytokines[10]

CAT: Catalase; SOD: Superoxide dismutase; GPx: Glutathione peroxidase; IL: Interleukin; CCL2: Chemokine (C-C motif) ligand 2; TNF-α: Tumor necrosis factor-alpha; LPS: Lipopolysaccharide.

Table 3: Comparative Pharmacokinetics of Genistein and Genistin in Rats
CompoundDosageTmax (h)Cmax (ng/mL)Bioavailability (%)Reference
Genistein4 mg/kg (oral)<2-38.58[11]
Genistein20 mg/kg (oral)<2-24.34[11]
Genistein40 mg/kg (oral)24876.1930.75[11]
Genistin64 mg/kg (oral, equivalent to 40 mg/kg genistein)83763.9648.66[11]

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for key assays used to evaluate the biological activity of isoflavones.

Protocol 1: Biotransformation of Genistein to this compound

This protocol is based on the methodology described for the microbial glycosylation of isoflavones.[1]

  • Microorganism and Culture: Beauveria bassiana is cultured in a suitable medium (e.g., Sabouraud dextrose broth) for 3-4 days to obtain a seed culture.

  • Preparative Biotransformation: A portion of the seed culture is transferred to a larger volume of the same medium. Genistein, dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO), is added to the fungal culture to a final concentration of 150 mg/L.

  • Incubation and Extraction: The culture is incubated for approximately 10 days. The culture is then acidified (e.g., with 1 M HCl to pH ~5) and extracted multiple times with an organic solvent like ethyl acetate.

  • Purification and Identification: The organic extracts are combined, dried, and the solvent is evaporated. The resulting product, this compound, can be purified using techniques such as column chromatography and identified by methods like HPLC, Mass Spectrometry, and NMR.[1]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.[12]

  • Cell Culture: Human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) are seeded in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound (e.g., this compound, genistein) is dissolved in a suitable solvent (e.g., DMSO) and diluted in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 500 µM). The solvent concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity. The cells are treated with the compound for a specified duration (e.g., 48 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization and Absorbance Measurement: The medium containing MTT is removed, and the formazan crystals are dissolved in 150 µL of DMSO. The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13]

  • Cell Culture: RAW264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is calculated from a standard curve. The inhibitory effect of the compound on NO production is expressed as a percentage of the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the logical flow of research.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK IKK Inflammatory Stimuli (LPS, TNF-α)->IKK Activates Genistein / this compound Genistein / this compound Genistein / this compound->IKK Inhibits MAPK MAPK Genistein / this compound->MAPK Inhibits IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) Translocates MAPK->NF-κB Activates Gene Transcription Gene Transcription NF-κB (active)->Gene Transcription Induces Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) Gene Transcription->Pro-inflammatory Mediators (iNOS, COX-2, Cytokines)

Caption: Putative anti-inflammatory signaling pathway of Genistein.

G Start Start Compound Preparation Prepare Stock Solutions (this compound, Genistein, etc.) Start->Compound Preparation In Vitro Assays In Vitro Assays Compound Preparation->In Vitro Assays Cytotoxicity Assay Determine IC50 (e.g., MTT Assay) In Vitro Assays->Cytotoxicity Assay Anti-inflammatory Assay Measure Inflammatory Markers (e.g., NO, Cytokines) In Vitro Assays->Anti-inflammatory Assay Antioxidant Assay Assess Radical Scavenging (e.g., DPPH, ABTS) In Vitro Assays->Antioxidant Assay Data Analysis Statistical Analysis & Comparison of Results Cytotoxicity Assay->Data Analysis Anti-inflammatory Assay->Data Analysis Antioxidant Assay->Data Analysis Report Findings Report Findings Data Analysis->Report Findings

Caption: Experimental workflow for comparative bioactivity assessment.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Genistin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Genistein (B1671435), a prominent isoflavone (B191592) found in soy, has garnered significant attention for its potent anti-inflammatory properties. Its therapeutic potential, however, is often limited by factors such as poor solubility and bioavailability. This has spurred research into the development of various genistin (B1671436) derivatives with enhanced pharmacological profiles. This guide provides a comprehensive comparison of the anti-inflammatory effects of different genistin derivatives, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel anti-inflammatory agents.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory effects of genistin and its derivatives have been evaluated using various in vitro and in vivo models. The following tables summarize the key quantitative data from comparative studies.

Table 1: In Vivo Anti-inflammatory Effects of Genistein and its Cyclodextrin (B1172386) Complexes

CompoundModelDosageEndpointInhibition of Edema (%)Reference
GenisteinTPA-induced mouse ear edemaTopicalEar Thickness38.71[1]
Genistein-HPBCD ComplexTPA-induced mouse ear edemaTopicalEar Thickness54.83[1]
Genistein-RAMEB ComplexTPA-induced mouse ear edemaTopicalEar Thickness58.06[1]
Indomethacin (Control)TPA-induced mouse ear edemaTopicalEar Thickness74.19[1]

TPA: 12-O-tetradecanoylphorbol-13-acetate, HPBCD: Hydroxypropyl-β-cyclodextrin, RAMEB: Randomly methylated-β-cyclodextrin

Table 2: In Vitro Inhibitory Effects of Genistein and its Analogs on Cytokine Production

CompoundCell LineStimulantCytokineIC50 (µM)Reference
GenisteinHuman peripheral blood mononuclear cellsPhytohemagglutininIL-2-[2]
GenisteinHuman peripheral blood mononuclear cellsA23187Leukotriene B4-[2]
GenisteinNot specifiedNot specifiedIL-519.4Yun et al. (2000)
SophoricosideNot specifiedNot specifiedIL-5>100Yun et al. (2000)
GenistinNot specifiedNot specifiedIL-5>100Yun et al. (2000)
OrobolNot specifiedNot specifiedIL-531.9Yun et al. (2000)
GenisteinNot specifiedNot specifiedIL-613.3Yun et al. (2000)
SophoricosideNot specifiedNot specifiedIL-6>100Yun et al. (2000)
GenistinNot specifiedNot specifiedIL-6>100Yun et al. (2000)
OrobolNot specifiedNot specifiedIL-628.7Yun et al. (2000)

IC50: Half-maximal inhibitory concentration

Table 3: In Vitro Inhibitory Effects of Isoflavones on Nitric Oxide (NO) Production

CompoundCell LineStimulantEndpointIC50 (µM)Reference
GenisteinMurine MacrophagesLPSNO Production~50[3]
DaidzeinMurine MacrophagesLPSNO Production>100[3]
3'-amino-4'-hydroxyflavoneMurine MacrophagesLPSNO Production<20[3]

LPS: Lipopolysaccharide

Key Signaling Pathways in the Anti-inflammatory Action of Genistin Derivatives

The anti-inflammatory effects of genistein and its derivatives are mediated through the modulation of several key signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory enzymes and transcription factors that regulate the expression of inflammatory mediators.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[4] Genistein has been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.[4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex Degradation IkB->Degradation Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Genistin_Derivatives Genistin Derivatives Genistin_Derivatives->IKK Inhibits Genistin_Derivatives->NFkB_nuc Inhibits STAT1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT1 STAT-1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT-1 STAT1_Dimer STAT-1 Dimer pSTAT1->STAT1_Dimer Dimerization STAT1_Dimer_nuc STAT-1 Dimer STAT1_Dimer->STAT1_Dimer_nuc Translocation DNA DNA STAT1_Dimer_nuc->DNA Binds to iNOS_Gene iNOS Gene Expression DNA->iNOS_Gene Induces Cytokines Inflammatory Cytokines Cytokines->Receptor Genistin_Derivatives Genistin Derivatives Genistin_Derivatives->JAK Inhibits Genistin_Derivatives->STAT1 Inhibits Phosphorylation Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis and Comparison Genistein Genistein Derivatives Synthesis of Genistin Derivatives Genistein->Derivatives Cell_Culture Cell Culture (e.g., Macrophages) Derivatives->Cell_Culture Treatment Treatment with Derivatives Derivatives->Treatment NO_Assay Nitric Oxide (NO) Production Assay Cell_Culture->NO_Assay Cytokine_Assay Cytokine Production (ELISA) Cell_Culture->Cytokine_Assay Western_Blot Protein Expression (Western Blot) - NF-κB, COX-2, iNOS Cell_Culture->Western_Blot IC50 IC50 Calculation NO_Assay->IC50 Cytokine_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR Animal_Model Animal Model of Inflammation (e.g., Mouse Ear Edema) Animal_Model->Treatment Measurement Measurement of Inflammatory Response Treatment->Measurement Inhibition Percentage Inhibition Measurement->Inhibition Comparison Comparative Efficacy Assessment IC50->Comparison Inhibition->Comparison SAR->Comparison

References

A Researcher's Guide to Control Experiments for 4''-Methyloxy-Genistin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable cell-based assays is paramount. This guide provides a comparative framework for designing control experiments when evaluating the bioactivity of 4''-methyloxy-genistin (B591309), a methoxylated derivative of the soy isoflavone (B191592) genistin (B1671436).

Proper controls are the cornerstone of rigorous scientific inquiry, ensuring that observed effects are directly attributable to the compound of interest. This document outlines essential controls, presents comparative data from studies on the parent compound genistein (B1671435), and provides detailed experimental protocols and workflow visualizations to support your research endeavors.

Understanding the Role of Controls

In the context of cell-based assays for this compound, a multi-faceted approach to controls is necessary to validate findings. This includes:

  • Vehicle Control: To account for any effects of the solvent used to dissolve the test compound.

  • Negative Control: Untreated cells that represent the baseline cellular response.

  • Positive Control: A known bioactive compound that induces a predictable effect, confirming the assay's responsiveness.

  • Parent Compound Control: Genistin or its aglycone, genistein, to compare the activity of the methoxylated derivative to its well-characterized precursors.

Comparative Data: Genistein Activity in Cancer Cell Lines

While specific data for this compound is emerging, the extensive research on its parent compound, genistein, provides a valuable benchmark. The following tables summarize quantitative data on genistein's effects on cell viability and cell cycle distribution in various cancer cell lines.

Table 1: Comparative IC50 Values of Genistein on Cell Viability

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay Method
HT-29Colon Cancer~50-10048Hoechst 33342
SW620Colon Cancer~50-10048Hoechst 33342
PC-3Prostate CancerNot specified72Not specified
MCF-7Breast CancerNot specified120Not specified
HL-60LeukemiaNot specified48Not specified
Colo-205Colon CancerNot specified48Not specified
SGC-7901Gastric Cancer10-20 (µg/mL)168 (7 days)MTT

Table 2: Effect of Genistein on Cell Cycle Distribution

Cell LineCancer TypeGenistein Concentration (µM)Exposure Time (hours)Observed Effect
HAG/src3-1Gallbladder CarcinomaNot specifiedNot specifiedG2/M arrest[1]
HT-29Colon Cancer10048Increase in Sub G0/G1, S, and G2/M phases[2]
SW620Colon Cancer10048Increase in Sub G0/G1 and G2/M phases[2]
PC3Prostate Cancer5096Increase in G2/M phase[3]
SGC-7901Gastric Cancer2.5-20 (µg/mL)Not specifiedG2/M arrest[4]

Key Signaling Pathways

This compound, like its parent compound genistein, is anticipated to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates the established signaling cascade influenced by genistein, providing a putative framework for investigating the mechanism of action of its methoxylated derivative.

Putative Signaling Pathway of this compound This compound This compound Receptor Tyrosine Kinases Receptor Tyrosine Kinases This compound->Receptor Tyrosine Kinases Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Induces PI3K PI3K Receptor Tyrosine Kinases->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NFkB Akt->NFkB Inhibits Akt->Cell Cycle Arrest Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Promotes NFkB->Apoptosis Inhibits

Caption: Putative signaling pathway of this compound.

Experimental Protocols

To ensure reproducibility and accuracy, detailed and standardized protocols are essential. The following sections provide methodologies for key cell-based assays, incorporating appropriate controls.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

A Seed Cells B Treat with This compound & Controls A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Buffer E->F G Measure Absorbance F->G

Caption: Workflow for a standard MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Test Wells: Treat cells with a serial dilution of this compound.

    • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.[5][6][7] Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1%).

    • Negative Control: Add only cell culture medium to these wells.

    • Positive Control (Optional): Treat cells with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay can detect a decrease in viability.

    • Parent Compound Control: Treat cells with a serial dilution of genistin or genistein.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization buffer (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Workflow:

A Seed & Treat Cells with Compound & Controls B Harvest & Fix Cells A->B C Stain with DNA Dye (e.g., Propidium (B1200493) Iodide) B->C D Analyze by Flow Cytometry C->D E Quantify Cell Cycle Phases D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

Methodology:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound and controls as described in the cell viability assay protocol.

  • Cell Harvest: After the treatment period, harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).[8][9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation or inhibition of signaling pathways.

Logical Relationship:

cluster_0 Experimental Conditions cluster_1 Cellular Response Untreated Untreated Protein Expression Levels\n(e.g., p-Akt, total Akt, β-actin) Protein Expression Levels (e.g., p-Akt, total Akt, β-actin) Untreated->Protein Expression Levels\n(e.g., p-Akt, total Akt, β-actin) Vehicle Control Vehicle Control Vehicle Control->Protein Expression Levels\n(e.g., p-Akt, total Akt, β-actin) This compound This compound This compound->Protein Expression Levels\n(e.g., p-Akt, total Akt, β-actin) Positive Control\n(e.g., Pathway Inhibitor) Positive Control (e.g., Pathway Inhibitor) Positive Control\n(e.g., Pathway Inhibitor)->Protein Expression Levels\n(e.g., p-Akt, total Akt, β-actin) Experimental Conditions Experimental Conditions Cellular Response Cellular Response

Caption: Logical relationship of controls in Western blotting.

Methodology:

  • Cell Treatment and Lysis: Treat cells as previously described and then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatment groups.

    • Positive Control for Pathway Inhibition: To confirm that the observed changes in protein phosphorylation are due to pathway modulation, a known inhibitor of the pathway (e.g., LY294002 for the PI3K/Akt pathway) can be used as a positive control.[10]

By implementing these comprehensive control strategies, researchers can confidently interpret the cellular effects of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

Independent Verification of 4''-methyloxy-Genistin's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of isoflavones, with a primary focus on the well-researched compound genistein (B1671435), the aglycone of 4''-methyloxy-Genistin. Due to a significant lack of publicly available, peer-reviewed research specifically on this compound, this document serves as a foundational resource. It outlines the known biological activities of genistein and its common glycosides, offering a framework for the potential effects of this compound and providing detailed experimental protocols for its independent verification.

Introduction to this compound and its Aglycone, Genistein

This compound is a glycosylated and methylated derivative of genistein. In nature, it has been identified as a biotransformation product of genistein by the fungus Beauveria bassiana. While some commercial suppliers claim it possesses immunomodulating and antiallergic activities, there is a notable absence of independent, peer-reviewed studies to substantiate these claims.

Genistein (4′,5,7-trihydroxyisoflavone), on the other hand, is a widely studied isoflavone (B191592) found in soy products. Its biological effects are extensively documented and include anti-inflammatory, antioxidant, anticancer, and estrogenic activities. It is understood that the glycosidic form of genistein, genistin, is hydrolyzed to genistein in the gut, which is then absorbed and metabolized. The addition of a methyl group at the 4'' position of the glucoside in this compound could potentially alter its bioavailability, metabolism, and biological activity compared to genistein and genistin.

Comparative Biological Effects: Genistein and its Glycosides

The majority of available research focuses on genistein. The biological activities of its glycosides are often inferred to be dependent on their conversion to the aglycone form.

Table 1: Summary of Investigated Biological Effects of Genistein
Biological EffectKey Findings for GenisteinPotential Implications for this compound
Anti-inflammatory Inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. Modulates signaling pathways including NF-κB and STAT-1.[1]The activity of this compound would likely depend on its conversion to genistein. The methoxy (B1213986) group could influence its interaction with metabolizing enzymes.
Anticancer Exhibits antiproliferative effects in various cancer cell lines, including breast (MCF-7) and prostate cancer. Induces apoptosis and cell cycle arrest.[2][3]The glycosidic and methoxy modifications may alter cellular uptake and metabolism, potentially affecting its anticancer potency compared to genistein.
Estrogenic Activity Acts as a phytoestrogen, binding to estrogen receptors (ERα and ERβ), with a higher affinity for ERβ.[4] Can exert both estrogenic and anti-estrogenic effects depending on the cellular context.The structural modifications in this compound could alter its binding affinity and selectivity for estrogen receptors.
Antioxidant Demonstrates free radical scavenging activity and can modulate the expression of antioxidant enzymes.[5][6]The core phenolic structure responsible for antioxidant activity is present. The glycoside and methyl groups may influence its antioxidant capacity.

Experimental Protocols for Independent Verification

To independently verify the biological effects of this compound and compare it to genistein, the following detailed experimental protocols are provided.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound, genistein (as a positive control), or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value for each compound.

dot

experimental_workflow_NO_assay Workflow for Nitric Oxide Inhibition Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with compounds seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect supernatant stimulate->collect add_griess_A Add Griess Reagent A collect->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B measure Measure absorbance at 540 nm add_griess_B->measure calculate Calculate % inhibition and IC50 measure->calculate

Workflow for Nitric Oxide Inhibition Assay

Anticancer Activity: MCF-7 Breast Cancer Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of estrogen receptor-positive breast cancer cells.

Methodology:

  • Cell Culture: Maintain MCF-7 human breast cancer cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound, genistein, or vehicle for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ for each time point.

dot

experimental_workflow_MTT_assay Workflow for MCF-7 Proliferation (MTT) Assay cluster_prep Cell Preparation cluster_treat Treatment cluster_mtt MTT Assay cluster_data Data Analysis culture Culture MCF-7 cells seed Seed cells in 96-well plate culture->seed treat Treat with compounds for 24-72h seed->treat add_mtt Add MTT solution treat->add_mtt dissolve Dissolve formazan with DMSO add_mtt->dissolve measure Measure absorbance at 570 nm dissolve->measure analyze Calculate % viability and IC50 measure->analyze

Workflow for MCF-7 Proliferation (MTT) Assay

Estrogenic Activity: Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of this compound to estrogen receptors (ERα and ERβ) in comparison to estradiol (B170435) and genistein.

Methodology:

  • Receptor Preparation: Use commercially available recombinant human ERα and ERβ.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the estrogen receptor, a fixed concentration of a radiolabeled estrogen (e.g., [³H]-estradiol), and varying concentrations of the competitor compounds (this compound, genistein, unlabeled estradiol).

    • Incubate to allow for competitive binding.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or size exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand. Determine the relative binding affinity (RBA) compared to estradiol.

Known Signaling Pathways Modulated by Genistein

The following diagrams illustrate key signaling pathways known to be modulated by genistein. Independent verification would be required to determine if this compound acts on these same pathways.

dot

anti_inflammatory_pathway Genistein's Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB STAT1 STAT-1 TLR4->STAT1 Genistein Genistein Genistein->NFkB Genistein->STAT1 iNOS iNOS NFkB->iNOS STAT1->iNOS NO Nitric Oxide (Inflammation) iNOS->NO

Genistein's Anti-inflammatory Signaling

dot

estrogen_receptor_pathway Genistein's Estrogen Receptor Signaling Genistein Genistein ER Estrogen Receptor (ERα / ERβ) Genistein->ER ERE Estrogen Response Element (DNA) ER->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Biological_Effects Cell Proliferation / Differentiation Gene_Transcription->Biological_Effects

Genistein's Estrogen Receptor Signaling

Conclusion and Future Directions

While this compound presents an interesting modification of the well-known isoflavone genistein, there is a clear and significant gap in the scientific literature regarding its specific biological effects. The information provided in this guide, focusing on genistein, offers a robust starting point for researchers wishing to conduct independent verification. The provided experimental protocols can be directly applied to this compound to generate the necessary quantitative data for a thorough comparison. Future research should prioritize in vitro and in vivo studies to elucidate the specific pharmacological profile of this compound, its metabolism, and its potential therapeutic applications, thereby moving beyond the current reliance on data from its aglycone.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4''-methyloxy-Genistin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the proper and safe disposal of 4''-methyloxy-Genistin (CAS No. 950910-16-4).[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, this guidance is based on best practices for laboratory chemical waste management and information available for structurally related isoflavones.

I. Hazard Profile and Safety Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical safety goggles
Protective Clothing Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe containerization, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Designate a specific, clearly labeled container for this compound waste.

2. Containerization:

  • Solid Waste: Collect dry powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, robust, and sealable container. Avoid generating dust when transferring solid materials.

  • Liquid Waste: If this compound is in a solvent such as DMSO, Pyridine, Methanol, or Ethanol, collect the solution in a separate, compatible, and clearly labeled hazardous waste container.[5] Ensure the container is sealed to prevent leaks and evaporation. Polyethylene or polypropylene (B1209903) containers are generally suitable.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

3. Storage Pending Disposal:

  • Store sealed waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[6]

  • The storage area should be clearly marked as a hazardous waste accumulation site.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the disposal service with the full chemical name and any available safety information.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

Spill TypeProcedure
Dry Spill 1. Gently sweep or scoop the material to minimize dust generation. 2. Place the collected material into a sealed, labeled hazardous waste container.[6]
Liquid Spill 1. Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad. 2. Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

Decontamination:

  • Following the removal of the spilled material, decontaminate the area by washing it thoroughly with soap and water.[6]

  • Prevent runoff from entering drains or waterways.[6]

Emergency Contact:

  • In case of a large or unmanageable spill, or in the event of personal exposure, contact your institution's emergency response team immediately.

IV. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal cluster_4 Spill Emergency A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Generate Waste (Solid or Liquid) B->C D Segregate into Designated Waste Container C->D E Use Compatible, Sealed Container D->E F Label Container: 'Hazardous Waste' 'this compound' E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Pickup and Proper Disposal H->I J Spill Occurs K Evacuate and Secure Area J->K L Clean up using Appropriate Method (Dry or Liquid) K->L M Containerize Spill Waste L->M M->F

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4''-methyloxy-Genistin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4''-methyloxy-Genistin, a flavonoid compound.[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for the closely related compound, Genistin, and general best practices for handling powdered chemicals in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential chemical exposure. The following PPE is mandatory when handling this compound to create a barrier between the user and the chemical.[2]

PPE CategoryItemSpecifications and Use
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times to protect against splashes and airborne particles. Standard eyeglasses are not a substitute.[3]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable powder-free gloves should be worn.[3] Gloves should be inspected for integrity before use and changed regularly, or immediately if contaminated or damaged.[3][4]
Body Protection Laboratory CoatA long-sleeved lab coat should be worn to protect the skin from potential contact with the chemical.[5]
Respiratory Protection N95 or N100 RespiratorWhen handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of airborne particulates.[3][5]

Operational Plan for Handling

Adherence to a strict operational plan minimizes the risk of exposure and contamination during the handling of this compound.

Engineering Controls:

  • Ventilation: All weighing and handling of powdered this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6]

  • Safety Stations: An accessible safety shower and eye wash station must be available in the immediate work area.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by covering the bench with absorbent paper to contain any potential spills.

  • Weighing and Aliquoting:

    • Perform these tasks within a chemical fume hood to control dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust clouds.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used weighing papers, contaminated PPE (gloves, etc.), and any spilled material, should be collected in a designated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of these solutions down the drain.[6]

Container Labeling and Storage:

  • All waste containers must be securely sealed and clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[6]

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.[6]

Final Disposal:

  • All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Do not mix with general laboratory trash.

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh/Aliquot Powder prep_workspace->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve disp_solid Collect Solid Waste handle_weigh->disp_solid Generate solid waste disp_liquid Collect Liquid Waste handle_dissolve->disp_liquid Generate liquid waste disp_label Label Waste Containers disp_solid->disp_label disp_liquid->disp_label disp_store Store in Satellite Area disp_label->disp_store cleanup_decontaminate Decontaminate Workspace disp_store->cleanup_decontaminate After waste is secured cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.